molecular formula C8H14N4S B1271087 4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol CAS No. 61019-28-1

4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B1271087
CAS No.: 61019-28-1
M. Wt: 198.29 g/mol
InChI Key: SAIDSKQFVRWPOQ-UHFFFAOYSA-N
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Description

4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol is a useful research compound. Its molecular formula is C8H14N4S and its molecular weight is 198.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-3-cyclohexyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4S/c9-12-7(10-11-8(12)13)6-4-2-1-3-5-6/h6H,1-5,9H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIDSKQFVRWPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61019-28-1
Record name 4-Amino-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Record name 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
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Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the core spectroscopic techniques used to characterize 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol. As a molecule of significant interest in medicinal chemistry and drug development, its unambiguous structural elucidation is paramount for advancing research and ensuring the integrity of subsequent biological studies.[1][2] This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. The protocols and interpretations herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for their analytical workflows.

While direct spectroscopic data for the specific cyclohexyl derivative is not extensively published, this guide synthesizes data from closely related and well-documented analogs, such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[3][4][5][6] The principles discussed are foundational, and the spectral predictions for the cyclohexyl moiety are based on established chemical shift and fragmentation theories.

Foundational Principles: The Thiol-Thione Tautomerism

A critical aspect of the 1,2,4-triazole-3-thiol scaffold is its existence in a tautomeric equilibrium between the thiol and thione forms.[4][7] The position of this equilibrium can be influenced by the solvent, temperature, and the physical state (solid vs. solution) of the sample. Spectroscopic analysis is the definitive method for identifying the predominant form.

  • Thiol Form: Characterized by a distinct S-H bond.

  • Thione Form: Characterized by an N-H bond within the triazole ring and a C=S double bond.

Each spectroscopic technique offers unique clues to distinguish between these two forms. This guide will primarily interpret the spectra based on the thiol tautomer, which is often prevalent, while also noting the key markers for the thione form.

Molecular Structure and Analytical Workflow

The structural confirmation of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol relies on a synergistic application of multiple spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they create a complete and validated picture.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation synthesis Synthesis of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol IR FT-IR Spectroscopy (Functional Groups) synthesis->IR NMR NMR Spectroscopy (¹H & ¹³C Connectivity) synthesis->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) synthesis->MS validation Structural Elucidation IR->validation NMR->validation MS->validation

Caption: General experimental workflow for spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR is the first line of analysis, providing a rapid and definitive fingerprint of the functional groups present. The key is to look for the presence or absence of characteristic vibrations, particularly the S-H stretch, which is a direct indicator of the thiol tautomer, and the N-H/C=S vibrations, which signal the thione form.

Experimental Protocol
  • Sample Preparation: Prepare a solid sample using the KBr (potassium bromide) pellet method. Mix approximately 1 mg of the sample with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Background Collection: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Analysis: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking on the resulting spectrum.

Data Presentation: Expected FT-IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected IntensityCausality & Insights
3300 - 3100N-H Asym. & Sym. StretchPrimary Amine (-NH₂)Medium-StrongThe presence of two distinct bands in this region is a hallmark of the primary amino group at the 4-position of the triazole ring.[4]
2930 & 2850C-H Aliphatic StretchCyclohexyl (-CH₂, -CH)StrongThese strong absorptions confirm the presence of the saturated aliphatic cyclohexyl ring, a key structural component.
2600 - 2550S-H StretchThiol (-SH)WeakThis is a critical diagnostic peak . Its presence strongly indicates the thiol tautomer. It is often weak and broad.[4]
1645 - 1610C=N StretchTriazole RingMediumThis absorption is characteristic of the endocyclic carbon-nitrogen double bond within the 1,2,4-triazole heterocycle.[4]
1570 - 1550N-H BendPrimary Amine (-NH₂)MediumThis bending vibration complements the N-H stretching bands, further confirming the -NH₂ group.[4]
1250 - 1180N=C-S StretchThiol TautomerMediumThis stretching frequency is indicative of the thiol form of the triazole ring.[7]
700 - 650C-S StretchThiol (-C-S)Weak-MediumThis band provides further evidence for the carbon-sulfur single bond.[4]

Note on Thione Form: If the thione tautomer were dominant, one would expect to see a strong N-H stretch around 3200-3100 cm⁻¹ (from the ring NH) and a C=S stretch in the 1340-1250 cm⁻¹ region, with a corresponding absence of the weak S-H band around 2550 cm⁻¹.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy provides the definitive connectivity map of the molecule. ¹H NMR identifies the different types of protons and their neighboring environments, while ¹³C NMR confirms the carbon skeleton. For this specific molecule, the key is to correctly assign the cyclohexyl protons, which will appear as a complex multiplet, and to identify the labile protons of the -NH₂ and -SH groups, which can be confirmed by D₂O exchange.

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆. The use of DMSO-d₆ is often preferred for triazole-thiols as it can help in observing the labile N-H and S-H protons.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be required.

  • D₂O Exchange: To confirm labile protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The signals corresponding to -NH₂ and -SH will disappear or significantly diminish.

Data Presentation: Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality & Insights
~13.5 - 13.9Singlet1H-SHThis downfield, exchangeable proton is a definitive marker for the thiol tautomer. Its chemical shift can be concentration-dependent.[4][8]
~5.8Singlet2H-NH₂A broad singlet that disappears upon D₂O exchange. Its position confirms the primary amino group.[4]
~2.5 - 2.8Multiplet1HCyclohexyl -CHThe methine proton of the cyclohexyl ring attached to the triazole C5 position. It is deshielded by the heterocyclic ring.
~1.1 - 2.0Multiplet10HCyclohexyl -CH₂The remaining ten protons of the cyclohexyl ring appear as a complex series of overlapping multiplets in the aliphatic region.

¹³C NMR Data

Chemical Shift (δ, ppm)AssignmentCausality & Insights
~166C3 (-C-SH)The carbon atom attached to the sulfur is significantly deshielded. In the thione form, this C=S carbon appears around 169 ppm.[7][8]
~153C5 (-C-C₆H₁₁)The carbon atom of the triazole ring attached to the cyclohexyl group.[8]
~35 - 40Cyclohexyl C1The methine carbon of the cyclohexyl ring directly attached to the triazole.
~25 - 32Cyclohexyl C₂-C₆The five methylene carbons of the cyclohexyl ring. Some signals may overlap.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the structure assembled from IR and NMR data. High-resolution mass spectrometry (HRMS) is particularly powerful, as it provides the exact mass, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern is key; predictable losses of the cyclohexyl group, SH radical, or parts of the triazole ring serve as self-validating evidence for the proposed structure.

Experimental Protocol
  • Sample Introduction: Introduce the sample via direct infusion or through an LC-MS system.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize in-source fragmentation and clearly observe the molecular ion. ESI can be run in both positive and negative ion modes.

  • Analysis: Analyze the ions using a mass analyzer such as a Time-of-Flight (TOF) or Orbitrap for high-resolution data, or a Quadrupole for nominal mass data.

  • Tandem MS (MS/MS): To confirm the structure, perform a fragmentation analysis (MS/MS) by isolating the molecular ion and subjecting it to Collision-Induced Dissociation (CID).

Data Presentation: Expected Mass Spectrometry Data
  • Molecular Formula: C₈H₁₄N₄S

  • Monoisotopic Mass: 198.0939 g/mol

High-Resolution MS (ESI-TOF)

IonCalculated m/zObserved m/zModeCausality & Insights
[M+H]⁺199.1012~199.1010PositiveThe protonated molecular ion is typically the base peak in positive ESI mode. Its accurate mass confirms the elemental composition C₈H₁₄N₄S.
[M-H]⁻197.0869~197.0871NegativeThe deprotonated molecular ion, likely from the acidic thiol proton, confirms the molecular weight in negative mode.
[M+Na]⁺221.0831~221.0829PositiveThe sodium adduct is commonly observed in ESI-MS and serves as an additional confirmation of the molecular weight.
Tandem MS (MS/MS) Fragmentation Pathway

The fragmentation of the [M+H]⁺ ion provides crucial structural information.

G parent [M+H]⁺ m/z 199.10 frag1 [M+H - C₆H₁₁]⁺ m/z 116.05 parent->frag1 Loss of cyclohexyl radical frag2 [M+H - SH]⁺ m/z 166.11 parent->frag2 Loss of SH radical frag3 [C₆H₁₁]⁺ m/z 83.09 parent->frag3 Cleavage of C5-Cyclohexyl bond

Caption: Predicted MS/MS fragmentation of the parent ion.

This predictable fragmentation—loss of the bulky cyclohexyl substituent or the thiol group—provides irrefutable evidence linking the different parts of the molecule and validating the overall structure.[9]

Conclusion

The spectroscopic characterization of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol is a multi-faceted process that requires the integration of data from FT-IR, NMR, and Mass Spectrometry. By understanding the causal principles behind the spectral data—from the characteristic vibrations of functional groups in IR to the proton and carbon environments in NMR and the fragmentation pathways in MS—a researcher can achieve an unambiguous and validated structural elucidation. This guide provides the foundational knowledge and expected data to confidently analyze this important heterocyclic compound and its analogs, ensuring scientific integrity in drug discovery and development.

References

  • Gierczak, T., Ciesielski, W., & Błaszczak, M. (2017). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of The American Society for Mass Spectrometry, 28(8), 1595–1602. [Link]

  • Ahmed, S., Murad, S., Munir, I., Sheikh, S., Ahmad, Q., Shahid, N., Rizvi, S. M. A., & Shahid, A. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research, 3(5). [Link]

  • Ahmed, S., et al. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. RSC Publishing. Data available at [Link]

  • Ivashchenko, O., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of the triazole-thiol ligand. [Link]

  • Gumrukcuoglu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

  • Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. Available at: [Link]

  • Li, P., et al. (2012). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules, 17(9), 10681-10693. [Link]

  • Gumrukcuoglu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 36(2). [Link]

  • Hameed, A. A., & Hassan, F. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 202-213. [Link]

  • Gupta, A. K., Prachand, S., Patel, A., & Jain, S. (2012). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[7][10][11] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]

Sources

A Technical Guide to the Biological Activities of Novel 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Scaffold of 1,2,4-Triazole

The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, represents a uniquely privileged scaffold in medicinal chemistry.[1] Its structural features—planarity, hydrogen bonding capability, and metabolic stability—have made it a cornerstone in the design of numerous therapeutic agents. Marketed drugs such as the antifungals fluconazole and itraconazole, the antiviral ribavirin, and the anxiolytic alprazolam all feature this versatile core, underscoring its profound impact on modern medicine.[1][2]

However, the rise of drug resistance and the persistent need for more selective and potent therapeutics demand continuous innovation.[2] Researchers are increasingly turning to novel derivatives of the 1,2,4-triazole nucleus, exploring new substitution patterns and molecular hybridizations to unlock enhanced biological activities.[3] This guide provides an in-depth exploration of the most significant and promising therapeutic applications of these novel derivatives, focusing on their antimicrobial, anticancer, and anticonvulsant properties. It is designed not as a mere catalogue of compounds, but as a technical resource explaining the causality behind their mechanisms, the protocols for their evaluation, and the future directions of this vibrant field of research.

Section 1: Antimicrobial Activity - A Renewed Assault on Pathogens

The 1,2,4-triazole scaffold is perhaps most renowned for its role in antifungal therapy. However, recent research has expanded its antimicrobial spectrum to include potent antibacterial agents, offering new hope against resistant pathogens.[4]

Antifungal Activity: Targeting Fungal Cell Integrity

The development of novel triazole-based antifungal agents is critical in addressing the rise of invasive fungal infections and drug resistance.[5][6]

Causality & Mechanism of Action: The primary antifungal mechanism of 1,2,4-triazole derivatives is the targeted inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase.[5] This enzyme, a cytochrome P450 (CYP51), is essential for the conversion of lanosterol to ergosterol, the primary sterol component of fungal cell membranes.[7] By binding to the heme iron atom in the enzyme's active site, triazole derivatives disrupt this process, leading to the accumulation of toxic sterol precursors and a depletion of ergosterol.[5] This compromises the structural integrity and fluidity of the fungal membrane, ultimately inhibiting fungal growth and replication.[5][7]

cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol (Structural Integrity) Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 CYP51->Ergosterol Ergosterol Synthesis Triazole 1,2,4-Triazole Derivative Triazole->CYP51 Inhibition

Caption: Mechanism of antifungal action of 1,2,4-triazoles.

Field Insights & Data: Numerous studies have demonstrated that novel triazole derivatives exhibit potent activity against a wide range of fungal pathogens, including Candida albicans, Aspergillus niger, and Microsporum gypseum.[2] In several cases, newly synthesized compounds have shown efficacy comparable or even superior to the standard clinical drug ketoconazole.[2]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution) This protocol is a self-validating system for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the fungal strain (e.g., C. albicans) is prepared in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Drug Dilution Series: The test compound is serially diluted (two-fold) in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640). A positive control (fungus without drug) and a negative control (broth only) must be included.

  • Inoculation: Each well is inoculated with the standardized fungal suspension, resulting in a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

  • Incubation: The plate is incubated at 35°C for 24-48 hours. The causality here is to allow sufficient time for fungal growth in the absence of inhibition.

  • MIC Determination: The MIC is read visually as the lowest concentration of the compound that causes complete inhibition of visible growth compared to the drug-free control well.

Antibacterial Activity: Expanding the Spectrum

While less famous than their antifungal counterparts, 1,2,4-triazole derivatives are emerging as a promising scaffold for antibacterial agents.[3][4]

Causality & Mechanism of Action: The antibacterial mechanisms are more diverse. Some derivatives function by disrupting the bacterial cell membrane, leading to increased permeability and cell death.[8] Others are designed as hybrids, incorporating the triazole moiety into known antibacterial pharmacophores like quinolones to create novel agents with enhanced activity, potentially overcoming existing resistance mechanisms.[3][4]

Field Insights & Data: Novel 1,2,4-triazole derivatives have demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[2][4] Some compounds have shown antibacterial effects superior to clinical candidates like streptomycin.[2]

Experimental Protocol: Antibacterial Screening (Agar Well Diffusion) This method provides a robust preliminary assessment of antibacterial activity.

  • Plate Preparation: A sterile nutrient agar is poured into Petri dishes and allowed to solidify. The surface is then uniformly swabbed with a standardized bacterial inoculum (0.5 McFarland).

  • Well Creation: Sterile wells (e.g., 6 mm diameter) are punched into the agar.

  • Compound Application: A fixed volume of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to a well. A solvent control and a standard antibiotic (e.g., Ciprofloxacin) well are mandatory for validation.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Collection: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger diameter indicates greater antibacterial activity.

Section 2: Anticancer Activity - A Multi-Pronged Attack on Malignancy

The structural versatility of the 1,2,4-triazole scaffold allows for its interaction with a wide array of biological targets implicated in cancer progression, making it a fertile ground for the development of novel antineoplastic agents.[9]

Causality & Mechanism of Action: Unlike antimicrobials that often have a single primary target, anticancer triazole derivatives exhibit diverse mechanisms of action, reflecting the complexity of cancer biology. Key mechanisms include:

  • Kinase Inhibition: Many derivatives are designed to inhibit specific protein kinases that are overactive in cancer cells, such as Epidermal Growth Factor Receptor (EGFR), BRAF, and Cyclin-Dependent Kinases (CDKs).[10][11][12] By blocking these enzymes, the compounds interfere with critical signaling pathways that control cell growth, proliferation, and survival.

  • Tubulin Polymerization Inhibition: Some triazoles bind to tubulin, preventing the formation of microtubules.[10] This disrupts the mitotic spindle, arresting the cell cycle and leading to apoptotic cell death.

  • Induction of Apoptosis: Many compounds trigger programmed cell death (apoptosis) in cancer cells, often as a downstream consequence of targeting kinases or tubulin.[13]

  • PI3K/mTOR Pathway Inhibition: Certain derivatives have been developed as dual inhibitors of PI3K and mTOR, two key kinases in a pathway that is frequently dysregulated in cancer, controlling cell growth and survival.[14]

cluster_mechanisms Anticancer Mechanisms cluster_pathways Cellular Pathways Triazole Novel 1,2,4-Triazole Derivative Kinase Kinase Inhibition (EGFR, BRAF, CDK, PI3K) Triazole->Kinase Tubulin Tubulin Polymerization Inhibition Triazole->Tubulin Other Other Targets Triazole->Other Signaling Disruption of Proliferation Signaling Kinase->Signaling Mitosis Mitotic Arrest Tubulin->Mitosis Apoptosis Induction of Apoptosis Signaling->Apoptosis Mitosis->Apoptosis Start Novel 1,2,4-Triazole Compound MES Phase 1: Acute Seizure Models (MES, scPTZ tests) Start->MES Neurotox Assessment of Neurotoxicity (e.g., Rotarod Test) MES->Neurotox PI Calculate Protective Index (PI) (Toxic Dose / Effective Dose) Neurotox->PI Chronic Phase 2: Chronic Epilepsy Models (e.g., 6Hz, Kindling) PI->Chronic If Promising PI MOA Phase 3: Mechanism of Action (MOA) Studies Chronic->MOA Lead Lead Candidate MOA->Lead

Caption: Preclinical screening workflow for anticonvulsant drugs.

Section 4: Future Perspectives

The study of novel 1,2,4-triazole derivatives is a dynamic and highly promising field. Future research will likely focus on several key areas:

  • Molecular Hybridization: Creating hybrid molecules that combine the 1,2,4-triazole core with other known pharmacophores to develop agents with dual or synergistic activities. [3]* Target-Specific Design: Utilizing computational tools and molecular modeling to design derivatives with high affinity and selectivity for specific biological targets, such as a particular kinase isoform, to improve efficacy and reduce off-target side effects. [15]* Overcoming Resistance: Explicitly designing derivatives to be effective against drug-resistant strains of microbes or therapy-resistant cancers.

  • Multi-functional Agents: Exploring compounds that possess multiple beneficial properties, such as the combined anticonvulsant and antioxidant activities already observed, which could offer disease-modifying potential. [16] The 1,2,4-triazole scaffold has proven its worth over decades of medicinal chemistry. The continued exploration of its novel derivatives, guided by a deep understanding of their mechanisms and rigorous experimental validation, ensures that this remarkable heterocycle will remain at the forefront of drug discovery for years to come.

References

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv
  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents.
  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed.
  • Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing.
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.
  • An Important Potential Anti-Epileptic/Anticonvulsant Active Group: A Review of 1,2,4-Triazole Groups and Their Action.
  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Deriv
  • Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives Bearing the 6-Fluoroquinazolinyl Moiety.
  • Synthesis and anticancer activity of [2][9][13]triazole [4,3-b] [2][9][13][17]tetrazine derivatives. SpringerLink.

  • 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. FLORE Repository.
  • Recent developments on triazole nucleus in anticonvulsant compounds: a review. PMC.
  • 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity. PubMed.
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  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Deriv
  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy.
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  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC.
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  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches.
  • Antifungal Properties of 1,2,4-Triazoles. ISRES Publishing.
  • 1,2,4-triazole derivatives as tyrosine kinase inhibitors.
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  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI.
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A Technical Guide to the Antifungal Potential of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. Annually, such infections are responsible for an estimated 1.7 million deaths worldwide, underscoring the urgent need for innovative and effective antifungal therapies.[1] Many existing fungicidal agents are losing efficacy due to resistance, and can be associated with significant side effects and toxicity.[1][2] In this context, heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, have emerged as a highly promising class of antifungal agents.[1][2]

The 1,2,4-triazole core is a key pharmacophore present in numerous clinically successful antifungal drugs, including fluconazole and itraconazole.[1] These agents primarily function by inhibiting a critical enzyme in the fungal ergosterol biosynthesis pathway.[1] This guide provides an in-depth technical exploration of a specific derivative, 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol , focusing on its synthesis, proposed mechanism of action, structure-activity relationship, and the experimental protocols required for its evaluation. Research into derivatives such as this, where a cycloalkyl group replaces the more common aryl substituent, has shown potential for enhanced antifungal activity, making this compound a person of significant interest for drug development professionals.[1]

Chemical Synthesis Pathway

The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is a well-established multi-step process. While various methods exist, a common and reliable route begins with a corresponding carboxylic acid.[3][4][5] The proposed pathway for the title compound, starting from cyclohexanecarboxylic acid, leverages a cyclization reaction with hydrazine hydrate following the formation of a key dithiocarbazinate intermediate.

Protocol: Synthesis of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
  • Step 1: Synthesis of Cyclohexanecarboxylic Acid Hydrazide.

    • A mixture of cyclohexanecarboxylic acid and an excess of hydrazine hydrate is refluxed for several hours.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the excess hydrazine hydrate is removed under reduced pressure, and the resulting solid hydrazide is purified by recrystallization.

  • Step 2: Formation of Potassium Dithiocarbazinate Salt.

    • The synthesized cyclohexanecarboxylic acid hydrazide is dissolved in absolute ethanol containing an equimolar amount of potassium hydroxide.

    • The solution is cooled in an ice bath, and carbon disulfide is added dropwise with constant stirring.

    • The reaction is allowed to proceed for 12-16 hours at room temperature, during which the potassium dithiocarbazinate salt precipitates.[5]

    • The salt is then filtered, washed with cold ether, and dried.

  • Step 3: Cyclization to form 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol.

    • The potassium salt is suspended in water, and an excess of hydrazine hydrate is added.[5]

    • The mixture is refluxed for 4-6 hours, with the reaction progress monitored by the cessation of hydrogen sulfide gas evolution (which can be tested with lead acetate paper).

    • Upon cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the crude product.

    • The final compound is filtered, washed thoroughly with water, and purified by recrystallization from a suitable solvent like ethanol.

Visualization of Synthetic Workflow

G cluster_0 Synthesis Workflow Start Cyclohexanecarboxylic Acid Step1 Step 1: Hydrazide Formation (+ Hydrazine Hydrate, Reflux) Start->Step1 Intermediate1 Cyclohexanecarboxylic Acid Hydrazide Step1->Intermediate1 Step2 Step 2: Salt Formation (+ KOH, CS2, Ethanol) Intermediate1->Step2 Intermediate2 Potassium Dithiocarbazinate Salt Step2->Intermediate2 Step3 Step 3: Cyclization (+ Hydrazine Hydrate, Reflux) Intermediate2->Step3 Product 4-amino-5-cyclohexyl-4H- 1,2,4-triazole-3-thiol Step3->Product

Caption: Synthetic pathway for the target compound.

Proposed Mechanism of Antifungal Action

The primary mechanism of action for azole antifungals, including 1,2,4-triazole derivatives, is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][6] This enzyme is a crucial component of the fungal cell's ergosterol biosynthesis pathway. Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The proposed mechanism proceeds as follows:

  • Binding to CYP51: The nitrogen atom (at position 4) of the triazole ring coordinates with the heme iron atom in the active site of the CYP51 enzyme.[1][7]

  • Enzyme Inhibition: This binding competitively inhibits the enzyme, preventing it from catalyzing the oxidative removal of the 14α-methyl group from lanosterol, a key step in ergosterol synthesis.[6]

  • Accumulation of Toxic Sterols: The inhibition of CYP51 leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[6]

  • Disruption of Membrane Function: This altered sterol composition disrupts the normal packing of phospholipids, leading to increased membrane permeability and fluidity, and ultimately inhibits fungal growth and replication (a fungistatic effect) or may lead to cell death (a fungicidal effect).[6]

Visualization of the Ergosterol Biosynthesis Inhibition Pathway

G cluster_1 Fungal Cell Ergosterol Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 substrate Ergosterol Ergosterol (Final Product) CYP51->Ergosterol catalysis Membrane Functional Cell Membrane Integrity Ergosterol->Membrane Inhibition Inhibition Inhibition->CYP51 blocks Accumulation Accumulation of Toxic Sterols Inhibition->Accumulation leads to Compound 4-amino-5-cyclohexyl- 4H-1,2,4-triazole-3-thiol Compound->Inhibition Disruption Membrane Disruption & Fungal Cell Death Accumulation->Disruption

Caption: Inhibition of the fungal ergosterol pathway.

Structure-Activity Relationship (SAR) Insights

The antifungal efficacy of 1,2,4-triazole derivatives is highly dependent on the nature and position of various substituents on the core heterocycle.[1][2] Analysis of existing literature provides valuable insights into the probable contribution of the specific moieties in 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol.

  • The 1,2,4-Triazole Core: This heterocycle is the essential pharmacophore responsible for coordinating with the heme iron of the CYP51 enzyme, a prerequisite for antifungal activity.[1][7]

  • The 5-Cyclohexyl Group: SAR studies have indicated that replacing a phenyl group with a cycloalkyl group, such as cyclopentyl or cyclohexyl, can enhance antifungal activity.[1] This is likely due to favorable hydrophobic interactions within the active site of the target enzyme. The flexibility and conformational profile of the cyclohexyl ring may allow for a more optimal fit within the binding pocket compared to a planar aromatic ring.

  • The 4-Amino Group: The presence of the 4-amino group provides a crucial point for further derivatization. For instance, condensation with various aldehydes can produce Schiff bases, which can then be used to synthesize a wide array of new derivatives with potentially modulated activities and physicochemical properties.[3][8]

  • The 3-Thiol Group: The thiol (-SH) group, or its thione tautomer, is a common feature in many biologically active triazoles. It can influence the electronic properties of the triazole ring and may participate in hydrogen bonding interactions within the enzyme's active site. Furthermore, the presence of electron-donating groups is often associated with enhanced antimicrobial activity.[9]

Illustrative In Vitro Antifungal Activity

To contextualize the potential of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) data against several clinically relevant fungal pathogens. These values are projected based on published data for structurally similar triazoles and are intended for illustrative purposes.

Fungal Strain4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol (MIC, µg/mL)Fluconazole (Reference) (MIC, µg/mL)
Candida albicans (ATCC 90028)0.25 - 10.5 - 4
Candida glabrata (ATCC 90030)0.5 - 28 - 64
Cryptococcus neoformans (ATCC 24067)0.125 - 0.52 - 16
Aspergillus fumigatus (ATCC 204305)1 - 4> 64

Note: MIC values represent the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Experimental Protocols for Antifungal Susceptibility Testing

Rigorous and standardized evaluation is critical to determine the antifungal spectrum and potency of a novel compound. The Clinical and Laboratory Standards Institute (CLSI) provides benchmark methodologies for this purpose.

Protocol: Broth Microdilution Method for MIC Determination (Adapted from CLSI M27-A3)
  • Preparation of Inoculum:

    • Fungal colonies are grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ cells/mL.

  • Drug Dilution Series:

    • The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • A two-fold serial dilution is performed in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Each well (containing 100 µL of the diluted compound) is inoculated with 100 µL of the prepared fungal suspension.

    • Positive (no drug) and negative (no inoculum) control wells are included.

    • The plates are incubated at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the positive control.

Visualization of MIC Determination Workflow

G cluster_2 Broth Microdilution Workflow Prep1 Prepare Fungal Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate (Drug + Fungus) Prep1->Inoculate Prep2 Prepare Serial Dilutions of Test Compound Prep2->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate Read Read Results Visually or Spectrophotometrically Incubate->Read Result Determine MIC Value Read->Result

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Perspectives

4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol stands as a promising candidate for further investigation in the field of antifungal drug discovery. Its structural features, particularly the 1,2,4-triazole core and the 5-cyclohexyl substituent, are consistent with established principles of structure-activity relationships for inhibitors of fungal lanosterol 14α-demethylase. The synthetic route is feasible and allows for the production of the compound for biological screening.

Future research should focus on a comprehensive in vitro evaluation against a broad panel of clinically relevant and resistant fungal strains. Promising results would warrant progression to in vivo efficacy studies in appropriate animal models of fungal infection, alongside essential cytotoxicity and preliminary safety profiling. Furthermore, the 4-amino group serves as a strategic handle for creating a library of novel derivatives, potentially leading to compounds with even greater potency, a broader spectrum of activity, and an improved safety profile.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Chebude, Y., & Singh, V. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Evidence-Based Complementary and Alternative Medicine, 2022. [Link]

  • Bhatnagar, S., Kumar, A., & Guru, S. K. (2019). Synthesis, antifungal and antibacterial activity of novel 1, 2, 4-triazole derivatives. BMC chemistry, 13(1), 1-13. [Link]

  • Özdemir, A., Gür, M., & Uslu, H. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1, 2, 4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 10(3), 733-744. [Link]

  • Gupta, A. K., Prachand, S., Patel, A., & Jain, S. (2012). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][3][10] triazole-3-thiol derivatives and Antifungal activity. International Journal of Pharmacy & Life Sciences, 3(10). [Link]

  • Badiee, P., Alborzi, A., Moeini, M., & Shakiba, E. (2017). In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species. Jundishapur Journal of Microbiology, 10(11). [Link]

  • Protsenko, P., Shepeta, M., Holota, S., & Vovk, M. (2022). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1, 2, 4-Triazole Ring. Molbank, 2022(2), M1397. [Link]

  • Gupta, A., Prachand, S., Patel, A., & Jain, S. (2012). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][3][10] triazole-3-thiol derivatives and Antifungal activity. INTERNATIONAL JOURNAL OF PHARMACY & LIFE SCIENCES. [Link]

  • Zhang, M., Chen, Q., & Sun, J. (2015). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. Journal of the Chinese Chemical Society, 62(12), 1055-1062. [Link]

  • Krasavin, M., Vedekhina, T., Kalistratova, A., & Gribanov, P. (2022). Synthesis of 1, 2, 4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Chemistry, 4(4), 1431-1443. [Link]

  • Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2004). Synthesis of some new 4, 5-substituted-4H-1, 2, 4-triazole-3-thiol derivatives. Molecules, 9(10), 848-860. [Link]

  • Chen, J., Sun, N., Liu, Y., Wang, S., & Li, Y. (2017). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Journal of Chemistry, 2017. [Link]

  • Özdemir, A., Gür, M., & Uslu, H. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1, 2, 4-triazole-3-thiol derivatives. JOTCSA, 10(3), 733-744. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Chebude, Y., & Singh, V. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Evidence-Based Complementary and Alternative Medicine, 2022. [Link]

  • Hotsulia, O., & Fedotov, S. (2021). The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1, 2, 4-triazole-3-thiol and its interaction with aldehydes. ScienceRise: Pharmaceutical Science, (2 (30)), 25-30. [Link]

  • Lv, K., Liu, Y. H., Wang, S. T., & Sun, N. (2016). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Bioorganic & medicinal chemistry letters, 26(15), 3550-3553. [Link]

  • Krasavin, M., Vedekhina, T., Kalistratova, A., & Gribanov, P. (2022). Synthesis of 1, 2, 4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Chemistry, 4(4), 1431-1443. [Link]

  • Tighadouini, S., Radi, S., Siraj, B., & Mabkhot, Y. N. (2024). Synthesis and Biological Activity of 5-Substituted-2, 4-dihydro-1, 2, 4-triazole-3-thiones and Their Derivatives. Pharmaceuticals, 17(1), 125. [Link]

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The Ascendant Scaffold: A Technical Guide to the Antimicrobial Potential of Substituted 1,2,4-Triazole-3-thiols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In an era defined by the escalating threat of antimicrobial resistance, the imperative for novel chemical scaffolds that circumvent existing resistance mechanisms has never been more critical. The substituted 1,2,4-triazole-3-thiol core has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities, most notably as a potent antimicrobial agent.[1] This in-depth technical guide provides a comprehensive exploration of this versatile scaffold, from its synthetic pathways and mechanisms of action to the critical structure-activity relationships that govern its efficacy. We will delve into the causality behind experimental design, present self-validating protocols for screening and evaluation, and offer insights grounded in established scientific principles to empower researchers in the rational design of next-generation antimicrobial therapeutics.

Introduction: The 1,2,4-Triazole Core - A Scaffold of Significance

The 1,2,4-triazole ring system is a cornerstone of numerous therapeutic agents due to its unique physicochemical properties.[1] Its aromaticity, hydrogen bonding capability, and metabolic stability make it an ideal pharmacophore. The incorporation of a thiol group at the C3 position, along with substitutions at N4 and C5, introduces significant structural diversity and modulates the molecule's electronic and steric properties, leading to a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects.[1][2] This guide will focus specifically on the antimicrobial applications, addressing the urgent need for new agents to combat drug-resistant pathogens.[3]

Synthetic Strategies: Building the 1,2,4-Triazole-3-thiol Scaffold

The synthesis of the 4,5-disubstituted-1,2,4-triazole-3-thiol core is versatile, with the most prevalent and reliable method involving the base-catalyzed intramolecular cyclization of substituted thiosemicarbazides.[4][5][6] This approach offers high yields and allows for diverse substitutions on the triazole ring.

General Synthesis Pathway

The common synthetic route involves two primary steps:

  • Formation of 1,4-Disubstituted Thiosemicarbazides: This is typically achieved by reacting an acid hydrazide with an appropriate isothiocyanate.[5][7] The choice of these starting materials directly dictates the substituents at the C5 and N4 positions of the final triazole ring.

  • Alkaline Cyclization: The resulting thiosemicarbazide undergoes ring closure in a basic medium (e.g., NaOH or KOH solution) upon heating to yield the desired 4,5-disubstituted-1,2,4-triazole-3-thiol.[4][8]

This robust pathway provides a clear and logical progression for generating a library of derivatives for antimicrobial screening.

Synthesis_Workflow AcidHydrazide Acid Hydrazide (R1-CO-NH-NH2) Thiosemicarbazide 1,4-Disubstituted Thiosemicarbazide AcidHydrazide->Thiosemicarbazide Condensation Isothiocyanate Isothiocyanate (R2-N=C=S) Isothiocyanate->Thiosemicarbazide TriazoleThiol 4,5-Disubstituted-1,2,4-triazole-3-thiol Thiosemicarbazide->TriazoleThiol Intramolecular Cyclization Base Base (e.g., NaOH) Heat Base->Thiosemicarbazide

Caption: General synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols.

Protocol: Synthesis of 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

This protocol exemplifies the general pathway, starting from isonicotinic acid hydrazide.

Step 1: Synthesis of 1-isonicotinoyl-4-phenylthiosemicarbazide

  • Dissolve isonicotinic acid hydrazide (0.01 mol) in ethanol (30 mL).

  • Add phenyl isothiocyanate (0.01 mol) to the solution.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting solid precipitate, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

  • Suspend the synthesized thiosemicarbazide (0.005 mol) in an 8% (w/v) aqueous sodium hydroxide solution (20 mL).

  • Reflux the mixture for 5-7 hours until the evolution of H₂S gas ceases (test with lead acetate paper).

  • Cool the reaction mixture and pour it into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure triazole-3-thiol.

Unraveling the Mechanism of Action

The antimicrobial efficacy of 1,2,4-triazole derivatives, particularly their antifungal activity, is predominantly attributed to the inhibition of ergosterol biosynthesis.[1] Ergosterol is a vital lipid, analogous to cholesterol in mammals, that maintains the integrity, fluidity, and function of fungal cell membranes.[9][10][11] Its absence in animal cells makes the ergosterol biosynthesis pathway a prime target for selective antifungal therapy.[9]

Primary Target: Lanosterol 14α-demethylase (CYP51)

The key enzyme inhibited by azole-class antifungals is lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).[12][13] This enzyme is critical for the conversion of lanosterol to ergosterol.[12] The nitrogen atom (typically at the N4 position) of the triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol.[14] This disrupts the entire biosynthetic pathway, leading to the accumulation of toxic sterol intermediates and depletion of ergosterol. The consequence is a dysfunctional cell membrane, increased permeability, and ultimately, inhibition of fungal growth and replication.[15]

Ergosterol_Inhibition cluster_FungalCell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Conversion Membrane Functional Cell Membrane (Fluidity & Integrity) Ergosterol->Membrane Incorporation Disruption Membrane Disruption Increased Permeability Fungistatic/Fungicidal Effect Ergosterol->Disruption Depletion Membrane->Disruption Triazole 1,2,4-Triazole-3-thiol Triazole->CYP51 Inhibition (Heme Iron Binding)

Caption: Mechanism of action via inhibition of ergosterol biosynthesis.

Potential Antibacterial Mechanisms

While the antifungal mechanism is well-established, the antibacterial action of triazole-thiols is more varied. Plausible mechanisms include:

  • Enzyme Inhibition: Inhibition of essential bacterial enzymes such as glucosamine-6-phosphate synthase, which is involved in cell wall synthesis.[16]

  • Topoisomerase Inhibition: Some heterocyclic compounds are known to interfere with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.

  • DHFR Inhibition: Certain derivatives have shown potent inhibition of dihydrofolate reductase (DHFR), an enzyme vital for nucleotide synthesis.[16]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of the 1,2,4-triazole-3-thiol scaffold is exquisitely sensitive to the nature and position of its substituents. Synthesizing and screening a diverse library of compounds is key to elucidating these relationships.

  • Substitution at N4: The substituent at the N4 position plays a critical role. Aromatic or heteroaromatic rings often enhance activity. The electronic nature of this substituent can influence the binding affinity to target enzymes. For instance, Schiff bases derived from the 4-amino group often exhibit potent activity.[3][17][18][19]

  • Substitution at C5: The group at the C5 position also significantly impacts biological activity. Bulky or lipophilic groups can improve membrane permeability and interaction with hydrophobic pockets of target enzymes.

  • The Thiol Group: The thiol (-SH) group can exist in tautomeric equilibrium with the thione (C=S) form. This group is crucial for activity and can be a site for further derivatization to form thioethers, which may act as prodrugs or exhibit their own unique activity profiles.[20]

Table 1: SAR Summary of Selected 1,2,4-Triazole-3-thiol Derivatives

Compound ClassKey SubstituentsTarget Organism(s)Observed ActivityReference
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiolsVaried substituents on benzylidene ringStaphylococcus aureus, Microsporum gypseumSeveral derivatives showed activity superior to standard drugs streptomycin and ketoconazole.[3][3]
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Schiff BasesElectron-withdrawing/donating groups on benzylidene ringS. aureus, B. subtilis, E. coli, S. typhi, C. albicans, A. nigerCompound with -OH group showed best Gram-positive activity; compound with -Br showed best Gram-negative and antifungal activity.[21][21]
4-Aryl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiolsVaried aryl groups at N4Not specified in abstractSuccessful synthesis of a series for potential screening.[4][4]
1-(dihalobenzyl)-1,2,4-triazole-3-thiones3,4-dichlorobenzyl groupMRSA, S. aureus, B. subtilis, E. coliPotent bioactivity against most tested Gram-positive and Gram-negative bacteria.[16][20][16][20]

Experimental Evaluation: A Self-Validating Workflow

A rigorous and systematic approach to evaluating the antimicrobial potential of newly synthesized compounds is paramount. This workflow ensures reproducibility and provides a clear rationale for advancing lead candidates.

Experimental_Workflow Synthesis Compound Synthesis & Purification InVitro_Screening Primary In Vitro Screening (MIC Determination) Synthesis->InVitro_Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT on Mammalian Cells) InVitro_Screening->Cytotoxicity Selectivity Calculate Selectivity Index (SI) InVitro_Screening->Selectivity Cytotoxicity->Selectivity Secondary_Screening Secondary Screening (MBC/MFC, Time-Kill, Biofilm) Selectivity->Secondary_Screening High SI Candidates InVivo In Vivo Efficacy & Toxicity (Animal Models) Secondary_Screening->InVivo Lead_Opt Lead Optimization (SAR) InVivo->Lead_Opt Promising Candidates Lead_Opt->Synthesis Iterative Design

Sources

A Senior Application Scientist's Guide to the Anticancer Activity Screening of Triazole-Thiol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for a Targeted Screening Funnel

In the landscape of modern oncology drug discovery, the 1,2,4-triazole scaffold, particularly when functionalized with a thiol group, represents a "privileged structure." This designation stems from its remarkable versatility to form hydrogen bonds, coordinate with metal ions, and engage in various non-covalent interactions, making it an ideal pharmacophore for targeting a wide array of biological receptors and enzymes crucial to cancer cell proliferation and survival.[1][2] Many derivatives have demonstrated potent antiproliferative effects against diverse cancer cell lines, including those of the breast, lung, and pancreas.[1][3]

This guide eschews a generic, one-size-fits-all screening protocol. Instead, it presents a tiered, logical funnel designed to efficiently identify potent triazole-thiol candidates and progressively elucidate their mechanisms of action. This approach, moving from broad cytotoxicity assessments to specific molecular target identification, maximizes resource efficiency and builds a robust, data-driven case for advancing lead compounds. We will not only detail the "how" but, more critically, the "why" behind each methodological choice, ensuring a self-validating and scientifically rigorous screening cascade.

Part 1: The Primary Screen — Quantifying Cytotoxicity

The initial objective is to cast a wide net: identifying which of your synthesized triazole-thiol compounds possess cytotoxic or cytostatic activity against a panel of relevant cancer cell lines. The choice of assay at this stage is critical. We will detail two robust, high-throughput colorimetric assays: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies total cellular protein.

Causality in Assay Selection: MTT vs. SRB
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay relies on the activity of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT tetrazolium salt into a purple formazan product. Its output is therefore a surrogate for metabolic activity. This is a powerful tool, but it's crucial to recognize that compounds interfering with mitochondrial function could yield false positives or negatives.[4]

  • SRB (Sulforhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins that have been fixed with trichloroacetic acid (TCA).[5][6] The amount of bound dye is directly proportional to the total protein mass.[6][7] Because it is independent of cellular metabolism, the SRB assay is less prone to interference from compounds that affect metabolic pathways without inducing cell death and provides a more direct measure of cell number/mass.[7]

For an initial broad screen, running both assays in parallel can provide a more nuanced picture of a compound's effect. A compound showing high potency in the SRB assay but lower potency in the MTT assay, for instance, might be cytostatic rather than cytotoxic, or it could be interfering with cellular metabolism in a non-lethal way.

Experimental Workflow: A Tiered Screening Approach

The following diagram illustrates the logical flow from initial broad screening to specific mechanistic investigation.

G cluster_0 Tier 1: Primary Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Validation CompoundLibrary Triazole-Thiol Compound Library MTT_SRB MTT & SRB Assays (72h incubation) CompoundLibrary->MTT_SRB CellPanel Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) CellPanel->MTT_SRB IC50 IC50 Value Determination MTT_SRB->IC50 Apoptosis Apoptosis Assay (Annexin V / PI) IC50->Apoptosis Active Hits (Low µM IC50) CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Enzymatic Enzymatic / Pathway Assays (e.g., Tubulin Polymerization, Kinase Inhibition) Apoptosis->Enzymatic Promising Hits CellCycle->Enzymatic LeadCompound Lead Compound Identified Enzymatic->LeadCompound EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Phosphorylates PI3K PI3K EGFR->PI3K Phosphorylates Triazole Triazole-Thiol Compound Triazole->EGFR Inhibits RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling pathway and a potential point of inhibition.

VEGFR Signaling Pathway VEGF binding to VEGFR-2 on endothelial cells is a primary driver of angiogenesis, the formation of new blood vessels essential for tumor growth. [8][9]This activation leads to downstream signaling through pathways like PLCγ and PI3K/Akt, promoting endothelial cell survival and proliferation. [10]

VEGFR_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Triazole Triazole-Thiol Compound Triazole->VEGFR2 Inhibits PKC PKC PLCg->PKC AKT AKT PI3K->AKT MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis (Endothelial Cell Proliferation & Migration) AKT->Angiogenesis MAPK->Angiogenesis

Sources

Initial Toxicity Assessment of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and chemical development, the early and accurate assessment of a novel compound's toxicity is paramount. This guide provides a comprehensive framework for the initial toxicity assessment of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol, a novel heterocyclic compound. Given the absence of pre-existing toxicological data for this specific molecule, this document outlines a tiered, logic-driven approach, beginning with in silico predictions and progressing to foundational in vitro assays. This strategy is designed to efficiently identify potential liabilities, conserve resources, and guide future development decisions with scientific rigor. The presence of the triazole ring, a common pharmacophore, and a thiol group, which can be chemically reactive, necessitates a thorough evaluation of its potential cytotoxic and genotoxic effects.

Part 1: In Silico Toxicity Prediction: The First Line of Inquiry

Before embarking on resource-intensive laboratory experiments, a robust in silico toxicological assessment is a critical first step.[1][2] These computational methods leverage the chemical structure of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol to predict its potential adverse effects based on data from structurally similar compounds.[2][3] This approach is not only cost-effective but also provides a rapid initial screening for a wide range of toxicological endpoints.[1]

Methodology: Quantitative Structure-Activity Relationship (QSAR) and Structural Alerts

The primary in silico tools employed are Quantitative Structure-Activity Relationship (QSAR) models and the identification of structural alerts (SAs). QSAR models mathematically correlate the chemical structure of a compound with its biological activity, including toxicity.[1] Structural alerts are specific molecular substructures known to be associated with particular types of toxicity.[3]

Experimental Protocol: In Silico Toxicity Assessment
  • Compound Input: The 2D structure of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol is converted into a machine-readable format (e.g., SMILES or MOL file).

  • Model Selection: A battery of validated QSAR models is selected to predict a range of toxicological endpoints. Commercially available platforms like Derek Nexus, ToxTree, or the OECD QSAR Toolbox can be utilized.[2]

  • Prediction Execution: The compound's structure is submitted to the selected models for analysis.

  • Data Interpretation: The output from each model is carefully analyzed. This includes the predicted toxicity, the confidence level of the prediction, and the identification of any structural alerts.

Data Presentation: Predicted Toxicological Endpoints
Toxicological EndpointPredicted OutcomeConfidence LevelStructural Alerts Identified
Mutagenicity (Ames)
Carcinogenicity
Hepatotoxicity
Cardiotoxicity
Skin Sensitization
Developmental Toxicity

This table should be populated with the results from the in silico analysis.

Visualization: In Silico Toxicity Prediction Workflow

in_silico_workflow compound 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol (SMILES/MOL file) qsar QSAR Model Battery (e.g., Derek Nexus, ToxTree) compound->qsar endpoints Toxicological Endpoints Prediction (Mutagenicity, Carcinogenicity, etc.) qsar->endpoints alerts Structural Alert Analysis qsar->alerts report Integrated Toxicity Report endpoints->report alerts->report

Caption: Workflow for in silico toxicity prediction.

Part 2: In Vitro Cytotoxicity Assessment: Gauging the Impact on Cellular Viability

Following the in silico analysis, the next logical step is to assess the compound's direct effect on living cells. In vitro cytotoxicity assays are fundamental for determining the concentration at which a compound induces cell death and for understanding the initial mechanism of toxicity.[4] We will employ two complementary assays: the MTT assay to measure metabolic activity as an indicator of cell viability, and the LDH assay to quantify membrane integrity.[5][6]

Methodology: MTT and LDH Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[7][8] The amount of formazan is directly proportional to the number of living cells.[7][9]

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[5][6][10] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cell death.[11]

Experimental Protocol: MTT Assay[6][9][10]
  • Cell Seeding: Seed a suitable cell line (e.g., HepG2 for liver toxicity screening or a relevant cancer cell line) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.[6]

  • Compound Treatment: Treat the cells with a range of concentrations of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol (e.g., 0.1, 1, 10, 50, 100 µM) for 24 to 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7][9]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., acidified isopropanol or SDS-HCl solution) to each well to dissolve the formazan crystals.[7][12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9]

Experimental Protocol: LDH Assay[7][11][14]
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[13]

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's protocol.[13]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]

  • Stop Reaction and Absorbance Reading: Add the stop solution and measure the absorbance at 490 nm.[13]

Data Presentation: Cytotoxicity Data
Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)
Vehicle Control1000
0.1
1
10
50
100
IC50 (µM)

This table should be populated with the experimental results.

Visualization: Cytotoxicity Testing Workflow

cytotoxicity_workflow cluster_mtt MTT Assay cluster_ldh LDH Assay start Cell Seeding (96-well plate) treatment Compound Treatment (Dose-response) start->treatment incubation Incubation (24-48 hours) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add ldh_sup Collect Supernatant incubation->ldh_sup mtt_inc Incubate (3-4 hours) mtt_add->mtt_inc mtt_sol Add Solubilization Solution mtt_inc->mtt_sol mtt_read Read Absorbance (570 nm) mtt_sol->mtt_read ldh_react LDH Reaction ldh_sup->ldh_react ldh_inc Incubate (30 min) ldh_react->ldh_inc ldh_read Read Absorbance (490 nm) ldh_inc->ldh_read

Caption: Workflow for in vitro cytotoxicity assessment.

Part 3: In Vitro Genotoxicity Assessment: Investigating DNA Damage Potential

Genotoxicity testing is a critical component of the safety assessment of any new chemical entity, as DNA damage can lead to mutations and carcinogenesis.[14][15][16] A standard battery of in vitro genotoxicity assays is employed to detect different types of genetic damage.[14][17]

Methodology: Ames Test and Comet Assay

The Ames test , or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a chemical.[18][19][20] It utilizes specific strains of Salmonella typhimurium and Escherichia coli with mutations in the genes involved in histidine or tryptophan synthesis, respectively.[14][19] The assay measures the ability of the test compound to cause a reversion of these mutations, allowing the bacteria to grow on a medium lacking the specific amino acid.[19]

The Comet assay , or single-cell gel electrophoresis assay, is a sensitive technique for the detection of DNA strand breaks in individual cells.[21][22] Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA migrates away from the nucleus, forming a "comet tail," the length and intensity of which are proportional to the amount of DNA damage.[23]

Experimental Protocol: Ames Test (Plate Incorporation Method)[20][26]
  • Strain Preparation: Prepare overnight cultures of the appropriate bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).[18]

  • Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic in vivo metabolism.[14]

  • Exposure: In a test tube, mix the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.

  • Plating: Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.[18]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Experimental Protocol: Comet Assay (Alkaline)[23][24][27]
  • Cell Preparation and Treatment: Treat a suitable cell line with 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol at various concentrations for a defined period.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose.[21][24]

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material.[21][22]

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.[24]

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.[21][22]

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.[21]

  • Analysis: Quantify the DNA damage by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.[25]

Data Presentation: Genotoxicity Summary
AssayEndpointResult (with S9)Result (without S9)Interpretation
Ames TestFold increase in revertant colonies
Comet Assay% DNA in tail

This table should be populated with the experimental results.

Visualization: Genotoxicity Testing Workflow

genotoxicity_workflow cluster_ames Ames Test cluster_comet Comet Assay start Compound Treatment ames_exp Expose Bacterial Strains (with/without S9) start->ames_exp comet_treat Treat Eukaryotic Cells start->comet_treat ames_plate Plate on Minimal Agar ames_exp->ames_plate ames_inc Incubate (48-72 hours) ames_plate->ames_inc ames_count Count Revertant Colonies ames_inc->ames_count comet_embed Embed Cells in Agarose comet_treat->comet_embed comet_lyse Lysis & DNA Unwinding comet_embed->comet_lyse comet_electro Electrophoresis comet_lyse->comet_electro comet_stain Stain and Visualize comet_electro->comet_stain

Caption: Workflow for in vitro genotoxicity assessment.

Part 4: Mechanistic Insights: Potential Signaling Pathway Perturbations

A deeper understanding of a compound's toxicity involves elucidating the underlying molecular mechanisms. The chemical structure of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol, particularly the thiol group, suggests a potential to induce oxidative stress, which can in turn activate key signaling pathways involved in inflammation, cell survival, and cell death.

Potential Mechanisms of Toxicity
  • Oxidative Stress: Thiol-containing compounds can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). An imbalance between ROS production and the cell's antioxidant capacity results in oxidative stress, which can damage lipids, proteins, and DNA.

  • NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response and cell survival.[26] Oxidative stress is a known activator of the NF-κB pathway.[27] Chronic activation of NF-κB can contribute to inflammation-related toxicities.

  • Apoptosis Signaling: Apoptosis, or programmed cell death, is a tightly regulated process that can be initiated by various stimuli, including cellular stress.[28][29] The intrinsic (mitochondrial) pathway of apoptosis is particularly sensitive to oxidative stress and DNA damage.[28]

Visualization: NF-κB Signaling Pathway

nfkb_pathway stress Oxidative Stress (from test compound) ikk IKK Complex stress->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to genes Inflammatory Gene Expression nucleus->genes induces

Caption: Simplified NF-κB signaling pathway.

Visualization: Intrinsic Apoptosis Pathway

apoptosis_pathway stress DNA Damage/ Oxidative Stress bax Bax/Bak stress->bax activates mito Mitochondrion bax->mito permeabilizes cyto Cytochrome c mito->cyto releases apaf Apaf-1 cyto->apaf binds cas9 Caspase-9 apaf->cas9 activates cas3 Caspase-3 cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis executes

Caption: Simplified intrinsic apoptosis pathway.

Part 5: Integrated Toxicity Assessment and Future Directions

The initial toxicity assessment of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol culminates in the integration of data from in silico, cytotoxicity, and genotoxicity studies. This integrated approach provides a holistic preliminary risk assessment.

  • No Toxicity Signals: If the compound shows no significant alerts in silico and has low cytotoxicity (high IC50) and no genotoxicity, it can be prioritized for further efficacy studies.

  • Cytotoxicity without Genotoxicity: If the compound is cytotoxic but not genotoxic, further studies should focus on understanding the mechanism of cell death (e.g., apoptosis vs. necrosis assays) and identifying the target organ or cell type.

  • Genotoxicity: A positive genotoxicity finding is a significant red flag.[14] Follow-up studies are necessary to determine the type and extent of DNA damage and to assess the potential for carcinogenicity. This may involve more advanced in vitro assays or, if necessary, in vivo studies.

This initial toxicity profile serves as a critical decision-making tool in the drug development pipeline. The findings will guide the next steps, which may include lead optimization to mitigate toxicity, further mechanistic studies, or discontinuation of the compound's development.

References

  • Bio-protocol. (n.d.). Neutral Comet Assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • PozeSCAF. (n.d.). In Silico Toxicity Prediction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Bioarray. (2022). How Genotoxicity Testing Guides Safer Drug Development. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Bio-protocol. (2021). Comet Assay for DNA Damage. Retrieved from [Link]

  • National Center for Biotechnology Information. (2002). Signaling from toxic metals to NF-kappaB and beyond: not just a matter of reactive oxygen species. Retrieved from [Link]

  • Microbe Online. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]

  • Frontiers. (2021). Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Dovepress. (2016). High-throughput approaches for genotoxicity testing in drug development: recent advances. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • SciSpace. (2018). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]

  • Oxford Academic. (2011). Cell Death Mechanisms and Their Implications in Toxicology. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Genetic Toxicology Studies. Retrieved from [Link]

  • JoVE. (2017). Video: Evaluating In Vitro DNA Damage Using Comet Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ames Test. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Retrieved from [Link]

  • News-Medical.Net. (2020). What is In Silico Toxicology?. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) IN VITRO TOXICITY SCREENING OF TRIAZOLE FUNGICIDE PROPICONAZOLE. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • ResearchGate. (2002). Signaling from toxic metals to NF-kappa B and beyond: Not just a matter of reactive oxygen species. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). In silico toxicology: computational methods for the prediction of chemical toxicity. Retrieved from [Link]

  • SpringerLink. (2025). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics. Retrieved from [Link]

  • YouTube. (2021). Use of in silico methods for assessing toxicity. Retrieved from [Link]

  • ResearchGate. (2025). Overview of cell death signaling pathways. Retrieved from [Link]

  • PubMed. (2023). In vitro exposure to triazoles used as fungicides impairs human granulosa cells steroidogenesis. Retrieved from [Link]

  • MDPI. (2022). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Retrieved from [Link]

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An In-depth Technical Guide to 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal and materials chemistry. The guide details a probable synthetic pathway, outlines its key physical and chemical properties based on data from closely related analogs, and explores its potential biological activities and applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical insights and practical methodologies.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] These nitrogen-rich heterocyclic compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The inclusion of a thiol group at the 3-position and an amino group at the 4-position of the triazole ring, as seen in 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, often enhances their pharmacological profile. The cyclohexyl moiety at the 5-position introduces lipophilicity, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide focuses specifically on 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol, providing a detailed examination of its chemical and physical characteristics.

Synthesis of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

Proposed Synthetic Workflow

The synthesis is a multi-step process beginning with a readily available starting material, cyclohexane carboxylic acid.

Synthesis_Workflow A Cyclohexane Carboxylic Acid B Cyclohexane Carboxylic Acid Hydrazide A->B Hydrazine Hydrate C Potassium 3-cyclohexanecarbonyl dithiocarbazate B->C CS2, KOH, Ethanol D 4-amino-5-cyclohexyl-4H- 1,2,4-triazole-3-thiol C->D Hydrazine Hydrate, Reflux

Caption: Proposed synthesis workflow for 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Cyclohexane Carboxylic Acid Hydrazide

  • To a solution of cyclohexane carboxylic acid methyl ester in ethanol, add an excess of hydrazine hydrate.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid, cyclohexane carboxylic acid hydrazide, can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of Potassium 3-cyclohexanecarbonyl dithiocarbazate

  • Dissolve cyclohexane carboxylic acid hydrazide in a cold solution of potassium hydroxide in absolute ethanol.

  • To this stirred solution, add carbon disulfide dropwise while maintaining the temperature below 10°C.

  • Continue stirring for 12-16 hours at room temperature.

  • The precipitated potassium salt is then filtered, washed with cold dry ether, and dried under vacuum.

Step 3: Synthesis of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

  • A suspension of the potassium dithiocarbazinate salt in water is treated with an excess of hydrazine hydrate.

  • The reaction mixture is refluxed for 3-4 hours, during which the evolution of hydrogen sulfide gas may be observed.

  • The color of the reaction mixture typically changes, and a homogenous solution is formed.

  • After cooling, the solution is acidified with a suitable acid (e.g., concentrated hydrochloric acid) to precipitate the product.

  • The resulting white solid is filtered, washed thoroughly with cold water, and dried.

  • The crude product can be purified by recrystallization from ethanol to yield pure 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol.[5]

Physicochemical Properties

Direct experimental data for the title compound is limited. However, based on the properties of analogous compounds such as 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol and other derivatives, we can infer the expected physical and chemical characteristics.[7][8]

General Properties
PropertyExpected Value/Observation
Molecular Formula C₈H₁₄N₄S
Molecular Weight 198.29 g/mol
Appearance White to off-white crystalline solid
Melting Point Expected in the range of 180-220 °C
Solubility Likely insoluble in water, soluble in organic solvents like DMSO and DMF.
Spectral Data Interpretation

The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques.

Spectral_Analysis Compound 4-amino-5-cyclohexyl-4H- 1,2,4-triazole-3-thiol IR FT-IR Compound->IR Functional Groups NMR NMR (¹H & ¹³C) Compound->NMR Proton & Carbon Environment MS Mass Spectrometry Compound->MS Molecular Weight & Fragmentation

Caption: Spectroscopic techniques for structural characterization.

¹H NMR Spectroscopy:

  • Cyclohexyl Protons: A series of multiplets are expected in the aliphatic region (δ 1.1-2.8 ppm). A distinct multiplet further downfield would correspond to the CH proton attached to the triazole ring.

  • Amino Protons (NH₂): A broad singlet is anticipated, the chemical shift of which can vary depending on the solvent and concentration, but is often observed around δ 5.8-5.9 ppm.

  • Thiol Proton (SH): A singlet corresponding to the thiol proton is expected, which can also be exchangeable with D₂O.

¹³C NMR Spectroscopy:

  • Cyclohexyl Carbons: Signals corresponding to the methylene groups of the cyclohexane ring are expected in the upfield region.

  • Triazole Ring Carbons: Two distinct signals for the C=N and C=S carbons of the triazole ring would be observed in the downfield region.

FT-IR Spectroscopy:

  • N-H Stretching: Characteristic stretching vibrations for the amino (NH₂) group are expected in the range of 3100-3300 cm⁻¹.

  • C=N Stretching: A sharp absorption band around 1600-1650 cm⁻¹ would indicate the C=N bond of the triazole ring.

  • C=S Stretching: The thione group should exhibit a characteristic absorption in the region of 1250-1300 cm⁻¹.[1]

  • S-H Stretching: A weak absorption band for the S-H group may be observed around 2550-2600 cm⁻¹.

Mass Spectrometry:

  • The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Further fragmentation patterns would provide additional structural confirmation.

Potential Biological Activities and Applications

Derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol are reported to possess a wide array of biological activities. Computer-aided prediction (PASS program) for derivatives of 3-mercapto-4-amino-5-cyclohexyl-1,2,4-triazole suggests several probable pharmacological activities.

Predicted Pharmacological Profile

Biological_Activity Core 4-amino-5-cyclohexyl-4H- 1,2,4-triazole-3-thiol A Antiviral Core->A B Antihypertensive Core->B C Sedative Core->C D Interferon Agonist Core->D E Ligase Inhibitor Core->E

Caption: Predicted biological activities for related triazole compounds.

Based on preliminary computer-aided predictions for closely related structures, 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol is a promising candidate for further investigation into the following activities:

  • Antiviral Activity: This is one of the most probable predicted activities for this class of compounds.

  • Antihypertensive Activity: Potential to act as an agent to lower blood pressure.

  • Sedative Effects: The compound may exhibit central nervous system depressant properties.

  • Interferon Agonist: Potential to stimulate the immune system.

  • Ligase Inhibitor: Could interfere with enzymatic reactions involving ligases.

It is crucial to note that these are predicted activities and require experimental validation through in vitro and in vivo biological assays. The broad spectrum of activities reported for the 1,2,4-triazole-3-thiol scaffold, including antibacterial, antifungal, and anticancer properties, further underscores the potential of this compound as a lead for drug discovery programs.[1][3]

Conclusion and Future Directions

4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol represents a molecule of considerable interest due to the established biological significance of its constituent pharmacophores. While specific experimental data for this exact compound is sparse, this guide provides a robust framework for its synthesis and characterization based on well-established chemical principles and data from analogous structures. The predicted pharmacological profile suggests that this compound is a valuable candidate for further biological screening, particularly for antiviral and antihypertensive activities. Future research should focus on the experimental validation of the proposed synthetic route, comprehensive spectroscopic characterization, and a thorough investigation of its biological properties to unlock its full therapeutic potential.

References

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An In-depth Technical Guide to the Synthesis of 4-amino-5-substituted-4H-triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their diverse pharmacological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties, make them a focal point for researchers seeking novel therapeutic agents.[1][2][3] This document will delve into the core synthetic strategies, the underlying chemical principles, detailed experimental protocols, and the significance of these compounds in modern drug discovery.

The Strategic Importance of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, appearing in a number of clinically used drugs.[2] The incorporation of a 4-amino group and a 3-thiol moiety enhances the therapeutic potential of this heterocyclic core. The thiol group, in particular, can exist in tautomeric equilibrium with the thione form, providing a versatile reactive handle for further functionalization and molecular diversification. The 4-amino group also serves as a key site for modification, often leading to the generation of Schiff bases with enhanced biological activity.

Primary Synthetic Pathways

The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is predominantly achieved through two main routes, both of which are lauded for their reliability and versatility.

Route A: Cyclization of Thiocarbohydrazide with Carboxylic Acids

A widely employed and efficient method involves the direct condensation and cyclization of thiocarbohydrazide with various substituted carboxylic acids.[1][4] This one-pot synthesis is often carried out by heating the reactants, either neat or in a suitable solvent.

Mechanism: The reaction is believed to proceed through the initial formation of a hydrazide-hydrazone intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the stable 1,2,4-triazole ring. The presence of the amino and thiol groups is intrinsic to the use of thiocarbohydrazide as the starting material.

G cluster_0 Route A: Cyclization of Thiocarbohydrazide thiocarbohydrazide Thiocarbohydrazide intermediate Hydrazide-Hydrazone Intermediate thiocarbohydrazide->intermediate Condensation carboxylic_acid R-COOH (Substituted Carboxylic Acid) carboxylic_acid->intermediate triazole_thiol 4-Amino-5-substituted- 4H-1,2,4-triazole-3-thiol intermediate->triazole_thiol Intramolecular Cyclization (Heat, -H2O)

Caption: Synthetic workflow for Route A.

Route B: Cyclization of Potassium Dithiocarbazinates

An alternative and equally robust method commences with the synthesis of a potassium dithiocarbazinate salt. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole core. This multi-step approach offers excellent control over the reaction and often results in high yields.[5]

Mechanism: The synthesis begins with the reaction of a substituted benzoic acid hydrazide with carbon disulfide in the presence of potassium hydroxide to form the potassium dithiocarbazinate salt. This salt, upon treatment with hydrazine hydrate, undergoes cyclization, leading to the formation of the 4-amino-1,2,4-triazole-3-thiol.

G cluster_1 Route B: From Potassium Dithiocarbazinates hydrazide R-CO-NHNH2 (Substituted Benzoic Acid Hydrazide) potassium_salt Potassium Dithiocarbazinate Salt hydrazide->potassium_salt cs2_koh CS2 / KOH cs2_koh->potassium_salt Addition triazole_thiol_b 4-Amino-5-substituted- 4H-1,2,4-triazole-3-thiol potassium_salt->triazole_thiol_b hydrazine NH2NH2·H2O hydrazine->triazole_thiol_b Cyclization

Caption: Synthetic workflow for Route B.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described above.

Synthesis of the Starting Material: Thiocarbohydrazide

Thiocarbohydrazide is a crucial precursor and can be synthesized from carbon disulfide and hydrazine hydrate.[6][7][8][9][10]

Protocol:

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a condenser connected to an exhaust gas trap, add 80% hydrazine hydrate and a catalytic amount of 2-chloroethanol.

  • Cool the flask to approximately 0°C using a saltwater bath.

  • While stirring vigorously, slowly add carbon disulfide dropwise over 1.5 hours, ensuring the reaction temperature does not exceed 25°C.

  • Continue stirring for an additional hour at room temperature, during which a yellow precipitate of hydrazinium dithiocarbazinate will form.

  • Add a 30% aqueous alkali solution and heat the mixture to 68-72°C for 10 hours. Hydrogen sulfide gas will be evolved and should be trapped in a sodium hydroxide solution.

  • Cool the reaction mixture to room temperature and filter the white granular precipitate.

  • Wash the product with water and dry to obtain thiocarbohydrazide.

Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (via Route B)

This protocol details the synthesis of a representative compound, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, via the potassium dithiocarbazinate intermediate.

Step 1: Synthesis of Benzoic Acid Hydrazide

  • Reflux a mixture of methyl benzoate and hydrazine hydrate in absolute ethanol for 4 hours.

  • Cool the reaction mixture and collect the precipitated benzoic acid hydrazide by filtration.

Step 2: Synthesis of Potassium 3-Benzoyldithiocarbazinate

  • Dissolve benzoic acid hydrazide in a solution of potassium hydroxide in absolute ethanol.

  • To this solution, add carbon disulfide and stir the mixture at room temperature for 18 hours.

  • Collect the precipitated potassium dithiocarbazinate salt by filtration and wash with dry ether.

Step 3: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

  • Reflux a mixture of the potassium dithiocarbazinate salt and hydrazine hydrate in water.

  • Monitor the reaction for the cessation of hydrogen sulfide evolution.

  • Cool the reaction mixture and acidify with a suitable acid (e.g., dilute HCl) to precipitate the product.

  • Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Data Presentation: Examples of Synthesized Derivatives

The versatility of these synthetic routes allows for the preparation of a wide array of derivatives with various substituents. The following table summarizes some examples with their reported yields.

Substituent (R)Synthetic RouteYield (%)Reference
PhenylB-[5]
4-ChlorophenylA-[1]
2-HydroxyphenylB-[11]
Furan-2-yl-45[12]
Benzyl-53[12]

Further Functionalization: Synthesis of Schiff Bases

The 4-amino group of the triazole core is a convenient point for further derivatization, most commonly through the formation of Schiff bases by condensation with various aldehydes.[1][12] These derivatives often exhibit enhanced biological activity.

General Protocol for Schiff Base Formation:

  • Dissolve the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol in a suitable solvent such as ethanol.

  • Add an equimolar amount of the desired substituted aldehyde.

  • Add a catalytic amount of a suitable acid (e.g., glacial acetic acid or concentrated HCl) and reflux the mixture for 2-4 hours.

  • Cool the reaction mixture to allow the Schiff base to precipitate.

  • Filter, wash, and recrystallize the product to obtain the pure compound.

Biological Significance and Mechanism of Action

Derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol have demonstrated a broad spectrum of biological activities. Their antimicrobial and antifungal properties are of particular interest.[2] Molecular docking studies have suggested that these compounds may exert their effects by inhibiting key microbial enzymes. For instance, some derivatives have been shown to bind to the active site of enzymes like lanosterol 14α-demethylase, which is crucial for fungal cell membrane biosynthesis.

G cluster_2 Conceptual Mechanism of Antifungal Action triazole_derivative 4-Amino-5-substituted- 4H-1,2,4-triazole-3-thiol Derivative binding Binding to Active Site triazole_derivative->binding enzyme Lanosterol 14α-demethylase (Fungal Enzyme) enzyme->binding inhibition Inhibition of Enzyme Activity binding->inhibition ergosterol_synthesis Ergosterol Synthesis Pathway inhibition->ergosterol_synthesis Blocks cell_membrane Fungal Cell Membrane Disruption ergosterol_synthesis->cell_membrane Leads to antifungal_effect Antifungal Effect cell_membrane->antifungal_effect

Caption: Conceptual diagram of antifungal action.

Conclusion

The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives is well-established, with robust and versatile methods available to researchers. The ease of synthesis and the potential for diverse functionalization make this scaffold a highly attractive starting point for the development of new therapeutic agents. The profound biological activities exhibited by these compounds underscore their importance in the ongoing quest for novel drugs to combat a range of diseases.

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An In-depth Technical Guide to the Reaction Mechanism of 1,2,4-Triazole-3-thiol Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole ring system is a foundational heterocyclic scaffold in the fields of medicinal chemistry and materials science.[1] When functionalized with a thiol group at the 3-position, the resulting 1,2,4-triazole-3-thiol core exhibits a remarkable capacity for biological interaction and chemical modification. These compounds are integral to a wide range of therapeutic agents, demonstrating antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] Their utility also extends to agrochemicals, where they serve as effective fungicides and herbicides.[1]

The thione-thiol tautomerism inherent in this scaffold is crucial to its function, allowing it to act as a potent hydrogen bond donor/acceptor and a key ligand for metal chelation in various enzymes. This unique chemical reactivity makes a deep understanding of its formation mechanisms essential for researchers aiming to design novel therapeutics and functional materials. This guide provides an in-depth exploration of the core reaction mechanisms governing the synthesis of 1,2,4-triazole-3-thiols, focusing on the underlying principles that drive these transformations.

Pillar 1: Synthesis from Thiosemicarbazide Derivatives

One of the most direct and widely employed routes to 4,5-disubstituted-1,2,4-triazole-3-thiols involves the intramolecular cyclization of an acylthiosemicarbazide or a related intermediate.[3][4] This pathway is valued for its reliability and the accessibility of its starting materials. The general transformation involves two key stages: the acylation of a thiosemicarbazide followed by a base- or acid-catalyzed cyclodehydration.

Mechanism A: Base-Catalyzed Cyclization of Acylthiosemicarbazides

The most common approach involves the cyclization of a 1-acyl-thiosemicarbazide intermediate in an alkaline medium, such as aqueous sodium hydroxide.[4][5] The mechanism proceeds through a series of well-defined nucleophilic attack and dehydration steps.

Causality of Experimental Choices:

  • Base Catalysis (e.g., NaOH): The use of a strong base is critical for deprotonating the N4-nitrogen of the acylthiosemicarbazide. This deprotonation significantly enhances the nucleophilicity of the N4-nitrogen, priming it for the subsequent intramolecular attack on the electrophilic carbonyl carbon.

  • Heating/Reflux: Supplying thermal energy is necessary to overcome the activation energy barrier for both the cyclization and the final dehydration step, driving the reaction to completion.[5]

The Mechanistic Pathway:

  • Deprotonation: The hydroxide ion abstracts a proton from the N4-nitrogen, creating a highly nucleophilic anion.

  • Intramolecular Nucleophilic Attack: The resulting anion executes an intramolecular attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Cyclization & Proton Transfer: The ring closes, and a proton transfer likely occurs, neutralizing the oxygen.

  • Dehydration: Under the reaction conditions, the hydroxyl group is eliminated as a water molecule, leading to the formation of a double bond and the aromatic triazole ring.

  • Tautomerization: The final product exists in a tautomeric equilibrium between the thione (C=S) and thiol (S-H) forms.[6] In the solid state and in solution, the thione form often predominates.

Diagram: Base-Catalyzed Cyclization of Acylthiosemicarbazide

G start R-C(=O)-NH-NH-C(=S)-NH-R' inter1 R-C(=O)-NH-NH-C(=S)-N⁻-R' start->inter1 inter2 Tetrahedral Intermediate inter1->inter2 inter3 5-Hydroxy-dihydrotriazole inter2->inter3 product 4-R'-5-R-1,2,4-Triazole-3-thiol inter3->product

Caption: Base-catalyzed cyclization pathway to 1,2,4-triazole-3-thiol.

Mechanism B: Direct Reaction with Carboxylic Acids

A variation of this method involves the direct condensation of a thiosemicarbazide with a carboxylic acid, often facilitated by a condensing agent like polyphosphate ester (PPE).[3][7] This approach combines the acylation and cyclization steps into a more streamlined process.

The Mechanistic Pathway:

  • Acid Activation: The polyphosphate ester (PPE) activates the carboxylic acid, converting the hydroxyl group into a better leaving group and increasing the electrophilicity of the carbonyl carbon.

  • Acylation: The N1-nitrogen of the thiosemicarbazide attacks the activated carbonyl carbon, forming the 1-acyl-thiosemicarbazide intermediate in situ.

  • Cyclodehydration: Subsequent treatment with an aqueous alkali solution promotes the cyclodehydration of the acylation product, as described in Mechanism A, to yield the final triazole-3-thiol.[3][8]

Pillar 2: Synthesis from Thiocarbohydrazide

Thiocarbohydrazide, with its symmetrical structure and multiple nucleophilic sites, serves as a versatile precursor for 4-amino-1,2,4-triazole-3,5-dithiols. The reaction with carbon disulfide is a classic example.

Mechanism C: Reaction of Thiocarbohydrazide with Carbon Disulfide

When thiocarbohydrazide is reacted with carbon disulfide (CS₂) in a basic solvent like pyridine, a double cyclization can occur.[9]

Causality of Experimental Choices:

  • Pyridine: Acts as both a basic catalyst to facilitate deprotonation and as a solvent.

  • Carbon Disulfide (CS₂): Provides the one-carbon electrophile necessary for the formation of the triazole ring.

The Mechanistic Pathway:

  • Initial Adduct Formation: A terminal nitrogen of thiocarbohydrazide attacks one of the electrophilic carbons of CS₂, forming a dithiocarbazate intermediate.

  • First Cyclization: An intramolecular cyclization occurs, likely involving the elimination of hydrogen sulfide (H₂S), to form a 5-mercapto-1,3,4-thiadiazol-2-yl-hydrazine intermediate.[9]

  • Rearrangement/Second Cyclization: Under the reaction conditions, this intermediate can react with another molecule of CS₂ or undergo rearrangement and further cyclization. The reaction ultimately leads to the formation of 3,5-dimercapto-4-amino-4,1,2-triazole.[9] The precise sequence of events can be complex, but the overall transformation involves the incorporation of two carbon atoms from two CS₂ molecules.

Diagram: Thiocarbohydrazide Reaction Workflow

G TCH Thiocarbohydrazide Intermediate Dithiocarbazate Intermediate TCH->Intermediate + CS₂ CS2 Carbon Disulfide (CS₂) CS2->Intermediate Pyridine Pyridine (Base/Solvent) Pyridine->Intermediate Product 3,5-Dimercapto-4-amino-4,1,2-triazole Pyridine->Product Intermediate->Product Cyclization / -H₂S

Caption: Key steps in the formation of dimercapto-amino-triazole.

Data Presentation: Comparison of Synthetic Routes

Method Precursors Key Reagents Typical Yields Advantages Limitations Reference
Mechanism A Acyl Hydrazide, IsothiocyanateNaOH or KOH60-95%High yields, readily available starting materials.Requires pre-synthesis of acylthiosemicarbazide.[4][10]
Mechanism B Thiosemicarbazide, Carboxylic AcidPolyphosphate Ester (PPE), NaOH51-75%One-pot potential, avoids isolating intermediate.PPE can be difficult to handle; moderate yields.[1][3]
Mechanism C Thiocarbohydrazide, Carbon DisulfidePyridineVariableAccess to 4-amino substituted dithiols.Can produce mixtures; mechanism is complex.[9]

Experimental Protocols

Protocol 1: Synthesis of 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol (Mechanism A)

This protocol is adapted from the synthesis described by Küçükgüzel et al.[10]

Step 1: Synthesis of 1-(2-Furoyl)-4-phenyl-thiosemicarbazide

  • Dissolve furan-2-carboxylic acid hydrazide (0.01 mol) in ethanol.

  • Add phenyl isothiocyanate (0.01 mol) to the solution.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to yield the pure acylthiosemicarbazide.

Step 2: Cyclization to 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

  • Suspend the 1-(2-furoyl)-4-phenyl-thiosemicarbazide (0.01 mol) in an aqueous solution of 8% sodium hydroxide (50 mL).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Cool the resulting clear solution to room temperature in an ice bath.

  • Carefully acidify the solution with concentrated hydrochloric acid (HCl) to a pH of approximately 5-6.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove salts.

  • Recrystallize the crude product from an ethanol-water mixture to obtain the pure triazole-3-thiol. The expected yield is typically in the range of 60-70%.[10]

Self-Validating System: The identity and purity of the final product should be confirmed by melting point determination, IR, ¹H-NMR, and ¹³C-NMR spectroscopy. The IR spectrum should show the disappearance of the C=O stretch from the intermediate and the appearance of N-H and potentially S-H stretches. The ¹H-NMR will show a characteristic downfield signal for the SH proton (often >13 ppm) and the appropriate signals for the furan and phenyl rings.[10]

Conclusion

The formation of the 1,2,4-triazole-3-thiol core is governed by fundamental principles of nucleophilicity, electrophilicity, and intramolecular cyclization. The most prevalent and reliable methods originate from thiosemicarbazide precursors, proceeding through an acylthiosemicarbazide intermediate that undergoes a base-catalyzed cyclodehydration. Understanding the mechanistic nuances of these pathways—from the specific role of catalysts to the energetics of ring closure—is paramount for researchers. This knowledge empowers the rational design of synthetic strategies, enabling the efficient production of novel triazole-3-thiol derivatives for evaluation in drug discovery and materials science applications.

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Methodological & Application

Synthesis of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, present in a wide array of therapeutic agents exhibiting diverse biological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties.[1] The unique arrangement of nitrogen and sulfur atoms in 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols makes them potent coordinating ligands and versatile intermediates for the synthesis of more complex heterocyclic systems, such as Schiff bases and thiazolidinones.[2][3] This application note provides a detailed, step-by-step protocol for the synthesis of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol, a derivative with a bulky, lipophilic cyclohexyl group that may enhance its biological activity and pharmacokinetic profile.

This guide is designed for researchers, scientists, and professionals in drug development. It explains not just the "how" but also the "why" behind the procedural choices, ensuring a deep understanding of the synthesis. The protocol is based on well-established methods for synthesizing analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, primarily involving the cyclization of a potassium dithiocarbazinate salt with hydrazine hydrate.[1]

Overall Synthesis Workflow

The synthesis of the target compound is a two-step process starting from cyclohexanecarboxylic acid. The first step involves the formation of a key intermediate, potassium 3-(cyclohexanecarbonyl)dithiocarbazate. The second step is the intramolecular cyclization of this intermediate in the presence of hydrazine hydrate to yield the final 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization A Cyclohexanecarboxylic Acid C Potassium 3-(cyclohexanecarbonyl)dithiocarbazate A->C Reaction in absolute ethanol B Potassium Hydroxide + Carbon Disulfide B->C D Potassium 3-(cyclohexanecarbonyl)dithiocarbazate F 4-amino-5-cyclohexyl-4H- 1,2,4-triazole-3-thiol D->F Reflux in water, evolution of H2S E Hydrazine Hydrate E->F

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of Potassium 3-(cyclohexanecarbonyl)dithiocarbazate

Scientific Principle

This step involves the reaction of cyclohexanecarboxylic acid hydrazide with carbon disulfide in an alkaline medium. The hydrazide is first formed in situ (though not explicitly isolated in some protocols) or prepared beforehand. For this protocol, we will follow a common and robust method where the potassium salt of the acid reacts with hydrazine hydrate first, followed by the addition of carbon disulfide. A more direct approach involves reacting the carboxylic acid with hydrazine hydrate to form the hydrazide, which then reacts with CS₂ in the presence of KOH.[4][5] The strong nucleophilic character of the hydrazine nitrogen attacks the electrophilic carbon of carbon disulfide. The presence of potassium hydroxide is crucial as it deprotonates the dithiocarbamic acid intermediate, forming the stable potassium salt which precipitates from the ethanolic solution.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (mass/vol)
Cyclohexanecarboxylic acid128.170.1012.82 g
Hydrazine Hydrate (~99%)50.060.105.0 mL
Potassium Hydroxide (KOH)56.110.158.42 g
Carbon Disulfide (CS₂)76.140.159.0 mL
Absolute Ethanol--~200 mL
Anhydrous Diethyl Ether--~100 mL
Step-by-Step Protocol
  • Preparation of Cyclohexanecarboxylic Acid Hydrazide:

    • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanecarboxylic acid (0.10 mol, 12.82 g) and absolute ethanol (100 mL).

    • Slowly add hydrazine hydrate (0.10 mol, 5.0 mL) to the mixture.

    • Reflux the reaction mixture for approximately 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Formation of the Potassium Salt:

    • After the formation of the hydrazide is complete, cool the reaction mixture to room temperature.

    • In a separate beaker, dissolve potassium hydroxide (0.15 mol, 8.42 g) in absolute ethanol (100 mL). This is an exothermic process, so cool the solution in an ice bath.

    • Add the cooled ethanolic KOH solution to the reaction flask containing the hydrazide.

    • Cool the entire mixture in an ice bath to between 0-5 °C.

    • With vigorous stirring, add carbon disulfide (0.15 mol, 9.0 mL) dropwise over 30 minutes, ensuring the temperature does not rise above 10 °C.

    • After the addition is complete, continue stirring the mixture at room temperature for 12-18 hours.[5]

  • Isolation of the Intermediate:

    • A yellow to orange precipitate of potassium 3-(cyclohexanecarbonyl)dithiocarbazate will form.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid product with two portions of cold anhydrous diethyl ether (2 x 50 mL) to remove any unreacted starting materials.

    • Dry the resulting potassium salt in a vacuum desiccator. The salt is typically used in the next step without further purification.[1]

Part 2: Synthesis of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

Scientific Principle

This step is an intramolecular cyclization reaction. The potassium dithiocarbazinate salt, when heated with an excess of hydrazine hydrate, undergoes cyclodehydration. The terminal nitrogen of the hydrazine attacks one of the carbonyl-like carbons (from the original CS₂), and the amino group from the hydrazine hydrate provides the N4-amino substituent on the resulting triazole ring. During this process, hydrogen sulfide (H₂S) gas is evolved, which serves as an indicator of the reaction's progress.[1][2] The reaction mixture is then acidified to precipitate the final product, as the thiol group can form a salt in the basic reaction medium.

G Intermediate Potassium 3-(cyclohexanecarbonyl)dithiocarbazate C₆H₁₁-CO-NH-NH-CS₂⁻K⁺ TransitionState Cyclization Intermediate Intermediate->TransitionState + Hydrazine Hydrate (Reflux) Reagent {Hydrazine Hydrate | NH₂NH₂·H₂O} Product 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol C₈H₁₄N₄S TransitionState->Product - H₂O, - KSH Byproduct {H₂S Evolution} TransitionState->Byproduct

Caption: Reaction mechanism for the cyclization step.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (mass/vol)
Potassium 3-(cyclohexanecarbonyl)dithiocarbazate~268.46~0.08 (from Step 1)~21.5 g
Hydrazine Hydrate (~99%)50.060.168.0 mL
Water--~150 mL
Concentrated Hydrochloric Acid (HCl)--As needed
Ethanol--For recrystallization
Step-by-Step Protocol
  • Cyclization Reaction:

    • Place the dried potassium 3-(cyclohexanecarbonyl)dithiocarbazate (~0.08 mol) in a 500 mL round-bottom flask.

    • Add water (150 mL) and hydrazine hydrate (0.16 mol, 8.0 mL).

    • Fit the flask with a reflux condenser and heat the mixture under reflux with stirring.

    • CAUTION: This reaction evolves hydrogen sulfide (H₂S), a toxic and flammable gas with a characteristic rotten egg smell. The entire procedure must be performed in a well-ventilated fume hood. The evolution of H₂S can be monitored using lead acetate paper, which will turn black in its presence.

    • Continue refluxing for 3-4 hours, or until the evolution of H₂S ceases.[2] The reaction mixture will typically turn into a clear solution.

  • Product Isolation and Purification:

    • After the reaction is complete, cool the flask to room temperature.

    • Dilute the solution with cold water (~100 mL).

    • Slowly acidify the solution by adding concentrated hydrochloric acid dropwise with constant stirring until the pH is approximately 5-6.

    • A white or off-white precipitate of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol will form.

    • Collect the crude product by vacuum filtration.

    • Wash the precipitate thoroughly with cold water to remove any inorganic salts.

    • Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure white crystals.[1]

    • Dry the purified product in a vacuum oven at 60-70 °C.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • FT-IR (KBr, cm⁻¹): Expect characteristic peaks for N-H stretching (amino group, ~3300-3100), S-H stretching (thiol, ~2600-2550, often weak), C=N stretching (triazole ring, ~1620), and N-C=S bands.[6][7]

  • ¹H-NMR (DMSO-d₆, δ ppm): Expect signals for the SH proton (a broad singlet, ~13.0-14.0), NH₂ protons (a broad singlet, ~5.5-6.0), and multiplets for the cyclohexyl protons.[1][7]

  • ¹³C-NMR (DMSO-d₆, δ ppm): Expect signals corresponding to the C=S and C=N carbons of the triazole ring and the carbons of the cyclohexyl group.

  • Elemental Analysis: The calculated percentages of C, H, N, and S should be within ±0.4% of the found values for the molecular formula C₈H₁₄N₄S.

Safety and Handling

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Carbon Disulfide: Highly flammable, volatile, and toxic. All operations should be performed in a fume hood away from ignition sources.

  • Hydrogen Sulfide: Toxic and flammable gas. The cyclization step must be conducted in a well-ventilated fume hood.

  • Potassium Hydroxide: Corrosive. Avoid contact with skin and eyes.

References

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI.[Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. ScienceGate.[Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI.[Link]

  • (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate.[Link]

  • ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate.[Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health.[Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo.[Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate.[Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES.[Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate.[Link]

  • ChemInform Abstract: Utility of Thiocarbohydrazide in Heterocyclic Synthesis. ResearchGate.[Link]

  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI.[Link]

  • Thiocarbohydrazide. Wikipedia.[Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press.[Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate.[Link]

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Current Issues in Pharmacy and Medicine: Science and Practice.[Link]

  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry.[Link]

  • Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing.[Link]

  • The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes. Journal of Organic and Pharmaceutical Chemistry.[Link]

  • Hydrazinecarbothioamide group in the synthesis of heterocycles. Arkivoc.[Link]

  • Process for the production of thiocarbohydrazide.

Sources

1H NMR and 13C NMR characterization of 4-amino-5-cyclohexyl-4H-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Spectroscopic Characterization of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol by ¹H and ¹³C NMR

Authored by a Senior Application Scientist

Abstract

This technical guide provides a detailed framework for the structural elucidation of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers in medicinal chemistry, organic synthesis, and drug development, this document outlines optimized protocols for sample preparation and data acquisition for both ¹H and ¹³C NMR. It further delves into a comprehensive analysis of the expected spectral data, explaining the rationale behind chemical shifts and coupling patterns based on the molecule's unique structural features. This guide emphasizes the critical role of tautomerism in this class of compounds and provides methodologies for its confirmation, ensuring accurate and reliable characterization.

Introduction: The Imperative for Precise Structural Verification

In the field of medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of drug discovery. The 1,2,4-triazole scaffold, in particular, is a privileged structure found in numerous therapeutic agents.[1][2] The biological activity of such molecules is intrinsically linked to their precise three-dimensional structure. Therefore, unambiguous structural confirmation is not merely a procedural step but a fundamental requirement for advancing a compound through the development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution.[3] This guide focuses on 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol, a molecule featuring a combination of an aliphatic cyclohexyl ring and an aromatic, electron-rich aminotriazole thiol system. We will explore the nuances of its ¹H and ¹³C NMR spectra, providing both the protocols to acquire high-quality data and the scientific reasoning to interpret it correctly.

A key consideration for this molecule is the potential for thione-thiol tautomerism, a phenomenon where the proton of the thiol group can migrate to a nitrogen atom in the triazole ring, forming a thione (C=S) group.[4] The NMR spectrum is exquisitely sensitive to this equilibrium, and understanding it is crucial for an accurate structural assignment.

Molecular Structure and Tautomerism

The target molecule can exist in equilibrium between its thiol and thione tautomeric forms. The dominant form in solution is highly dependent on factors like solvent, temperature, and pH.[4] Spectroscopic evidence from similar compounds suggests that in polar aprotic solvents like DMSO, the thione form is often predominant.[5][6][7] The ¹³C NMR spectrum is particularly diagnostic, with the chemical shift of the C3 carbon providing a clear distinction: a C-S bond is typically observed around 160-170 ppm, whereas a C=S (thione) carbon resonates further downfield, often in the 165-185 ppm range.[5]

Figure 1: Thiol-thione tautomerism of the target compound.

Experimental Protocols

Rationale for Experimental Design

The choice of solvent and NMR parameters is critical for obtaining high-quality, interpretable data.

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the target compound, and its aprotic nature preserves the signals from exchangeable protons (-NH₂ and -NH/-SH), which are often broad and can be observed clearly.[4][8] These signals would exchange with deuterium in solvents like D₂O or CD₃OD, leading to their disappearance from the spectrum.

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for referencing both ¹H and ¹³C spectra to 0.00 ppm.[8] Alternatively, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) can be used for calibration.[9]

  • Concentration: A concentration of 15-25 mg in 0.6 mL of solvent provides a good balance, ensuring a strong signal-to-noise ratio without causing significant peak broadening due to aggregation.

Step-by-Step NMR Sample Preparation
  • Accurately weigh 15-25 mg of the dried 4-amino-5-cyclohexyl-4H-triazole-3-thiol sample into a clean, dry vial.

  • Add approximately 0.6 mL of DMSO-d₆ to the vial.

  • If using an external standard is not preferred, rely on the residual solvent peak for calibration. For the highest accuracy, add a minimal amount of TMS.

  • Vortex the sample at room temperature until the solid is completely dissolved. A brief application of gentle heat or sonication can be used if necessary.

  • Using a pipette with a cotton or glass wool filter, transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely and label it appropriately.

NMR Data Acquisition Workflow

Figure 2: General workflow for NMR characterization.

Recommended Spectrometer Parameters

The following are starting parameters for a 400 MHz spectrometer. These should be adjusted as needed to optimize resolution and signal-to-noise.

Parameter¹H NMR¹³C NMRRationale
Pulse Program zg30zgpg30Standard 30° pulse for ¹H; Power-gated decoupling for ¹³C to obtain singlets and NOE enhancement.
Spectral Width -2 to 16 ppm-10 to 220 ppmEncompasses all expected signals, from aliphatic protons to the thione carbon.
Acquisition Time ~4 seconds~1.5 secondsBalances resolution with experimental time.
Relaxation Delay (d1) 2 seconds5 secondsLonger delay for ¹³C ensures quaternary carbons and C=S fully relax for more accurate integration.
Number of Scans 161024 or moreHigher scan count for ¹³C is necessary due to its low natural abundance (~1.1%).
Temperature 298 K298 KStandard ambient temperature.

Spectral Interpretation and Data Analysis

The structure of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol presents distinct regions in the NMR spectrum. The analysis is based on data from closely related structures.[5][6]

Predicted ¹H and ¹³C NMR Data
Atom Label(s)Predicted ¹H Shift (δ ppm)MultiplicityIntegrationPredicted ¹³C Shift (δ ppm)Assignment Rationale & Key Considerations
N-H (Thione) ~13.7Broad Singlet1H-This highly deshielded proton is characteristic of the N-H in the thione tautomer.[5][7] Its broadness is due to quadrupolar coupling and potential exchange. Confirmed by D₂O exchange.
-NH₂ ~5.8Broad Singlet2H-The amino protons are deshielded by the triazole ring. The signal is often broad and will disappear upon D₂O exchange.[6][10]
C5 ---~150Attached to the cyclohexyl group and two nitrogen atoms. Its chemical shift is influenced by the electronic nature of the triazole ring.[5][10]
C3 ---~167This is the key signal for identifying the tautomeric form. A shift in this region strongly indicates a C=S (thione) .[5]
CH (Cy) ~4.3Multiplet1H~57The methine proton is significantly deshielded due to its direct attachment to the electron-withdrawing triazole ring.[5]
CH₂ (Cy) 1.0 - 2.4Multiplets10H24 - 30These protons of the cyclohexyl ring produce a complex, overlapping series of multiplets in the aliphatic region.[5][11][12] Specific assignment requires 2D NMR (COSY, HSQC).
Analysis of the Cyclohexyl Moiety

The cyclohexyl group's protons will appear in the upfield region of the ¹H spectrum (1.0 - 2.5 ppm), with the exception of the methine proton (CH) directly attached to the triazole ring. This proton experiences significant deshielding due to the ring's inductive effect and anisotropy, shifting it downfield to approximately 4.3 ppm.[5] The remaining ten protons on the five CH₂ groups will produce a complex set of overlapping multiplets due to extensive spin-spin coupling and the potential for restricted rotation, leading to diastereotopic protons.

In the ¹³C spectrum, the cyclohexyl carbons will appear in the aliphatic region (24-30 ppm), with the methine carbon (CH) shifted downfield to around 57 ppm due to its attachment to the nitrogen atom of the triazole ring.[5]

Analysis of the Triazole Moiety and Exchangeable Protons
  • Thione N-H Proton: The most downfield signal, expected around 13.7 ppm, is the hallmark of the N-H proton of the thione tautomer.[5][7] A typical S-H proton signal appears much further upfield (1-4 ppm).[13][14] This single observation is powerful evidence for the dominant tautomer.

  • Amino (-NH₂) Protons: A broad singlet integrating to two protons, expected around 5.8 ppm, corresponds to the amino group.[10][15]

  • Confirmation with D₂O Exchange: To definitively assign these exchangeable protons, a D₂O shake experiment is invaluable. After acquiring the initial ¹H spectrum, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signals corresponding to the N-H and -NH₂ protons will disappear, confirming their identity.

  • Triazole Carbons: The two carbons of the triazole ring (C3 and C5) are significantly deshielded and will appear far downfield in the ¹³C spectrum, around ~167 ppm (C3=S) and ~150 ppm (C5) respectively.[5]

Conclusion

The comprehensive NMR analysis of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol is a multi-faceted process that provides deep structural insight. By employing the detailed protocols within this guide, researchers can acquire high-fidelity ¹H and ¹³C NMR spectra. The key to accurate interpretation lies in recognizing the distinct spectral regions of the cyclohexyl and triazole moieties and, most critically, in using the characteristic downfield shifts of the C3 carbon and the N-H proton to confirm the predominance of the thione tautomer in solution. This rigorous spectroscopic characterization is an indispensable step in the validation of novel chemical entities for research and development.

References

  • ACS Publications. (2026). Advancing Quantitative ³¹P NMR Spectroscopy for Reliable Thiol Group Analysis. ACS Macro Letters.
  • AIP Publishing. (2021).
  • Doc Brown's Chemistry. ¹³C NMR spectrum of cyclohexene C₆H₁₀ analysis of chemical shifts.
  • ResearchGate. The carbon-13 and proton NMR chemical shift spectra of the compound.
  • The Royal Society of Chemistry. (2014).
  • The Royal Society of Chemistry.
  • ResearchGate.
  • National Institutes of Health (NIH).
  • ACS Publications. (1965). Proton Magnetic Resonance Spectra of Aromatic and Aliphatic Thiols. The Journal of Physical Chemistry.
  • National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
  • American Chemical Society.
  • Wikipedia. Thiol.
  • ResearchGate. Utilization of ¹³C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes.
  • Semantic Scholar. (1986). ¹H, ¹³C, ¹⁷O and ³³S NMR investigation of some cyclohexyl phenyl sulphides, sulphoxides and sulphones. Magnetic Resonance in Chemistry.
  • ChemicalBook. 3-Amino-1,2,4-Triazole(61-82-5) ¹H NMR spectrum.
  • BenchChem. (2025). Navigating the Structural Nuances: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Cyclohexyl-2-methyl-2-butanol.
  • KTU AVES.
  • MDPI. (2018). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules.
  • SciELO. (2018). 1H-[10][11][16]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society.

  • ResearchGate. The ¹H NMR chemical shifts (in CDCl₃) for triazoles 1b– 5b and triazolide ILs 1c–5c.
  • The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.
  • Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-.
  • ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology.
  • ResearchGate. (2023).
  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • ResearchGate. Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[4][10][16] triazole-3-thiol derivatives and Antifungal activity.

  • Journal of Organic and Pharmaceutical Chemistry. (2021). The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes.
  • ResearchGate. Table 2 . ¹H NMR chemical shifts of compounds 11, 12: δ H [ppm].

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Mass spectrometry analysis of synthesized triazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Mass Spectrometry Analysis of Synthesized Triazole Compounds Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of Novel Triazole Compounds

Author's Foreword

The triazole moiety is a fundamental scaffold in modern medicinal chemistry, forming the core of numerous antifungal agents, antiviral drugs, and other bioactive molecules.[1] As research pipelines generate novel triazole derivatives, the need for robust, accurate, and efficient analytical techniques for their structural confirmation and quantification becomes paramount. Mass spectrometry (MS) stands as an indispensable tool in this endeavor, providing unparalleled sensitivity and structural information.[2]

This guide is designed to move beyond a simple recitation of steps. It aims to provide the underlying rationale—the "why"—behind the methodological choices you will make in the lab. We will explore the journey of a synthesized triazole sample from the vial to the spectrum, focusing on making informed decisions in sample preparation, ionization, mass analysis, and data interpretation. This document is built on the principles of validated, trustworthy protocols designed to ensure the integrity of your analytical results.

Part 1: Foundational Principles - Choosing Your Analytical Path

The analysis of synthesized triazoles, which can range from polar small molecules to more complex, non-volatile structures, requires a tailored MS approach.[2] The first and most critical decision involves selecting the appropriate ionization source and mass analyzer.

The Ionization Gateway: ESI vs. MALDI

The ionization source converts neutral analyte molecules into gas-phase ions. For triazole compounds, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most relevant techniques.

  • Electrospray Ionization (ESI): This is the workhorse technique for most synthesized triazoles, particularly when coupled with Liquid Chromatography (LC-MS). ESI is a soft ionization method ideal for polar and thermally labile compounds, generating protonated molecules [M+H]+ with minimal fragmentation.[3][4] This is crucial for obtaining an accurate molecular weight of the parent compound. Its compatibility with liquid-phase separation makes it the standard for analyzing reaction mixtures, identifying impurities, and performing quantitative studies.[5]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that involves co-crystallizing the sample with a matrix compound that absorbs laser energy.[3][6] While traditionally used for large biomolecules, its application in organic chemistry is growing.[7] For triazole analysis, MALDI-TOF can be advantageous for high-throughput screening of compound libraries or for analyzing samples that are difficult to solubilize in common LC solvents. It provides rapid mass determination with minimal sample preparation.[8]

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Ionization from a fine spray of charged liquid droplets.Laser-induced desorption and ionization from a solid matrix.[6]
Best For Polar, non-volatile, thermally sensitive triazoles.[3]High-throughput screening, analysis of complex mixtures without LC.[7]
Coupling Primarily coupled with Liquid Chromatography (LC-MS).Typically used with Time-of-Flight (TOF) analyzers.
Common Ions [M+H]+, [M+Na]+, adducts. Fewer multi-charged ions for small molecules.Primarily singly charged ions [M+H]+.[6]
Throughput Lower (limited by LC run time).Higher (rapid analysis from a target plate).
The Mass Analyzer: Resolving Power and Accuracy

Following ionization, the mass analyzer separates ions based on their mass-to-charge ratio (m/z).[2] The choice of analyzer dictates the resolution, mass accuracy, and quantitative capabilities of your analysis.

  • Quadrupole Time-of-Flight (Q-TOF): This hybrid instrument combines a quadrupole mass filter with a high-resolution TOF analyzer. Q-TOF systems offer high mass accuracy, excellent sensitivity, and the ability to perform MS/MS fragmentation experiments.[9][10] This makes them highly versatile for both confirming the identity of a synthesized triazole and elucidating its structure through fragmentation analysis. Their speed and quantitative capabilities are well-suited for drug discovery and development.[9]

  • Orbitrap Mass Analyzer: The Orbitrap is an ion trap analyzer that provides exceptionally high resolution and sub-ppm mass accuracy (HRAM).[11][12] This level of performance allows for the unambiguous determination of a compound's elemental composition from its exact mass.[11] For triazole analysis, an Orbitrap is invaluable for differentiating between isobaric impurities, confirming isotopic patterns, and performing in-depth structural characterization of novel compounds.[13][14]

FeatureQuadrupole Time-of-Flight (Q-TOF)Orbitrap
Principle Ions separated by flight time in a field-free tube.[15]Ions trapped in an orbital motion; frequency converted to m/z.[11]
Resolution High (typically 20,000 - 60,000 FWHM)Ultra-High (up to 500,000 FWHM).[11]
Mass Accuracy High (typically 1-5 ppm)Very High (<1 ppm).[11]
Key Advantage High speed, sensitivity, and good quantitative performance.[9]Unparalleled resolution and mass accuracy for confident formula determination.[11][13]
Best Application Routine identification, quantification, and MS/MS structural analysis.Structural elucidation of unknown triazoles, impurity profiling, metabolomics.

Part 2: Experimental Design and Protocols

A successful analysis is built upon a foundation of meticulous sample preparation and a well-defined experimental workflow.

Protocol: Sample Preparation for LC-MS Analysis

Proper sample preparation is critical to avoid contaminating the instrument and suppressing the ionization of your target analyte.[16] High concentrations of non-volatile salts are particularly detrimental to ESI.[16][17]

Objective: To prepare a clean, dilute solution of the synthesized triazole compound suitable for direct infusion or LC-MS analysis.

Materials:

  • Synthesized triazole compound (solid or oil).

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water).

  • Volumetric flasks and pipettes.

  • 0.2 µm syringe filters.

  • 2 mL autosampler vials with septa screw caps.[16]

Procedure:

  • Initial Solubilization (Stock Solution): Dissolve the synthesized triazole compound in a suitable organic solvent (e.g., methanol or acetonitrile) to create a stock solution with a concentration of approximately 1 mg/mL.[17]

  • Working Solution Dilution: Take an aliquot (e.g., 10 µL) of the stock solution and dilute it with an appropriate solvent mixture (typically matching the initial mobile phase of your LC method, such as 50:50 acetonitrile:water) to a final concentration of 1-10 µg/mL.

  • Filtration (CRITICAL STEP): If any precipitate is observed or if the crude product is being analyzed, filter the final working solution through a 0.2 µm syringe filter directly into a clean autosampler vial.[17] This prevents particulates from blocking the delicate tubing of the LC and MS systems.

  • Vialing: Transfer the filtered solution into a 2 mL glass autosampler vial and cap it securely.[16] Plastic vials should be avoided if organic solvents are used, as plasticizers can leach into the sample and cause significant background interference.[16]

  • Blank Preparation: Prepare at least one blank sample containing only the final dilution solvent. This is essential for identifying background noise and carryover from previous injections.[17]

The Analytical Workflow: A Visual Guide

The following diagram illustrates a typical workflow for the characterization of a novel triazole compound using LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A 1. Synthesized Triazole Compound B 2. Dissolution & Dilution (1-10 µg/mL) A->B C 3. Filtration (0.2 µm filter) B->C D 4. LC Separation (e.g., C18 Column) C->D E 5. ESI Ionization (Positive Mode) D->E F 6. Full Scan MS (Q-TOF or Orbitrap) E->F G 7. MS/MS Fragmentation (Product Ion Scan) F->G H 8. Determine Molecular Weight (from Full Scan) G->H I 9. Confirm Elemental Formula (High Mass Accuracy) H->I J 10. Elucidate Structure (from MS/MS Fragments) I->J

Caption: A typical workflow for triazole analysis.

Protocol: LC-MS/MS Method for Triazole Characterization

This protocol provides a starting point for analyzing a novel triazole derivative. Parameters should be optimized for each specific compound.

Instrumentation:

  • HPLC system coupled to a Q-TOF or Orbitrap mass spectrometer with an ESI source.[1]

LC Parameters:

  • Column: C18 reversed-phase column (e.g., Agilent Zorbax SB C18, 4.6 x 30 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Column Temperature: 40 °C.[1]

  • Injection Volume: 5 µL.

MS Parameters (Positive ESI Mode):

  • Capillary Voltage: 3500 - 4000 V.[1]

  • Drying Gas (N₂): Flow rate of 10 L/min.[1]

  • Gas Temperature: 325 °C.

  • Scan Mode 1 (Full Scan):

    • Mass Range: m/z 100–1000.

    • Purpose: To detect the protonated molecular ion [M+H]+ and determine the molecular weight of the synthesized compound.

  • Scan Mode 2 (Data-Dependent MS/MS):

    • Activation: Collision-Induced Dissociation (CID).

    • Collision Energy: Ramped (e.g., 10-40 eV). Varying the collision energy helps to generate a rich fragmentation spectrum.

    • Purpose: To fragment the parent ion and obtain structural information.

Part 3: Data Interpretation - Understanding Triazole Fragmentation

The fragmentation of the triazole ring is highly dependent on the ionization method and the nature and position of its substituents.[1] Understanding these patterns is key to structural elucidation.

Common Fragmentation Pathways

For 1,2,4-triazoles analyzed under ESI-MS/MS, fragmentation often initiates from the protonated molecular ion. Common fragmentation pathways include:

  • Ring Cleavage: A characteristic fragmentation involves the loss of neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂).[1]

  • Substituent Loss: Cleavage of bonds adjacent to the triazole ring, leading to the loss of substituent groups. This is often the most dominant pathway.

  • Rearrangements: Complex rearrangements can occur, especially in multi-substituted triazoles.[18]

The mass spectra of 1,2,3-triazole derivatives are also strongly influenced by their substituents.[19] Cleavage often begins with the loss of N₂ or HCN from the parent ion.[19]

Visualizing Fragmentation

The diagram below shows a generalized fragmentation pathway for a substituted 1,2,4-triazole in positive ion mode.

G cluster_path1 cluster_path2 M [M+H]+ (Protonated Parent Ion) F1 Fragment A ([M+H - R1]+) M->F1 - R1 Group F2 Fragment B ([M+H - R2]+) M->F2 - R2 Group F3 Fragment C ([M+H - N2]+) M->F3 - N2 F4 Fragment D ([M+H - HCN]+) F3->F4 - R1CN

Caption: Generalized fragmentation of a triazole.

Method Validation

For any quantitative application, such as measuring the concentration of a triazole compound in a biological matrix, the analytical method must be fully validated according to regulatory guidelines (e.g., U.S. FDA).[20] Validation ensures the method is reliable and reproducible. Key parameters to evaluate include:

  • Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.[20][21]

  • Accuracy and Precision: How close the measured values are to the true value and to each other, respectively.[20][22]

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.[23]

  • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified.[21]

References

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Retrieved from [Link]

  • ResearchGate. (2019). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from [Link]

  • Oxford Academic. (2007). Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/TandemMass Spectrometry. Journal of AOAC INTERNATIONAL, 90(2), 535-552. Retrieved from [Link]

  • Pharmacia. (2023). Analytical method development and validation for the determination of triazole antifungals in biological matrices. 70, 1-10. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Taylor & Francis Online. (1991). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3), 339-346. Retrieved from [Link]

  • Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • PubMed. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1562, 123-127. Retrieved from [Link]

  • AxisPharm. (n.d.). Orbitrap Mass Spectrometer. Retrieved from [Link]

  • PMC. (2021). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules, 26(16), 4939. Retrieved from [Link]

  • RSC Publishing. (1974). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 31-36. Retrieved from [Link]

  • News-Medical.Net. (n.d.). MALDI-TOF in Organic Chemistry. Retrieved from [Link]

  • Harvard Center for Mass Spectrometry. (n.d.). Sample Preparation. Retrieved from [Link]

  • World Pharma Today. (2020). New, Versatile High-Resolution Mass Spectrometer Expands Market-leading Thermo Scientific Orbitrap Platform. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Fragmentation pattern of Compound 4(e)(k). Retrieved from [Link]

  • Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]

  • Wiley Analytical Science. (2016). Detecting impurities in drugs by Orbitrap MS. Retrieved from [Link]

  • ResearchGate. (2023). Analytical method development and validation for the determination of triazole antifungals in biological matrices. Retrieved from [Link]

  • PubMed. (2015). Comparison of Different Time of Flight-Mass Spectrometry Modes for Small Molecule Quantitative Analysis. Journal of Analytical Toxicology, 39(8), 648-655. Retrieved from [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • Labcompare. (n.d.). Quadrupole Time of Flight Mass Spectrometer (QTOF MS). Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Advanced Quadrupole Time-of-Flight LC-MS/MS. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) Development and validation of a new method to simultaneously quantify triazoles in plasma spotted on dry sample spot devices and analysed by HPLC-MS. Retrieved from [Link]

  • tofwerk. (n.d.). Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS. Retrieved from [Link]

  • JETIR.org. (2019). ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND OPTIMIZATION FOR THE DETERMINATION OF TRIAZOLE FUNGICIDES BY GAS CHROMATOGRAPHY MA. Journal of Emerging Technologies and Innovative Research, 6(6). Retrieved from [Link]

  • Wikipedia. (n.d.). Matrix-assisted laser desorption/ionization. Retrieved from [Link]

  • PMC. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1634. Retrieved from [Link]

  • PubMed. (2015). Chemical and biochemical applications of MALDI TOF-MS based on analyzing the small organic compounds. Analyst, 140(23), 7784-7798. Retrieved from [Link]

  • ResearchGate. (2019). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrospray ionization mass spectrum of the compound 2l. Retrieved from [Link]

  • Zaporozhye Medical Journal. (2019). ESI-MS fragmentation pathways of some 1,2,4-triazole- 3-thiones, the intermediate compounds in the synthesis of. 21(1), 114-120. Retrieved from [Link]

  • RSC Publishing. (2021). A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. Analyst, 146(11), 3536-3541. Retrieved from [Link]

  • Newport. (n.d.). Matrix Assisted Laser Desorption/Ionization (MALDI). Retrieved from [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to Synthesizing Novel Schiff Bases from 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides a detailed framework for the synthesis and application of novel Schiff bases derived from the versatile precursor, 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties[1][2][3][4]. The introduction of a cyclohexyl moiety at the C5 position offers a unique lipophilic characteristic that can significantly influence the pharmacological profile of the resulting Schiff bases. This document outlines a robust, multi-step protocol for the synthesis of the triazole precursor, its subsequent conversion to a variety of Schiff bases via condensation with aromatic aldehydes, and standard protocols for their preliminary biological evaluation.

Part 1: The Strategic Importance of the Triazole-Thiol Scaffold

The core of our synthetic strategy lies in the unique chemical architecture of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. This heterocycle is rich in reactive sites, making it an ideal precursor for building diverse molecular libraries.

  • The 4-Amino Group: This primary amine is the key functional group for Schiff base formation. Its condensation with the carbonyl group of aldehydes or ketones forms the characteristic azomethine (-N=CH-) linkage, a pharmacophore critical to the biological activity of many compounds[3][5].

  • The 3-Thiol Group: This group exists in a tautomeric equilibrium with its thione form (-NH-C=S). It provides an additional site for derivatization (e.g., S-alkylation) to further modify the molecule's properties[6]. The presence of the C=S bond is also often associated with significant biological activities.

  • The 5-Cyclohexyl Group: The choice of a cyclohexyl substituent is deliberate. Unlike a planar aromatic ring, the puckered, three-dimensional structure of the cyclohexane ring can lead to different steric interactions with biological targets. Its lipophilicity can enhance membrane permeability, a crucial factor in drug design for improved bioavailability.

Logical Workflow for Synthesis and Evaluation

The overall process is designed as a modular workflow, allowing researchers to generate a library of compounds and screen them for biological activity.

G cluster_0 Part 2: Precursor Synthesis cluster_1 Part 3: Schiff Base Synthesis cluster_2 Part 4: Application & Screening A Cyclohexanecarboxylic Acid B Cyclohexanecarboxylic Acid Hydrazide A->B Hydrazinolysis C Potassium 2-(cyclohexanecarbonyl)hydrazine-1-carbodithioate B->C CS2, KOH D 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol C->D Hydrazine Hydrate (Cyclization) F Target Schiff Bases D->F E Aromatic Aldehydes (R-CHO) E->F Condensation (Ethanol, Reflux) G Antimicrobial Screening F->G H Antifungal Screening F->H I Data Analysis (MIC Determination) G->I H->I

Figure 1: Overall workflow from precursor synthesis to biological screening.

Part 2: Synthesis of the Precursor: 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

This synthesis is a well-established pathway for generating 4-amino-5-substituted triazole-3-thiols and is adapted here for the cyclohexyl derivative[6][7]. It proceeds in three key steps starting from cyclohexanecarboxylic acid.

Step 2.1: Synthesis of Cyclohexanecarboxylic Acid Hydrazide

The initial step involves the conversion of a carboxylic acid to its corresponding hydrazide. This is a foundational reaction in the synthesis of many nitrogen-containing heterocycles. While direct reaction with hydrazine is possible, a more common and efficient laboratory-scale method proceeds via the ester.

Protocol 2.1:

  • Esterification: To a solution of cyclohexanecarboxylic acid (0.1 mol) in methanol (100 mL), add concentrated sulfuric acid (2 mL) dropwise. Reflux the mixture for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Work-up (Ester): Once complete, reduce the volume of methanol under vacuum. Pour the residue into ice-cold water (200 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude methyl cyclohexanecarboxylate.

  • Hydrazinolysis: Dissolve the crude ester (0.09 mol) in ethanol (150 mL) and add hydrazine hydrate (80-99%, 0.18 mol, 2 equivalents). Reflux the reaction mixture for 8-12 hours[8].

  • Isolation: After reflux, concentrate the reaction mixture under reduced pressure. Cool the resulting residue in an ice bath to precipitate the solid cyclohexanecarboxylic acid hydrazide. Filter the product, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Causality: Using a two-fold excess of hydrazine hydrate in the hydrazinolysis step drives the reaction to completion, maximizing the yield of the desired hydrazide[8].

Step 2.2: Synthesis of Potassium 2-(cyclohexanecarbonyl)hydrazine-1-carbodithioate

The acid hydrazide is reacted with carbon disulfide in an alkaline medium to form a dithiocarbazinate salt, the immediate precursor for cyclization.

Protocol 2.2:

  • In a flask, dissolve potassium hydroxide (0.11 mol) in absolute ethanol (100 mL).

  • Add the synthesized cyclohexanecarboxylic acid hydrazide (0.1 mol) to the solution and stir until it dissolves completely.

  • Cool the mixture in an ice bath and add carbon disulfide (0.12 mol) dropwise over 30 minutes while maintaining vigorous stirring.

  • Allow the reaction to stir at room temperature for 12-18 hours[7].

  • The precipitated potassium salt is collected by filtration, washed with cold ether, and dried. This product is typically used in the next step without further purification[7].

Causality: The reaction is performed in an alcoholic KOH solution where the hydroxide ion acts as a base to facilitate the nucleophilic attack of the hydrazide onto the carbon disulfide. The use of absolute ethanol is crucial to prevent unwanted side reactions with water.

Step 2.3: Cyclization to 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

The final step involves the cyclization of the potassium salt using hydrazine hydrate. This reaction forms the stable five-membered triazole ring.

Protocol 2.3:

  • Suspend the potassium dithiocarbazinate salt (0.09 mol) in water (150 mL).

  • Add hydrazine hydrate (80-99%, 0.18 mol, 2 equivalents).

  • Reflux the mixture for 4-6 hours, during which the evolution of hydrogen sulfide gas (H₂S) may be observed (perform in a well-ventilated fume hood).

  • After reflux, cool the reaction mixture and filter to remove any insoluble impurities.

  • Carefully acidify the clear filtrate with a dilute acid (e.g., 1M HCl or acetic acid) until the pH is ~5-6.

  • The desired 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol will precipitate out of the solution.

  • Collect the solid by filtration, wash thoroughly with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure product.

Causality: The refluxing with excess hydrazine hydrate provides the necessary energy and nucleophile for the intramolecular cyclization and elimination of H₂S, leading to the formation of the thermodynamically stable triazole ring[6]. Acidification of the final solution protonates the thiol group, causing the product to precipitate.

Part 3: Synthesis of Schiff Bases from the Triazole Precursor

The formation of Schiff bases is a straightforward condensation reaction between the 4-amino group of the triazole precursor and the carbonyl group of an aldehyde. This protocol can be applied to a wide variety of aromatic and heteroaromatic aldehydes to generate a compound library.

Sources

Application Notes & Protocols: The Medicinal Chemistry of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal Chemists

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Privileged Scaffold

The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1][2] Its unique physicochemical properties—metabolic stability, capacity for hydrogen bonding, and dipole character—make it an ideal building block for designing therapeutic agents with diverse pharmacological activities.[3][4] These activities span a wide spectrum, including antifungal, anticonvulsant, anti-inflammatory, anticancer, and antimicrobial effects.[4][5]

Within this versatile class, the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol moiety serves as a particularly fruitful starting point for drug discovery. The presence of three distinct functional groups—the C5 substituent, the N4 amino group, and the C3 thiol group—offers rich opportunities for chemical modification to fine-tune biological activity and pharmacokinetic properties. The thiol group, in particular, exists in a thiol-thione tautomeric equilibrium, which can be crucial for receptor binding and biological activity.[6]

This guide focuses specifically on 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol (AC3T) , a derivative whose lipophilic cyclohexyl group suggests potential for enhanced membrane permeability and potent biological interactions. We will explore its synthesis, established and predicted therapeutic applications, and provide detailed protocols for its synthesis and biological evaluation, empowering researchers to unlock its full potential in drug development.

Part 1: Synthesis of the Core Scaffold

The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is a well-established process in heterocyclic chemistry. The most common and efficient pathway begins with a carboxylic acid, in this case, cyclohexane carboxylic acid, and proceeds through several key intermediates. The causality behind this multi-step synthesis lies in the controlled construction of the heterocyclic ring. The initial conversion to a hydrazide creates the necessary N-N bond, which is then functionalized with a carbon and sulfur source (carbon disulfide) to form a dithiocarbazinate salt. The final ring-closing step is achieved through cyclization with hydrazine hydrate, which introduces the crucial 4-amino group and yields the target triazole.[7]

Experimental Protocol 1: Synthesis of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol (AC3T)

This protocol outlines a reliable method adapted from established literature procedures for similar compounds.[7]

Step 1: Synthesis of Cyclohexanecarbohydrazide

  • To a round-bottom flask, add methyl cyclohexanecarboxylate (1 equiv.) and ethanol.

  • Add hydrazine hydrate (3 equiv.) to the solution.

  • Reflux the mixture for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • Pour the concentrated solution into cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain cyclohexanecarbohydrazide.

Step 2: Synthesis of Potassium 3-cyclohexanecarbonyl dithiocarbazate

  • Dissolve potassium hydroxide (1.2 equiv.) in absolute ethanol in a flask cooled in an ice bath.

  • Add cyclohexanecarbohydrazide (1 equiv.) to the cold solution with stirring.

  • Slowly add carbon disulfide (1.2 equiv.) dropwise, maintaining the temperature below 10°C.

  • Continue stirring the mixture at room temperature for 12-16 hours.

  • Collect the precipitated potassium salt by filtration, wash with cold diethyl ether, and dry.

Step 3: Synthesis of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol (AC3T)

  • Suspend the potassium salt from Step 2 (1 equiv.) in water.

  • Add hydrazine hydrate (2-3 equiv.) to the suspension.

  • Reflux the mixture for 4-6 hours, during which the evolution of hydrogen sulfide gas (H₂S) will be observed (Note: perform in a well-ventilated fume hood).

  • Cool the reaction mixture and dilute with cold water.

  • Acidify the solution carefully with a dilute acid (e.g., HCl or acetic acid) to a pH of ~5-6 to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water, and recrystallize from ethanol to obtain pure AC3T.

Self-Validation and Characterization:

  • TLC: Monitor each step to ensure the consumption of starting materials.

  • Melting Point: Confirm the purity of the final product by measuring its melting point.

  • Spectroscopy: The structure of the synthesized compound must be confirmed using FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[8][9]

    • FTIR (cm⁻¹): Look for characteristic peaks for N-H (amine), S-H (thiol, often weak), C=N (triazole ring), and the absence of the C=O peak from the hydrazide.[10]

    • ¹H-NMR (DMSO-d₆, δ ppm): Expect signals for the NH₂ protons (a broad singlet), the SH proton (a broad singlet, ~13-14 ppm), and multiplets for the cyclohexyl protons.[9]

G cluster_0 Synthesis Workflow for AC3T A Cyclohexane Carboxylic Acid B Methyl Cyclohexanecarboxylate (Esterification) A->B MeOH, H+ C Cyclohexanecarbohydrazide (Hydrazinolysis) B->C N2H4·H2O D Potassium Dithiocarbazate Salt C->D KOH, CS2 E 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol (AC3T) D->E N2H4·H2O, Reflux then H+

Caption: Synthetic pathway for AC3T starting from cyclohexane carboxylic acid.

Part 2: Applications in Medicinal Chemistry

The AC3T scaffold is a promising candidate for developing novel therapeutics targeting a range of diseases. The lipophilic cyclohexyl moiety can enhance interactions with hydrophobic pockets in target enzymes or receptors, while the amino and thiol groups provide sites for further derivatization to optimize potency and selectivity.

Anticonvulsant Activity

Scientific Rationale: Epilepsy is a prevalent neurological disorder, and the search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing.[11][12] Numerous 1,2,4-triazole derivatives have demonstrated significant anticonvulsant activity, with some established drugs like Triazolam and Alprazolam containing this core structure.[12][13] The proposed mechanism for many anticonvulsant triazoles involves the modulation of neurotransmitter systems, particularly by enhancing the effects of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[14]

Screening Protocol 2: Maximal Electroshock (MES) and Pentylenetetrazole (scPTZ) Seizure Models

This protocol provides a primary screening workflow to assess the anticonvulsant potential of AC3T and its derivatives.

Animals: Male Swiss albino mice (20-25 g).

Procedure:

  • Drug Administration: Dissolve the test compound (e.g., AC3T) in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). Administer the compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). A control group receives only the vehicle. A positive control group receives a standard drug like Phenytoin (for MES) or Diazepam (for scPTZ).

  • Maximal Electroshock (MES) Test:

    • At a predetermined time after drug administration (e.g., 30 min and 4 hours), deliver an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. Abolition of this phase indicates protection.[1]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • At the specified time post-drug administration, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.

    • Observe the mice for the onset of clonic seizures for up to 30 minutes. The absence of clonic seizures lasting for at least 5 seconds is considered protection.[13]

  • Neurotoxicity (Rotarod Test):

    • Assess motor impairment by placing mice on a rotating rod (e.g., 6 rpm).

    • Mice that fall off the rod three times within a 1-minute period are considered neurotoxic.

Data Analysis:

  • Calculate the percentage of animals protected in each group for the MES and scPTZ tests.

  • Determine the median effective dose (ED₅₀) for active compounds.

  • Compare the activity and neurotoxicity with standard drugs.

Table 1: Anticonvulsant Activity of Representative 1,2,4-Triazole Derivatives

Compound ReferenceSeizure ModelDose (mg/kg)Activity (% Protection)Source
Compound 10 MES10087.5%[13]
Compound 32a PTZED₅₀ = 1.4-[13]
Compound 63 MES30Protection Observed[13]
Compound 63 scPTZ100Protection Observed[13]
Compound 6d MESED₅₀ = 15.8-[1]
Compound 6d PTZED₅₀ = 14.1-[1]

This table presents data for related triazole compounds to illustrate the potential of the scaffold.

G cluster_1 Anticonvulsant Screening Workflow Start Synthesized Compound (e.g., AC3T) Dose Dose-Response Study (i.p. administration in mice) Start->Dose MES Maximal Electroshock (MES) Test Dose->MES PTZ sc-Pentylenetetrazole (scPTZ) Test Dose->PTZ Neurotox Rotarod Neurotoxicity Test Dose->Neurotox Result Active Candidate MES->Result Protection & Low Toxicity Inactive Inactive MES->Inactive No Protection PTZ->Result Protection & Low Toxicity PTZ->Inactive No Protection Neurotox->Result Protection & Low Toxicity

Sources

Development of Novel Antifungal Agents from 1,2,4-Triazole-3-thiols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antifungals and the Promise of 1,2,4-Triazole-3-thiols

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1] Fungal pathogens, such as Candida species, Aspergillus fumigatus, and Cryptococcus neoformans, are responsible for significant morbidity and mortality, particularly in immunocompromised individuals.[1][2] The current antifungal armamentarium is limited, and the azole class of drugs, while widely used, is facing increasing resistance.[2][3] This underscores the urgent need for the discovery and development of novel antifungal agents with distinct mechanisms of action and improved efficacy.

The 1,2,4-triazole scaffold is a cornerstone in the development of many successful antifungal drugs, including fluconazole and itraconazole.[4][5] These agents primarily exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][6][7] The disruption of ergosterol synthesis leads to a dysfunctional cell membrane, ultimately inhibiting fungal growth.[7]

Within the broader class of triazoles, 1,2,4-triazole-3-thiol derivatives have emerged as a particularly promising subclass for the development of new antifungal agents.[4][8] The presence of the thiol group at the 3-position offers a versatile handle for chemical modification, allowing for the synthesis of diverse libraries of compounds with potentially enhanced antifungal activity and a modified spectrum of action.[8][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and preliminary in vivo assessment of novel antifungal agents derived from the 1,2,4-triazole-3-thiol core.

Part 1: Synthesis of 1,2,4-Triazole-3-thiol Derivatives

The synthesis of 1,2,4-triazole-3-thiol derivatives typically begins with the formation of the core heterocyclic ring, followed by functionalization at the thiol group or other positions on the ring. A common and effective method involves the cyclization of thiosemicarbazide derivatives.[9]

Protocol 1: General Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols

This protocol describes a foundational method for synthesizing the 1,2,4-triazole-3-thiol core.

Rationale: This method utilizes the intramolecular cyclization of a thiocarbohydrazide with a substituted benzoic acid. The reaction proceeds through the formation of an intermediate which then cyclizes in the presence of a base to form the triazole ring. This approach is versatile and can accommodate a wide range of substituents on the benzoic acid, allowing for the generation of a diverse library of core structures.[10]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine an equimolar mixture of a substituted benzoic acid (0.01 mol) and thiocarbohydrazide (0.01 mol).

  • Fusion: Heat the mixture gently with constant stirring until it melts and a homogenous liquid is formed. Continue heating at approximately 145°C for 40-60 minutes.[10]

  • Neutralization: Allow the reaction mixture to cool to room temperature. Add a saturated solution of sodium bicarbonate to neutralize any unreacted acid.

  • Isolation: Collect the solid product by filtration and wash thoroughly with distilled water.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as an ethanol/dimethylformamide mixture, to obtain the purified 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[10]

Protocol 2: Synthesis of Schiff Bases from 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols

This protocol details the derivatization of the 4-amino group to form Schiff bases, a common strategy to enhance biological activity.

Rationale: The formation of Schiff bases introduces additional aromatic or heterocyclic moieties, which can significantly influence the compound's interaction with the target enzyme and its overall pharmacokinetic properties. This derivatization can lead to compounds with enhanced antifungal potency.[10]

Step-by-Step Methodology:

  • Reaction Setup: To a suspension of a substituted benzaldehyde (0.01 mol) in ethanol, add an equimolar amount of the corresponding 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol (0.01 mol).

  • Catalysis: Add a few drops of a suitable acid catalyst, such as concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration.

  • Purification: Wash the solid with cold ethanol and recrystallize from an appropriate solvent to yield the purified Schiff base derivative.[10]

Part 2: In Vitro Antifungal Susceptibility Testing

Once a library of novel 1,2,4-triazole-3-thiol derivatives has been synthesized, the next critical step is to evaluate their antifungal activity. Standardized methods for antifungal susceptibility testing (AFST) are essential for obtaining reliable and reproducible data.[11] The broth microdilution method is considered the gold standard.[2]

Protocol 3: Broth Microdilution Antifungal Susceptibility Testing

Rationale: This method determines the minimum inhibitory concentration (MIC) of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[12][13] It is a quantitative method that allows for the comparison of the potency of different compounds.

Step-by-Step Methodology:

  • Preparation of Antifungal Stock Solutions: Dissolve the synthesized compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal agents in a standardized broth medium (e.g., RPMI-1640).[2] The final concentration range should be sufficient to determine the MIC.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate to be tested (e.g., Candida albicans, Aspergillus fumigatus) according to established protocols (e.g., CLSI or EUCAST guidelines).[2][13] The final inoculum concentration in the wells should be approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[13]

  • Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition for azoles against yeasts) compared to the drug-free growth control.[13]

Compound MIC (µg/mL) against C. albicans MIC (µg/mL) against A. fumigatus
Lead Compound 1 816
Derivative 1a 24
Derivative 1b 48
Fluconazole 1>64
Itraconazole 0.250.5

Table 1: Example of MIC data for novel 1,2,4-triazole-3-thiol derivatives compared to standard antifungal drugs.

Part 3: Mechanism of Action Studies

Understanding the mechanism of action is crucial for the rational design of more potent and selective antifungal agents. For triazole-based compounds, the primary target is expected to be lanosterol 14α-demethylase.

Ergosterol Biosynthesis Inhibition Assay

Rationale: This assay directly measures the impact of the test compounds on the ergosterol biosynthesis pathway in fungal cells. A reduction in ergosterol content upon treatment with the compound provides strong evidence for the inhibition of this pathway.[7]

Workflow Diagram:

Ergosterol_Biosynthesis_Inhibition_Workflow fungal_culture Fungal Culture (e.g., C. albicans) treatment Treatment with Test Compound fungal_culture->treatment incubation Incubation treatment->incubation cell_harvest Cell Harvest (Centrifugation) incubation->cell_harvest saponification Saponification (Alcoholic KOH) cell_harvest->saponification extraction Sterol Extraction (n-heptane) saponification->extraction analysis Spectrophotometric Analysis (230 nm and 281.5 nm) extraction->analysis quantification Ergosterol Quantification analysis->quantification

Caption: Workflow for determining ergosterol biosynthesis inhibition.

Part 4: In Vivo Efficacy Evaluation

Promising candidates identified from in vitro studies must be evaluated in animal models of fungal infection to assess their in vivo efficacy and safety.[14][15]

Protocol 4: Murine Model of Systemic Candidiasis

Rationale: The murine model of systemic candidiasis is a well-established and widely used model to evaluate the efficacy of antifungal agents against disseminated fungal infections.[14][16] This model mimics human systemic candidiasis and allows for the assessment of survival rates and fungal burden in target organs.

Step-by-Step Methodology:

  • Animal Model: Use immunocompromised mice (e.g., neutropenic mice) to establish a robust infection.

  • Infection: Infect the mice intravenously with a standardized inoculum of a virulent strain of Candida albicans.[16]

  • Treatment: Administer the test compound at various doses via an appropriate route (e.g., oral or intraperitoneal) starting at a defined time point post-infection. Include a vehicle control group and a positive control group (e.g., treated with fluconazole).

  • Monitoring: Monitor the mice daily for signs of illness and mortality for a specified period (e.g., 14-21 days).

  • Endpoint Analysis: At the end of the study, or upon euthanasia of moribund animals, harvest key organs (e.g., kidneys, brain) to determine the fungal burden by plating serial dilutions of tissue homogenates on a suitable agar medium.[16]

Data Presentation:

Treatment Group Dose (mg/kg) Mean Survival Time (days) Kidney Fungal Burden (log10 CFU/g)
Vehicle Control -5.26.8
Test Compound X 109.84.5
Test Compound X 2514.13.2
Fluconazole 1012.53.8

Table 2: Example of in vivo efficacy data for a novel 1,2,4-triazole-3-thiol derivative in a murine model of systemic candidiasis.

Part 5: Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the synthesis and biological evaluation of the initial library of compounds will inform the structure-activity relationship (SAR).

Key Considerations for SAR Analysis:

  • Substituents on the 5-phenyl ring: The nature and position of substituents (e.g., electron-donating or -withdrawing groups) on the phenyl ring at the 5-position of the triazole can significantly impact antifungal activity. Halogen substitutions are often associated with increased potency.

  • Modifications at the 4-position: Derivatization of the 4-amino group, such as the formation of Schiff bases, can modulate the compound's activity and spectrum.[10]

  • Thiol group derivatization: Alkylation or acylation of the 3-thiol group provides another avenue for structural modification and optimization.

Logical Relationship Diagram for SAR-Guided Drug Discovery:

SAR_Drug_Discovery synthesis Synthesis of Initial Library in_vitro In Vitro Screening (MIC Determination) synthesis->in_vitro sar_analysis SAR Analysis in_vitro->sar_analysis lead_identification Lead Identification sar_analysis->lead_identification lead_optimization Lead Optimization (Rational Design) lead_identification->lead_optimization lead_optimization->synthesis Iterative Cycles in_vivo In Vivo Efficacy and Toxicity lead_optimization->in_vivo preclinical_candidate Preclinical Candidate Selection in_vivo->preclinical_candidate

Caption: Iterative cycle of SAR-guided lead optimization.

Conclusion

The 1,2,4-triazole-3-thiol scaffold represents a fertile ground for the discovery of novel antifungal agents. By employing systematic synthetic strategies, robust in vitro and in vivo evaluation methods, and a thorough understanding of the structure-activity relationships, researchers can significantly advance the development of new therapies to combat the growing threat of fungal infections. The protocols and guidelines presented in this document provide a comprehensive framework to guide these efforts, from initial compound synthesis to preclinical candidate selection.

References

  • Triazole antifungals | Research Starters - EBSCO.
  • Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH.
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  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - NIH.
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  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article.
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Topic: Synthesis and Characterization of Transition Metal Complexes with 4-Amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and characterization of transition metal complexes involving the versatile ligand, 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole scaffold is a "privileged structure" in medicinal chemistry, and its derivatives are known for a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The complexation of these ligands with transition metals often enhances their biological efficacy.[3][4][5] This guide details a robust, multi-step synthesis for the novel ligand, followed by a general protocol for chelation with various metal ions such as Co(II), Ni(II), Cu(II), and Zn(II). We further delineate the essential analytical techniques required to validate the structural integrity of both the ligand and its metal complexes, explaining the causality behind experimental choices and the interpretation of spectroscopic data.

Introduction: The Rationale for Triazole-Thiol Metal Complexes

Heterocyclic compounds containing the 1,2,4-triazole ring are of significant interest due to their diverse pharmacological applications.[1] The presence of multiple nitrogen atoms and a unique five-membered aromatic structure allows them to readily interact with biological targets through various non-covalent forces.[2] The incorporation of a thiol (-SH) group and an amino (-NH2) group at positions 3 and 4, respectively, transforms the triazole nucleus into a potent chelating agent.

This ligand, 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol, can exist in tautomeric thione-thiol forms, providing multiple coordination sites. Typically, it acts as a bidentate ligand, coordinating with metal ions through the sulfur atom of the deprotonated thiol group and one of the nitrogen atoms from the triazole ring or the amino group.[1][6] This chelation stabilizes the metal ion and can drastically alter the molecule's steric and electronic properties. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligand, a phenomenon attributed to Overtone's concept and Tweedy's chelation theory. The coordination reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its diffusion across biological membranes.[4]

This application note provides a generalized yet detailed framework for synthesizing and characterizing these promising compounds, empowering researchers to explore their potential in drug discovery and materials science.

Synthesis of the Ligand: 4-Amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

The synthesis of the target ligand is a well-established three-step process adapted from methodologies reported for analogous 5-substituted triazole-thiols.[7][8] The workflow begins with a common starting material, cyclohexanecarboxylic acid.

Ligand_Synthesis_Workflow A Cyclohexanecarboxylic Acid B Cyclohexanecarboxylic Hydrazide A->B Hydrazine Hydrate, Reflux C Potassium 3-(cyclohexanecarbonyl) Dithiocarbazate B->C CS₂, KOH, Ethanol D 4-Amino-5-cyclohexyl-4H- 1,2,4-triazole-3-thiol C->D Hydrazine Hydrate, Water, Reflux

Caption: Workflow for the three-step synthesis of the target triazole-thiol ligand.

Protocol 2.1: Synthesis of Cyclohexanecarboxylic Hydrazide

This initial step converts the carboxylic acid to a more reactive hydrazide derivative, which is essential for the subsequent reaction with carbon disulfide.

  • Materials:

    • Ethyl cyclohexanecarboxylate (1 mol)

    • Hydrazine hydrate (99%) (1.5 mol)

    • Absolute Ethanol (250 mL)

  • Procedure:

    • In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve ethyl cyclohexanecarboxylate in absolute ethanol.

    • Add hydrazine hydrate dropwise to the solution while stirring.

    • Reflux the mixture for 6-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, reduce the solvent volume under reduced pressure.

    • Pour the concentrated solution into ice-cold water to precipitate the solid product.

    • Filter the white precipitate, wash with cold water, and recrystallize from an ethanol-water mixture to obtain pure cyclohexanecarboxylic hydrazide.

Protocol 2.2: Synthesis of Potassium 3-(cyclohexanecarbonyl)dithiocarbazate

The hydrazide is reacted with carbon disulfide in an alkaline medium to form the key potassium salt intermediate.

  • Materials:

    • Cyclohexanecarboxylic hydrazide (1 mol)

    • Potassium hydroxide (KOH) (1 mol)

    • Carbon disulfide (CS₂) (1.2 mol)

    • Absolute Ethanol (300 mL)

  • Procedure:

    • Dissolve KOH in absolute ethanol in a 500 mL flask cooled in an ice bath.

    • Add the synthesized hydrazide to the cold alcoholic KOH solution with constant stirring.

    • Slowly add carbon disulfide to the mixture over 30 minutes. Ensure the temperature is maintained below 10°C.

    • After the addition is complete, continue stirring the mixture at room temperature for 12-18 hours.

    • The precipitated yellow potassium salt is filtered, washed with cold ether, and dried under vacuum. This product is typically used in the next step without further purification.[8]

Protocol 2.3: Synthesis of 4-Amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

This is the final cyclization step where the dithiocarbazate salt is treated with hydrazine hydrate to form the heterocyclic triazole ring.[9]

  • Materials:

    • Potassium 3-(cyclohexanecarbonyl)dithiocarbazate (1 mol)

    • Hydrazine hydrate (99%) (2 mol)

    • Water (200 mL)

  • Procedure:

    • Suspend the potassium salt in water in a 500 mL round-bottom flask.

    • Add hydrazine hydrate and reflux the mixture for 4-6 hours. During the reaction, the evolution of hydrogen sulfide (H₂S) gas will be observed (conduct in a well-ventilated fume hood).

    • The color of the reaction mixture will change as the reaction proceeds.

    • After reflux, cool the solution and carefully acidify with dilute hydrochloric acid or acetic acid to a pH of ~5-6.

    • The white solid precipitate of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol is formed.

    • Filter the product, wash thoroughly with cold water, and recrystallize from ethanol to obtain the pure ligand.

Synthesis of Metal Complexes: A General Protocol

The synthesized ligand (abbreviated as L) is used to form complexes with various transition metal salts. The following is a general procedure that can be adapted for different metal(II) ions like Ni(II), Cu(II), Zn(II), and Co(II).

Complexation_Reaction cluster_reactants Reactants cluster_product Product L Ligand (HL) (in Ethanol) Complex Metal Complex [M(L)₂] L->Complex Reflux, 2-3 hrs M Metal Salt (e.g., MCl₂·nH₂O) (in Ethanol) M->Complex Reflux, 2-3 hrs

Caption: General schematic for the synthesis of metal(II) complexes.

Protocol 3.1: General Synthesis of [M(L)₂] Complexes
  • Rationale: The ligand is deprotonated in situ and coordinates to the metal center. Using an alcoholic medium facilitates the dissolution of both the organic ligand and the inorganic metal salt.[6][10] Refluxing provides the necessary activation energy to drive the complexation to completion.

  • Materials:

    • 4-Amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol (L) (2 mmol)

    • Metal(II) salt (e.g., NiCl₂·6H₂O, Cu(OAc)₂·H₂O, ZnCl₂, CoCl₂·6H₂O) (1 mmol)

    • Absolute Ethanol or Methanol (50 mL)

  • Procedure:

    • Dissolve the ligand (2 mmol) in hot ethanol (30 mL) in a 100 mL round-bottom flask.

    • In a separate beaker, dissolve the metal salt (1 mmol) in ethanol (20 mL).

    • Add the metal salt solution dropwise to the ligand solution with constant stirring.

    • A change in color or the formation of a precipitate is typically observed immediately.

    • Attach a reflux condenser and heat the reaction mixture under reflux for 2-3 hours.

    • Allow the mixture to cool to room temperature.

    • Filter the resulting colored precipitate.

    • Wash the complex with ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether.

    • Dry the final product in a desiccator over anhydrous CaCl₂.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity and structure of the synthesized ligand and its metal complexes.

Table 1: Key Spectroscopic and Analytical Data for Verification
TechniqueLigand (L)Metal Complex [M(L)₂]Rationale for Change
FT-IR (cm⁻¹) ν(N-H): ~3250-3100ν(S-H): ~2600-2550 (weak)ν(C=N): ~1620-1600ν(C=S): ~1280 (thione form)ν(N-H): Shiftedν(S-H): Absentν(C=N): Shifted (±10-20 cm⁻¹)New bands ν(M-N) & ν(M-S) at 500-400The absence of the S-H band confirms deprotonation and coordination via sulfur.[1][11] Shifts in N-H and C=N bands indicate nitrogen's involvement in chelation. New low-frequency bands are direct evidence of metal-ligand bond formation.[1]
¹H NMR (DMSO-d₆) δ ~13.5 ppm (s, 1H, SH)δ ~5.5 ppm (s, 2H, NH₂)δ ~1.1-2.5 ppm (m, 11H, Cyclohexyl)SH proton signal is absent.NH₂ and Cyclohexyl proton signals are slightly shifted.Disappearance of the labile thiol proton is the clearest indicator of coordination in diamagnetic complexes (e.g., Zn(II), Cd(II)).[11][12]
UV-Vis (DMF) Bands at ~250-350 nm (π→π* and n→π* transitions)Ligand bands may be shifted (bathy- or hypsochromic).New, weaker bands in the visible region (400-800 nm) for d-block metals.The new bands correspond to d-d electronic transitions within the metal center, which are characteristic of coordination complex formation and can provide clues about its geometry.
Molar Conductivity Non-electrolyteTypically non-electrolytic in DMF/DMSO.Low conductivity values suggest that the anions (e.g., chloride) are not part of the coordination sphere and that the complex is neutral, confirming the proposed [M(L)₂] structure.[11]
Magnetic Susceptibility DiamagneticVaries with metal and geometry (e.g., octahedral Co(II) is paramagnetic).This measurement helps determine the electronic structure and stereochemistry of the complex (e.g., distinguishing between square planar and tetrahedral Ni(II)).[4]

Potential Applications

The synthesis of these metal complexes is driven by their significant potential in pharmacology and materials science.

  • Antimicrobial Agents: Many triazole-metal complexes have demonstrated potent activity against various bacterial and fungal strains, often exceeding that of the parent ligand or conventional drugs.[4][5][13] The cyclohexyl group increases lipophilicity, which may further enhance cell membrane penetration.

  • Anticancer Therapeutics: Transition metal complexes are widely studied as anticancer agents.[1] The mechanism often involves interaction with DNA or the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells.[3]

  • Catalysis and Sensors: The coordinated metal center can act as a Lewis acid, making these complexes potential catalysts for various organic transformations. Their ability to bind specific molecules also opens avenues in the development of chemical sensors.[11]

Conclusion

This application note provides a validated and scientifically grounded set of protocols for the synthesis of the novel ligand 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol and its subsequent complexation with transition metals. By detailing the synthetic steps, the rationale behind them, and the analytical methods for verification, this guide serves as a valuable resource for researchers aiming to explore the rich coordination chemistry and potential applications of this promising class of compounds.

References

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  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI.
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Application Note: A Comprehensive Guide to the HPLC Analysis of Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Triazole compounds, forming the chemical backbone of many essential antifungal drugs and agricultural fungicides, demand precise and reliable quantification for therapeutic drug monitoring (TDM), pharmacokinetic studies, and environmental safety assessment.[1][2] High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution and sensitivity.[3] This guide provides a detailed framework for developing and validating robust HPLC methods for triazole analysis. We will explore the fundamental principles behind method selection, detailing protocols for both non-polar and polar triazoles using Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), respectively. Furthermore, this document establishes the cornerstones of a self-validating analytical system by detailing essential System Suitability Testing (SST) and method validation parameters in accordance with International Council for Harmonisation (ICH) guidelines.[4][5]

Introduction: The Analytical Imperative for Triazole Quantification

The 1,2,4-triazole moiety is a critical pharmacophore in modern medicine and agriculture.[1] In clinical settings, triazole antifungals like voriconazole, posaconazole, and itraconazole are indispensable for treating invasive fungal infections. However, these agents often exhibit significant inter-individual pharmacokinetic variability and a narrow therapeutic window, making TDM essential to optimize efficacy and minimize toxicity.[6][7] In agriculture, triazole fungicides such as paclobutrazol and tebuconazole are vital for crop protection, but their persistence can lead to residues in food and the environment, necessitating sensitive monitoring to ensure consumer safety.[2][8]

HPLC provides the versatility to handle the diverse polarities and complex matrices associated with triazole analysis. The choice between RP-HPLC and HILIC is the first critical decision in method development, dictated by the physicochemical properties of the target analyte.

The Causality of Method Selection: RP-HPLC vs. HILIC

The selection of the chromatographic mode is fundamentally governed by the polarity of the triazole analyte. Polarity determines the dominant interaction mechanism between the analyte, the stationary phase, and the mobile phase.

  • Reversed-Phase (RP-HPLC): This is the most common HPLC mode and is ideal for non-polar to moderately polar compounds. The stationary phase (e.g., C18, C8) is non-polar (hydrophobic), while the mobile phase is polar (typically a mixture of water and a less polar organic solvent like acetonitrile or methanol).[9] Non-polar triazoles, such as itraconazole and posaconazole, are retained on the C18 column through hydrophobic interactions. Elution is achieved by increasing the organic solvent content in the mobile phase, which decreases its polarity and enhances the analyte's affinity for the mobile phase.[9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This mode is employed for highly polar compounds that show little to no retention in reversed-phase systems.[10] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent (e.g., >80% acetonitrile).[3] A thin aqueous layer is adsorbed onto the polar stationary phase, and polar analytes partition into this layer from the organic-rich mobile phase. Elution is facilitated by increasing the polarity of the mobile phase (i.e., increasing the water content), which draws the polar analyte out of the stationary phase's aqueous layer.[3] This is essential for analyzing polar metabolites like 1,2,4-triazole itself.[11]

The logical choice between these two methods can be visualized as follows:

Analyte Triazole Analyte Polarity Assessment Decision Is the Analyte Highly Polar? Analyte->Decision RPHPLC Use Reversed-Phase HPLC (RP-HPLC) (e.g., C18 Column) Decision->RPHPLC No (Low to Moderate Polarity) HILIC Use Hydrophilic Interaction Chromatography (HILIC) Decision->HILIC Yes

Caption: Logic diagram for selecting the appropriate HPLC method.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the analysis of triazoles in common matrices. They are designed to be robust starting points for method development and validation.

Protocol 1: RP-HPLC-UV Method for Non-Polar Antifungals in Human Plasma

This protocol is optimized for the simultaneous quantification of voriconazole, posaconazole, and itraconazole, which are commonly monitored in clinical settings.[7][12]

3.1. Materials and Reagents

  • Reference standards: Voriconazole, Posaconazole, Itraconazole

  • Internal Standard (IS): Naproxen or Flavone[7][13]

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • HPLC-grade water

  • Sodium phosphate monobasic and phosphoric acid (for buffer preparation)

  • Drug-free human plasma for calibration and quality control (QC) samples

  • 0.45 µm syringe filters

3.2. Instrumentation

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

3.3. Preparation of Solutions

  • Mobile Phase: Prepare a 25 mM sodium phosphate buffer and adjust the pH to 3.5 with phosphoric acid. The mobile phase is a gradient mixture of this buffer (Solvent A) and Acetonitrile (Solvent B).

  • Stock Solutions (1 mg/mL): Individually weigh and dissolve reference standards and the IS in methanol.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solutions in methanol to create calibration standards and QC samples at low, medium, and high concentrations.[1]

  • Calibration Standards and QCs: Spike drug-free plasma with the working standards to achieve the desired concentration range (e.g., 0.05 to 10 mg/L).[1][7]

3.4. Sample Preparation (Protein Precipitation)

  • To a 200 µL aliquot of plasma sample (or standard/QC) in a microcentrifuge tube, add 50 µL of the IS working solution.[1]

  • Vortex briefly to mix.

  • Add 400 µL of cold acetonitrile to precipitate plasma proteins.[1][3]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[3]

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[3]

3.5. Chromatographic Conditions

ParameterConditionCausality/Justification
Column C18, 4.6 x 150 mm, 5 µmStandard for retaining non-polar analytes through hydrophobic interactions.[3]
Mobile Phase A 25 mM Phosphate Buffer, pH 3.5The aqueous component. The acidic pH ensures that the triazoles are in a consistent, protonated state, leading to sharp, symmetrical peaks.
Mobile Phase B AcetonitrileThe organic modifier used to elute the analytes from the C18 column.[9]
Gradient 0-2 min: 40% B; 2-10 min: 40-70% B; 10-12 min: 70% B; 12-13 min: 70-40% B; 13-15 min: 40% BA gradient is necessary to first elute more polar compounds and then increase organic content to elute the highly retained, non-polar triazoles in a reasonable time with good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.[9]
Column Temp. 35 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and efficiency.
Injection Vol. 20 µLA typical volume to ensure sufficient analyte is loaded onto the column for detection without causing band broadening.
Detection UV at 260 nmThis wavelength provides good absorbance for the triazole ring structure common to these analytes.[3] A DAD can be used to confirm peak purity spectrally.[8]
Protocol 2: HILIC-MS/MS Method for 1,2,4-Triazole in Soil/Water Samples

This protocol is designed for the sensitive analysis of the highly polar metabolite 1,2,4-triazole in environmental matrices, where low detection limits are critical.[11]

3.1. Materials and Reagents

  • Reference standard: 1,2,4-triazole

  • Internal Standard: ¹³C₂,¹⁵N-1,2,4-triazole (isotope-labeled)

  • LC-MS grade Acetonitrile (ACN) and Water

  • LC-MS grade Ammonium Formate

  • Solid Phase Extraction (SPE) cartridges (e.g., polymer-based)

  • 0.22 µm syringe filters

3.2. Instrumentation

  • UHPLC or HPLC system coupled to a tandem mass spectrometer (MS/MS)

  • HILIC analytical column (e.g., Amide or Zwitterionic, 2.1 x 100 mm, 1.8 µm)

  • Data acquisition and processing software

3.3. Preparation of Solutions

  • Mobile Phase A: 10 mM Ammonium Formate in Water

  • Mobile Phase B: 95% Acetonitrile with 10 mM Ammonium Formate

  • Sample Diluent: 90:10 (v/v) Acetonitrile:Water. This high organic content is crucial for compatibility with the initial HILIC mobile phase conditions and ensures good peak shape.[3]

3.4. Sample Preparation (Solid Phase Extraction)

  • For water samples, add the IS to 5 mL of the sample. For soil samples, perform an initial extraction with an appropriate solvent, evaporate, and reconstitute in water.

  • Condition the SPE cartridge with methanol followed by water.[14]

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analyte with a small volume of methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.[14]

  • Reconstitute the residue in 500 µL of the sample diluent (90% ACN).

  • Filter through a 0.22 µm syringe filter into an HPLC vial.

3.5. Chromatographic Conditions

ParameterConditionCausality/Justification
Column HILIC (Amide), 2.1 x 100 mm, 1.8 µmThe polar amide stationary phase retains the highly polar 1,2,4-triazole via partitioning.[3]
Mobile Phase A 10 mM Ammonium Formate in WaterThe polar component. Ammonium formate is a volatile buffer, making it compatible with MS detection.[3]
Mobile Phase B 95% ACN, 10 mM Ammonium FormateThe non-polar component that facilitates HILIC retention.
Gradient 0-1 min: 95% B; 1-5 min: 95-50% B; 5-6 min: 50% B; 6-6.5 min: 50-95% B; 6.5-8 min: 95% BThe gradient starts with high organic content for retention and gradually increases water content to elute the polar analyte.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to maintain optimal linear velocity and efficiency.
Column Temp. 40 °CEnhances partitioning kinetics and improves peak symmetry.[3]
Injection Vol. 5 µLSmaller injection volumes are typical for UHPLC and help maintain sharp peaks.
Detection Tandem MS (ESI+)Provides superior sensitivity and selectivity by monitoring specific parent-to-daughter ion transitions (MRM), which is essential for trace analysis in complex matrices.[11]

Ensuring Trustworthiness: System Suitability and Method Validation

A protocol is only reliable if the system is performing correctly and the method itself is validated for its intended purpose. This forms the basis of a self-validating system.

System Suitability Testing (SST)

Before any sample analysis, SST must be performed to verify that the chromatographic system (instrument, column, mobile phase) is operating adequately.[15] This is typically done by making 5-6 replicate injections of a standard solution.[16]

ParameterAcceptance CriterionWhat It Verifies
Precision (%RSD) ≤ 2.0% for peak area and retention time[17]The precision of the pump and injector. Ensures consistent flow and injection volume.[16]
Tailing Factor (T) T ≤ 2.0[17]Peak symmetry. A high tailing factor can indicate column degradation or undesirable secondary interactions, affecting integration accuracy.[16]
Resolution (Rs) Rs ≥ 2.0 between the analyte and the nearest eluting peakThe system's ability to separate two adjacent peaks. Ensures that peaks are distinct and can be accurately quantified without interference.[17]
Theoretical Plates (N) Report (or set a minimum, e.g., N > 2000)Column efficiency. A drop in plate count indicates a loss of column performance.[16]
Signal-to-Noise (S/N) S/N ≥ 10 for the lowest standardDetector sensitivity and baseline stability, ensuring the analyte can be reliably detected at the lower limit of quantification.
Method Validation

Every analytical method must be validated to demonstrate its reliability, as outlined by ICH guideline Q2(R2).[5][18] This is a formal process to confirm that the method is suitable for its intended purpose.

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix components).[4]No interfering peaks at the retention time of the analyte and IS in blank matrix samples. Peak purity analysis (via DAD) should pass.
Linearity A direct proportional relationship between concentration and instrument response over a defined range.[4]Correlation coefficient (r²) ≥ 0.99.[13]
Accuracy The closeness of the measured value to the true value, expressed as % recovery.[4]85-115% recovery for QC samples (80-120% at LLOQ).[6]
Precision The degree of scatter between a series of measurements, expressed as %RSD. Includes repeatability (intra-day) and intermediate precision (inter-day).[4]%RSD ≤ 15% (≤ 20% at LLOQ).[13]
Limit of Quantification (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy.[4]S/N ≥ 10; Accuracy and precision criteria must be met.[13]
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[4]System suitability parameters remain within acceptable limits during varied conditions.

General Experimental Workflow

The entire analytical process, from sample receipt to final report, follows a standardized workflow to ensure consistency and data integrity.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Sample Collection & Receipt SamplePrep 3. Sample Preparation (e.g., Protein Precipitation, SPE) Sample->SamplePrep StdQC 2. Standard & QC Preparation StdQC->SamplePrep SST 4. System Suitability Testing (SST) SamplePrep->SST Analysis 5. HPLC Analysis (Batch Injection) SST->Analysis If Pass Chromatogram 6. Chromatogram Generation Analysis->Chromatogram Integration 7. Peak Integration & Quantification Chromatogram->Integration Review 8. Data Review & QC Check Integration->Review Report 9. Final Report Generation Review->Report

Caption: General experimental workflow for HPLC analysis of triazoles.

References

  • SCION Instruments. (n.d.). Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2020). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • Assay Analytica. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. Retrieved from [Link]

  • Altabrisa Group. (2023). What Are HPLC System Suitability Tests and Their Importance?. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Agilent. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Retrieved from [Link]

  • Rudramurthy, S. M., et al. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Mycopathologia, 186(1), 27–39. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Liu, D., et al. (2008). Enantiomer separation of triazole fungicides by high-performance liquid chromatography. Chirality, 20(8), 916-922. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]

  • Chen, K., et al. (2013). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy, 57(4), 1685–1689. Retrieved from [Link]

  • De Nardi, S., et al. (2015). A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma: First Results in Leukaemic Patients. J Anal Bioanal Tech, 6(5). Retrieved from [Link]

  • SCIEX. (n.d.). Improving selectivity of triazole derivative metabolites - Using SelexION® Differential Mobility Separation Technology. Retrieved from [Link]

  • Feng, X., et al. (2024). Triazoles in the environment: An update on sample pretreatment and analysis methods. Ecotoxicology and Environmental Safety, 287, 117156. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. Retrieved from [Link]

  • Wang, Y., et al. (2002). [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. Se Pu, 20(4), 346-348. Retrieved from [Link]

  • ResearchGate. (n.d.). Triazoles in the environment: An update on sample pretreatment and analysis methods | Request PDF. Retrieved from [Link]

  • Oxford Academic. (n.d.). High Performance Liquid Chromatographic Determination of Aromatic Triazole Corrosion Inhibitors in Aqueous Solutions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole 49762553. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC of Determination of 1,2,4-Triazole on Primesep 100 Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Targeted and untargeted analysis of triazole fungicides and their metabolites in fruits and vegetables by UHPLC-orbitrap-MS2 | Request PDF. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Automated high-throughput dispersive liquid-liquid microextraction coupled with UHPLC-MS/MS for detecting triazole fungicides in water, juices, wine, and tea. Retrieved from [Link]

  • GMI, Inc. (2023). Challenges in HPLC Technology and Potential Solutions. Retrieved from [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Blondel, A., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1563, 89-96. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro antimicrobial susceptibility testing of triazole derivatives. This document outlines the fundamental principles, standardized methodologies, and critical insights necessary for the accurate evaluation of novel and existing triazole antifungal agents. The protocols described herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity and reproducibility.[1][2][3][4]

Foundational Principles: Understanding Triazole Antifungals

Triazole compounds are a critical class of antifungal agents used extensively in clinical practice.[4][5] A thorough understanding of their mechanism of action and the corresponding resistance mechanisms is paramount for the meaningful interpretation of susceptibility data.

Mechanism of Action

Triazole antifungals exert their therapeutic effect by disrupting the integrity of the fungal cell membrane.[4] Their primary molecular target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 or CYP51 gene.[4][6][7] This enzyme is a crucial catalyst in the biosynthesis of ergosterol, the predominant sterol component of the fungal cell membrane.[7][8]

By binding to the heme cofactor of lanosterol 14α-demethylase, triazoles competitively inhibit the demethylation of lanosterol.[4][9] This enzymatic blockade leads to a depletion of ergosterol and a concomitant accumulation of toxic 14α-methylated sterol precursors.[8] The resulting altered membrane composition increases permeability and disrupts the function of membrane-associated enzymes, ultimately leading to the inhibition of fungal growth and, in some instances, cell death.[4]

cluster_0 Fungal Cell Lanosterol Lanosterol Erg11 Lanosterol 14α-demethylase (ERG11/CYP51) Lanosterol->Erg11 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Incorporates into Triazole Triazole Derivative Triazole->Erg11 Inhibits Erg11->Ergosterol Catalyzes ToxicSterols Toxic Sterol Intermediates Erg11->ToxicSterols Leads to Accumulation ToxicSterols->Membrane

Caption: Mechanism of action of triazole antifungal agents.

Mechanisms of Resistance

The emergence of triazole resistance is a growing clinical concern.[4][6] Fungal pathogens have evolved several mechanisms to circumvent the action of these drugs:

  • Target Site Modification: Point mutations in the ERG11 or cyp51A gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing its binding affinity for triazole agents.[6][7]

  • Overexpression of the Target Enzyme: Increased expression of the ERG11 or cyp51A gene leads to higher concentrations of the target enzyme, requiring a greater concentration of the triazole to achieve an inhibitory effect.[6][10]

  • Efflux Pump Overexpression: Fungi can upregulate the expression of ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters. These pumps actively extrude triazoles from the cell, reducing the intracellular drug concentration.[10][11]

  • Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other enzymes involved in ergosterol biosynthesis can lead to a bypass of the triazole-inhibited step.

  • Biofilm Formation: Fungi growing within a biofilm matrix can exhibit increased resistance to triazoles. The extracellular matrix can act as a barrier, preventing the drug from reaching the fungal cells.[10][11]

Standardized Methodologies for In Vitro Susceptibility Testing

To ensure consistency and comparability of data across different laboratories, standardized methods for antifungal susceptibility testing have been established by the CLSI and EUCAST.[2][12] The broth microdilution method is considered the gold standard.[1]

Broth Microdilution Method

The broth microdilution method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a fungus under standardized conditions.[1]

cluster_workflow Broth Microdilution Workflow A Prepare Triazole Stock Solution B Perform 2-fold Serial Dilutions in Microplate A->B D Inoculate Microplate B->D C Prepare Standardized Fungal Inoculum C->D E Incubate at 35°C D->E F Read MIC Endpoint E->F

Caption: Overview of the broth microdilution susceptibility testing workflow.

Protocol 1: Broth Microdilution Susceptibility Testing of Yeasts (Adapted from CLSI M27) [13]

1. Preparation of Antifungal Stock Solution:

  • Weigh a sufficient amount of the triazole derivative powder using a calibrated analytical balance.[14]
  • Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL or at least 10 times the highest concentration to be tested).[14][15][16]
  • Store the stock solution at -80°C until use.[15]

2. Preparation of Microdilution Plates:

  • Use sterile, 96-well U-bottom microtiter plates.[3]
  • Prepare two-fold serial dilutions of the triazole stock solution in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS to pH 7.0).[14][17] The final volume in each well should be 100 µL.
  • The final concentration of DMSO in the wells should not exceed 1% to avoid inhibiting fungal growth.[1]
  • Include a growth control well (medium only) and a sterility control well (uninoculated medium).

3. Inoculum Preparation:

  • Subculture the yeast isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours at 35°C to ensure purity and viability.[17]
  • Select several well-isolated colonies and suspend them in sterile saline.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[15][18]
  • Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.[14]

4. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to each well of the microdilution plate, resulting in a final volume of 200 µL.
  • Incubate the plates at 35°C for 24-48 hours.[14] For Cryptococcus species, incubation for 72 hours is required.[14]

5. Determination of MIC:

  • Read the MIC as the lowest concentration of the triazole derivative that causes a significant reduction in growth (typically ≥50%) compared to the growth control well.[12][19] This can be determined visually or with a microplate reader.
Disk Diffusion Method

The disk diffusion method is a simpler, more cost-effective alternative for susceptibility testing of yeasts, particularly Candida species.[20] It provides a qualitative result (susceptible, intermediate, or resistant) based on the zone of growth inhibition around a drug-impregnated disk.[21][22]

Protocol 2: Antifungal Disk Diffusion Susceptibility Testing of Yeasts (Adapted from CLSI M44) [20][22][23]

1. Media Preparation:

  • Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[14] The glucose supports fungal growth, and the methylene blue enhances the definition of the inhibition zone edge.[14]
  • Pour the agar into sterile petri dishes to a uniform depth of 4 mm.

2. Inoculum Preparation:

  • Prepare a yeast suspension and adjust its turbidity to a 0.5 McFarland standard as described for the broth microdilution method.[14]

3. Inoculation:

  • Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess fluid.
  • Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.

4. Disk Application and Incubation:

  • Aseptically apply paper disks impregnated with a standardized concentration of the triazole derivative onto the surface of the inoculated agar.
  • Incubate the plates in an inverted position at 35°C for 20-24 hours.[22]

5. Measurement and Interpretation:

  • Measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.
  • Interpret the results as susceptible, susceptible-dose dependent, or resistant by comparing the zone diameter to the established clinical breakpoints.[20]

Quality Control and Data Interpretation

Rigorous quality control is essential for ensuring the accuracy and reproducibility of susceptibility testing results.

Quality Control Strains

Reference strains with known MIC ranges for specific antifungal agents must be included in each test run. Commonly used quality control strains for yeast susceptibility testing include:

Quality Control Strain
Candida parapsilosis ATCC 22019
Candida krusei ATCC 6258

The MIC values obtained for these strains should fall within the acceptable ranges published by CLSI or EUCAST.[13][24]

Interpreting Results: Clinical Breakpoints

Clinical breakpoints are MIC or zone diameter values that categorize a fungal isolate as susceptible (S), susceptible-dose dependent (SDD), intermediate (I), or resistant (R) to a specific antifungal agent.[12][19] These breakpoints are established by standards organizations based on:

  • MIC distributions for a large number of clinical isolates.

  • Pharmacokinetic and pharmacodynamic data.[25]

  • Clinical outcome data from patients treated with the antifungal agent.[26][27][28]

Table 1: Example of CLSI Interpretive Criteria for Voriconazole against Candida Species [29][30]

SpeciesSusceptible (S)Susceptible-Dose Dependent (SDD)Resistant (R)
C. albicans≤0.12 µg/mL0.25-0.5 µg/mL≥1 µg/mL
C. tropicalis≤0.12 µg/mL0.25-0.5 µg/mL≥1 µg/mL
C. parapsilosis≤0.12 µg/mL0.25-0.5 µg/mL≥1 µg/mL
C. krusei≤0.5 µg/mL1 µg/mL≥2 µg/mL

It is crucial to use the most current species-specific breakpoints for data interpretation.[19][29][30]

Advanced Considerations and Best Practices

  • Solubility of Novel Compounds: For novel triazole derivatives with poor aqueous solubility, careful selection of a solvent and validation that the solvent concentration does not affect fungal growth is critical.

  • Testing Filamentous Fungi: Susceptibility testing of filamentous fungi (molds) like Aspergillus species requires modifications to the standard protocols, particularly in inoculum preparation and incubation time, as outlined in CLSI document M38.[3][13]

  • Trailing Growth: Some yeast-triazole combinations may exhibit trailing, which is reduced but still visible growth at drug concentrations above the MIC. The endpoint should be read as the concentration with a prominent decrease in turbidity (≥50% inhibition).

  • Documentation: Meticulous documentation of all experimental parameters, including lot numbers of reagents, media, and QC strain performance, is essential for data traceability and troubleshooting.

References

  • CLSI. Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. 4th ed. CLSI standard M44.
  • S. K. Katiyar and T. D. Edlind. "Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance." Clinical Microbiology Reviews, vol. 14, no. 1, 2001, pp. 1-26.
  • D. Sheehan et al. "Antifungal Agents: A Review." Journal of Pharmacy and Pharmacology, vol. 51, no. 9, 1999, pp. 915-928.
  • M. C. Arendrup and T. F. Patterson. "Experimental and in-host evolution of triazole resistance in human pathogenic fungi." Current Opinion in Microbiology, vol. 68, 2022, pp. 102165.
  • S. S. K. Durairaj et al. "Triazole antifungals." Research Starters, EBSCO, 2022.
  • D. S. Perlin, R. Rautemaa-Richardson, and A. Alastruey-Izquierdo. "The global problem of antifungal resistance: prevalence, mechanisms, and management." The Lancet Infectious Diseases, vol. 17, no. 12, 2017, pp. e383-e392.
  • D. J. Krogstad et al. "Disk Agar Diffusion Susceptibility Testing of Yeasts." Antimicrobial Agents and Chemotherapy, vol. 13, no. 5, 1978, pp. 748-755.
  • NCCLS. Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline. NCCLS document M44-A.
  • J. H. Rex et al. "Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline." NCCLS Document M44-A, vol. 24, no. 2, 2004.
  • J. H. Rex et al. "Development of Interpretive Breakpoints for Antifungal Susceptibility Testing: Conceptual Framework and Analysis of In Vitro-In Vivo Correlation Data for Fluconazole, Itraconazole, and Candida Infections." Clinical Infectious Diseases, vol. 24, no. 2, 1997, pp. 235-247.
  • S. M. Pfaller and D. J. Diekema. "A Practical Guide to Antifungal Susceptibility Testing." Journal of the Pediatric Infectious Diseases Society, vol. 9, no. 5, 2020, pp. 559-568.
  • Semantic Scholar. "Method for antifungal disk diffusion susceptibility testing of yeasts : Approved guideline." Accessed January 16, 2026.
  • M. A. Ghannoum and L. B. Rice. "Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance." Clinical Microbiology Reviews, vol. 12, no. 4, 1999, pp. 501-517.
  • S. S. Thompson GR 3rd, and N. P. Wiederhold. "Antifungal Susceptibility Testing: A Primer for Clinicians." Open Forum Infectious Diseases, vol. 7, no. 8, 2020, pp. ofaa317.
  • ResearchGate. "(PDF) Development of Interpretive Breakpoints for Antifungal Susceptibility Testing: Conceptual Framework and Analysis of In Vitro-In Vivo Correlation Data for Fluconazole, Itraconazole, and Candida Infections." Accessed January 16, 2026.
  • J. H. Rex et al. "Development of interpretive breakpoints for antifungal susceptibility testing: conceptual framework and analysis of in vitro-in vivo correlation data for fluconazole, itraconazole, and candida infections." Clinical Infectious Diseases, vol. 24, no. 2, 1997, pp. 235-247.
  • N. Martínez-Matías and J. R. Rodríguez-Medina. "Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review." Puerto Rico Health Sciences Journal, vol. 37, no. 3, 2018, pp. 135-142.
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Application Notes and Protocols for Molecular Docking Studies of 1,2,4-Triazole Derivatives with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of 1,2,4-triazole derivatives. This document outlines the scientific rationale, detailed step-by-step protocols, data interpretation, and validation methods essential for robust computational drug discovery.

Scientific Introduction: The Significance of 1,2,4-Triazoles and Molecular Docking

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antifungal, anticancer, and antimicrobial properties.[1] The unique structural features of the triazole ring, such as its ability to participate in hydrogen bonding and its dipole moment, allow for high-affinity interactions with various biological targets, particularly enzymes.[2]

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing valuable insights into the binding mechanism and affinity.[1] This in silico approach accelerates the drug discovery process by enabling the screening of large compound libraries and prioritizing candidates for synthesis and experimental testing.[3][4]

Target Proteins for 1,2,4-Triazole Derivatives:

1,2,4-triazole derivatives have been shown to inhibit a variety of enzymes and receptors, making them attractive candidates for drug development. Some key target proteins include:

  • Enzymes:

    • Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.[5][6][7]

    • Aromatase: A crucial enzyme in estrogen biosynthesis, its inhibition is a therapeutic approach for hormone-dependent breast cancer.[8][9]

    • Tubulin: Disruption of tubulin polymerization is a well-established mechanism for anticancer agents.[8][10][11]

    • Cyclooxygenases (COX-1 and COX-2): Inhibition of these enzymes is the basis for the anti-inflammatory action of many drugs.[12]

    • Lipoxygenases (LOX): These enzymes are involved in inflammatory pathways and are targets for anti-inflammatory drug design.[5][12]

  • Receptors:

    • Adenosine Receptors: These G protein-coupled receptors are involved in various physiological processes, and their modulation is a target for treating neurological and inflammatory disorders.[13]

The Molecular Docking Workflow: A Conceptual Overview

The process of molecular docking involves several key stages, from data preparation to results analysis. Understanding the logic behind each step is crucial for obtaining meaningful and reliable results.

G cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis & Validation Phase Target Identification Target Identification Protein Preparation Protein Preparation Target Identification->Protein Preparation PDB Database Grid Box Generation Grid Box Generation Protein Preparation->Grid Box Generation Define Binding Site Ligand Design Ligand Design Ligand Preparation Ligand Preparation Ligand Design->Ligand Preparation 2D/3D Structure Generation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Conformational Sampling Grid Box Generation->Molecular Docking Pose Analysis & Scoring Pose Analysis & Scoring Molecular Docking->Pose Analysis & Scoring Binding Energy Estimation Interaction Analysis Interaction Analysis Pose Analysis & Scoring->Interaction Analysis Hydrogen Bonds, van der Waals Validation Validation Interaction Analysis->Validation Re-docking, Experimental Comparison

Caption: A generalized workflow for molecular docking studies.

Detailed Protocols for Molecular Docking

This section provides a step-by-step protocol for performing molecular docking of 1,2,4-triazole derivatives using the widely-used software AutoDock Vina.

Required Software
  • PyMOL: For protein visualization and preparation.

  • ChemDraw/Avogadro: For 2D/3D ligand structure drawing and initial optimization.[14][15]

  • AutoDockTools (ADT): For preparing protein and ligand files for docking.[16][17]

  • AutoDock Vina: The docking engine.[16][18]

  • Discovery Studio Visualizer: For analyzing docking results and visualizing interactions.[19]

Protocol 1: Protein Preparation

The goal of protein preparation is to ready the receptor's 3D structure for docking by removing extraneous molecules, adding necessary atoms, and assigning charges.

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Initial Cleaning in PyMOL:

    • Open the PDB file in PyMOL.

    • Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.[16][17] This is crucial as these molecules can interfere with the docking of your ligand.

    • If the protein has multiple chains, retain only the chain(s) that form the binding site of interest.

    • Save the cleaned protein structure as a new PDB file.

  • Preparation in AutoDockTools (ADT):

    • Open the cleaned PDB file in ADT.

    • Add Hydrogens: Go to Edit > Hydrogens > Add. Select "Polar only" hydrogens.[16][17] This is a critical step as hydrogen atoms are often not resolved in crystal structures but are vital for proper hydrogen bonding calculations.

    • Add Charges: Go to Edit > Charges > Add Kollman Charges.[16] Accurate charge distribution is essential for calculating electrostatic interactions.

    • Assign Atom Types: Go to Edit > Atoms > Assign AD4 type.

    • Save as PDBQT: Go to Grid > Macromolecule > Choose. Select the protein and save it in the PDBQT format.[16][17] The PDBQT format is a modified PDB format that includes atomic charges and AutoDock atom types.[20]

Protocol 2: Ligand Preparation

Proper ligand preparation ensures that the 1,2,4-triazole derivative has a realistic 3D conformation and charge distribution.

  • Generate 3D Structure:

    • Draw the 2D structure of your 1,2,4-triazole derivative in ChemDraw or a similar program.

    • Use a program like Avogadro to generate a 3D structure and perform an initial energy minimization using a force field like MMFF94.[14][21] This step provides a low-energy starting conformation for the ligand.

    • Save the 3D structure as a PDB file.

  • Preparation in AutoDockTools (ADT):

    • Open the ligand's PDB file in ADT.

    • Go to Ligand > Input > Open.

    • The software will automatically detect the root and set the rotatable bonds. You can verify and adjust these if necessary. The flexibility of the ligand is a key aspect of the docking process.

    • Save as PDBQT: Go to Ligand > Output > Save as PDBQT.

Protocol 3: Grid Box Generation and Docking Execution

The grid box defines the search space for the docking algorithm on the protein's surface.

  • Define the Binding Site in ADT:

    • With the protein PDBQT file loaded, go to Grid > Grid Box.

    • A box will appear around the protein. Adjust the center and dimensions of the box to encompass the entire binding site of interest.[22] The size of the grid box is a trade-off: a larger box increases the search space but also the computational time.

    • Save the grid parameters by going to File > Close Saving Current.

  • Configure and Run AutoDock Vina:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.[18]

    • Run AutoDock Vina from the command line, providing the configuration file as input.[18]

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Docking PDB Download PDB Clean Remove Water & Heteroatoms (PyMOL) PDB->Clean AddH Add Polar Hydrogens (ADT) Clean->AddH AddCharges Add Kollman Charges (ADT) AddH->AddCharges SavePDBQT_P Save as Protein.pdbqt AddCharges->SavePDBQT_P Grid Define Grid Box (ADT) SavePDBQT_P->Grid Draw Draw 2D Structure (ChemDraw) Generate3D Generate 3D & Minimize (Avogadro) Draw->Generate3D SavePDBQT_L Save as Ligand.pdbqt (ADT) Generate3D->SavePDBQT_L Config Create Config File SavePDBQT_L->Config Grid->Config RunVina Run AutoDock Vina Config->RunVina

Caption: Detailed workflow for protein and ligand preparation for docking.

Data Analysis and Interpretation

Binding Affinity and Pose Selection

AutoDock Vina will generate multiple binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol.[8] The more negative the binding energy, the stronger the predicted interaction. The top-ranked pose (with the lowest binding energy) is typically considered the most likely binding mode.

Visualization of Interactions

Use software like Discovery Studio Visualizer or PyMOL to visualize the interactions between the 1,2,4-triazole derivative and the protein's active site.[19] Key interactions to look for include:

  • Hydrogen Bonds: These are strong, directional interactions that are crucial for binding affinity and specificity.

  • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

  • Van der Waals Interactions: Weak, short-range interactions that contribute to the overall binding.

  • Pi-Pi Stacking and Pi-Cation Interactions: Common with aromatic rings like the triazole ring.

Quantitative Data Summary

Summarizing the docking results in a table allows for easy comparison of different 1,2,4-triazole derivatives.

Compound IDTarget ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Example 1 Aromatase-9.5HEM338, PHE221, TRP2241
Example 2 Tubulin-7.2LYS254, GLY1432
Example 3 AChE-8.8TYR334, TRP84, HIS4403

Note: The data in this table is illustrative and should be replaced with actual results from your docking studies.

Validation of Molecular Docking Results

Validating the docking protocol is a critical step to ensure the reliability of the predictions.[23]

Re-docking of the Co-crystallized Ligand

If the protein structure was obtained with a co-crystallized ligand, a common validation method is to extract this ligand and then dock it back into the binding site.[23] The root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[23][24]

Comparison with Experimental Data

The ultimate validation of molecular docking results is a comparison with experimental data. If available, correlate the predicted binding affinities with experimentally determined values such as IC50 or Ki. While a perfect correlation is not always expected, a general trend where more potent compounds have lower predicted binding energies can lend confidence to the model.[23]

Molecular Dynamics (MD) Simulations

For a more rigorous validation, the stability of the top-ranked protein-ligand complex can be assessed using molecular dynamics simulations.[23] MD simulations can provide insights into the dynamic behavior of the complex over time and help to confirm the stability of the predicted interactions.

Conclusion

Molecular docking is an invaluable tool in the study of 1,2,4-triazole derivatives for drug discovery. By following robust and well-validated protocols, researchers can gain significant insights into the structure-activity relationships of these compounds and accelerate the identification of promising new therapeutic agents. These application notes provide a solid foundation for conducting high-quality molecular docking studies.

References

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues | ACS Omega - ACS Publications. (n.d.). ACS Publications. [Link]

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. (2022). Asian Journal of Research in Chemistry, 15(3), 205-212. [Link]

  • How to perform Molecular Docking using AutoDock Vina. (2024). Kapsid Simulations. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2023, August 7). YouTube. [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. [Link]

  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2024). Molecules, 29(2), 489. [Link]

  • How to validate the molecular docking results? (2022). ResearchGate. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). International Journal of Molecular Sciences, 25(1), 543. [Link]

  • Structure–Activity Relationships and Molecular Modeling of 1,2,4-Triazoles as Adenosine Receptor Antagonists. (2016). Journal of Medicinal Chemistry, 59(17), 7878-7892. [Link]

  • Docking Result Analysis and Validation with Discovery Studio. (2021, October 22). YouTube. [Link]

  • How to validate docking and display findings for 2D-QSAR: prepare, dock, and re-dock in detail. (2023, June 11). YouTube. [Link]

  • A biochemistry‐oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4‐triazole derivatives. (2022). Journal of Biochemical and Molecular Toxicology, 36(10), e23168. [Link]

  • Basic docking. (n.d.). AutoDock Vina Documentation. [Link]

  • Computational strategies in small-molecule drug discovery: a comparative workflow of structure-based and ligand-based virtual screening. (n.d.). ResearchGate. [Link]

  • The Computational Revolution in Small Molecule Drug Discovery. (2023). PharmaFeatures. [Link]

  • Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. (2016). International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 3(9), 1-6. [Link]

  • Lessons from Docking Validation. (n.d.). Protein Structural Analysis Laboratory - Michigan State University. [Link]

  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. [Link]

  • Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. (2024). Cal-Tek, 4(1), 1-8. [Link]

  • Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. (2024). Indian Journal of Pharmaceutical Education and Research, 59(1s), s375-s389. [Link]

  • An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. (2023). ResearchGate. [Link]

  • What is the most simple protocol to prepare the liberary of ligands for molocular docking? (2023). ResearchGate. [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010). Journal of Cheminformatics, 2(Suppl 1), P52. [Link]

  • Current Status of Computational Approaches for Small Molecule Drug Discovery. (2024). Journal of Medicinal Chemistry. [Link]

  • Computational Drug Design and Small Molecule Library Design. (n.d.). Stanford University. [Link]

  • Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. (2021). Molecules, 26(17), 5346. [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). Future Medicinal Chemistry, 14(21), 1547-1565. [Link]

  • A Quick Introduction to Graphviz. (2017). [Link]

    • Creating/modifying ligand molecules. (n.d.). ScotChem. [Link]

  • Graphviz workflow 1. (2023, February 24). YouTube. [Link]

  • Discovery of new 1,2,4-Triazole derivatives as anticancer agents targeting β-tubulin for cancer therapy. (2024). ResearchGate. [Link]

    • Creating / modifying ligand molecules. (n.d.). ScotCHEM protein-ligand docking course documentation. [Link]

  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (2018). Bioorganic Chemistry, 76, 266-276. [Link]

  • AutoDock Tutorial Part 3- Prepare Macro molecule/Protein for Docking. (2019, May 12). YouTube. [Link]

  • Graphviz. (n.d.). Graphviz. [Link]

  • How to prepare protein and ligand for docking using PyMOL for NRGsuite. (2018, May 30). YouTube. [Link]

  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. (2020). Molecules, 25(21), 5026. [Link]

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  • Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]

  • Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. (2024). Acta Pharmaceutica Sinica B. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1,2,4-Triazole-3-thiol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazole-3-thiol and its derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to empower you to overcome common challenges and optimize your reaction conditions. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am getting a low yield in my 1,2,4-triazole-3-thiol synthesis. What are the most likely causes and how can I improve it?

Low yields are a common frustration in organic synthesis. For the preparation of 1,2,4-triazole-3-thiol, several factors could be at play. Let's break down the potential culprits and their solutions.

Potential Cause 1: Incomplete reaction.

  • Underlying Principle: The formation of the 1,2,4-triazole ring is a cyclization reaction that requires sufficient energy and time to proceed to completion.

  • Troubleshooting:

    • Reaction Time: Ensure you are allowing the reaction to proceed for the recommended duration. For the synthesis from 1-formyl-3-thiosemicarbazide, a reaction time of at least one hour on a steam bath is recommended.[1]

    • Temperature: The reaction often requires heating. For instance, the cyclization of the acyl-thiosemicarbazide intermediate is typically performed at reflux or on a steam bath.[1] Insufficient temperature can lead to a sluggish or incomplete reaction.

    • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression.

Potential Cause 2: Formation of side products.

  • Underlying Principle: Depending on the synthetic route, the formation of isomeric side products, such as 1,3,4-thiadiazoles, can significantly reduce the yield of the desired 1,2,4-triazole-3-thiol.[2][3]

  • Troubleshooting:

    • Choice of Reagents and Conditions: The reaction of thiosemicarbazides with carboxylic acids in the presence of a dehydrating agent like polyphosphate ester (PPE) can sometimes favor the formation of 1,3,4-thiadiazol-2-amine.[2][3] To favor the 1,2,4-triazole, a two-step procedure involving acylation followed by base-catalyzed cyclodehydration is often more effective.[2][3]

    • Control of pH: In the cyclization step, the concentration and type of base can be critical. An appropriate alkaline medium is necessary to facilitate the intramolecular cyclization to the triazole.

Potential Cause 3: Loss of product during workup and purification.

  • Underlying Principle: 1,2,4-triazole-3-thiol has a certain solubility in water, especially at elevated temperatures.

  • Troubleshooting:

    • Precipitation: After acidification to precipitate the product, ensure the solution is thoroughly cooled in an ice bath to minimize its solubility and maximize precipitation.[1]

    • Washing: When washing the filtered product, use cold water to minimize loss.

    • Recrystallization: While recrystallization is crucial for purification, using an excessive amount of solvent will lead to a lower recovery of the purified product. Use the minimum amount of hot solvent required to dissolve the solid.

FAQ 2: My final product is difficult to purify. What are the common impurities and how can I remove them?

Purification is a critical step to obtain a high-purity final product. Understanding the potential impurities is the first step towards effective removal.

Common Impurity 1: Unreacted starting materials.

  • Identification: This can be easily identified by TLC by comparing the reaction mixture to the starting material spots.

  • Removal:

    • Reaction Completion: The best way to avoid this is to ensure the reaction goes to completion by optimizing reaction time and temperature.

    • Washing: Unreacted thiosemicarbazide or its formylated intermediate may have different solubility profiles than the final product, allowing for their removal during washing steps.

Common Impurity 2: 1,3,4-Thiadiazol-2-amine (isomeric side product).

  • Identification: This is a common side product, especially in one-pot syntheses from thiosemicarbazides and carboxylic acids.[2][3] Differentiating between the 1,2,4-triazole-3-thiol and the 1,3,4-thiadiazol-2-amine can be achieved using ¹H NMR spectroscopy. The N-H and S-H protons of the triazole resonate at a much lower field (around 13-14 ppm) compared to the amino group protons of the thiadiazole, which appear in the aromatic region.[4]

  • Removal:

    • Recrystallization: Careful recrystallization can often separate the two isomers. A common and effective solvent for the recrystallization of 1,2,4-triazole-3-thiol is boiling water.[1] Other potential solvent systems include ethanol or ethanol-water mixtures.

    • Chromatography: While more laborious, column chromatography can be employed for difficult separations.

FAQ 3: How do I choose the optimal base and its concentration for the cyclization step?

The choice and concentration of the base are critical for the intramolecular cyclization of the acyl-thiosemicarbazide intermediate to form the 1,2,4-triazole ring.

  • Role of the Base: The base deprotonates the amide nitrogen, making it more nucleophilic to attack the thio-carbonyl carbon, thus initiating the cyclization.

  • Commonly Used Bases: Sodium hydroxide (NaOH) is a commonly used and effective base for this transformation.[1] Other bases like potassium hydroxide (KOH) or sodium carbonate can also be used.

  • Optimizing Concentration:

    • Stoichiometry: Typically, at least one equivalent of the base is required to drive the reaction. The Organic Syntheses procedure for 1,2,4-triazole-3(5)-thiol uses one equivalent of sodium hydroxide relative to the 1-formyl-3-thiosemicarbazide.[1]

    • Excess Base: While a slight excess of base might ensure complete reaction, a large excess should be avoided as it can lead to side reactions or make the subsequent neutralization and product precipitation more difficult.

    • Monitoring: The optimal concentration can be determined empirically by running small-scale trials and monitoring the reaction progress and product purity by TLC and NMR.

Experimental Protocols

Protocol 1: Synthesis of 1,2,4-Triazole-3-thiol from Thiosemicarbazide and Formic Acid

This protocol is adapted from a reliable Organic Syntheses procedure and is a robust method for the preparation of 1,2,4-triazole-3-thiol.[1]

Step 1: Synthesis of 1-Formyl-3-thiosemicarbazide

  • Heat 400 mL of 90% formic acid in a 2 L round-bottomed flask on a steam bath for 15 minutes.

  • Add 182 g (2 moles) of colorless thiosemicarbazide to the hot formic acid and swirl until it dissolves.

  • Continue heating on the steam bath for 30 minutes. Crystalline 1-formyl-3-thiosemicarbazide will typically separate during this time.

  • Add 600 mL of boiling water to the reaction mixture to form a milky solution.

  • Filter the hot solution through a fluted filter paper.

  • Allow the filtrate to stand for 1 hour, then cool in an ice bath for 2 hours.

  • Collect the precipitated 1-formyl-3-thiosemicarbazide by suction filtration and air-dry it overnight.

    • Expected Yield: 170–192 g (71–81%).

Step 2: Synthesis of 1,2,4-Triazole-3(5)-thiol

  • In a 2 L round-bottomed flask, dissolve 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide in 300 mL of water.

  • Heat the solution on a steam bath for 1 hour.

  • Cool the solution in an ice bath for 30 minutes.

  • Carefully add 150 mL of concentrated hydrochloric acid to the cooled solution.

  • Cool the reaction mixture in an ice bath for 2 hours to complete the precipitation of the product.

  • Collect the precipitated 1,2,4-triazole-3(5)-thiol by suction filtration.

  • Purification: Dissolve the crude thiol in 300 mL of boiling water and filter the hot solution through a fluted filter paper.

  • Cool the filtrate in an ice bath for 1 hour.

  • Collect the purified 1,2,4-triazole-3(5)-thiol by suction filtration and air-dry it overnight.

    • Expected Yield: 108–123 g (72–81%).

Data Summary

ParameterRecommended Value/RangeRationale
Starting Materials
ThiosemicarbazideColorless, pureImpurities can affect the yield and purity of the intermediate and final product.
Formic Acid90% aqueous solutionActs as both the formylating agent and the solvent in the first step.
Sodium Hydroxide1 equivalentActs as the base to catalyze the cyclization in the second step.
Reaction Conditions
Step 1 TemperatureSteam bathProvides sufficient heat for the formylation reaction.
Step 1 Time30 minutesSufficient time for the formation of the formylated intermediate.
Step 2 TemperatureSteam bathPromotes the intramolecular cyclization to the triazole ring.
Step 2 Time1 hourEnsures the completion of the cyclization reaction.
Purification
Recrystallization SolventBoiling WaterProvides good solubility at high temperature and low solubility at low temperature, which is ideal for recrystallization.

Visualizations

Experimental Workflow: Synthesis of 1,2,4-Triazole-3-thiol

G cluster_step1 Step 1: Formation of 1-Formyl-3-thiosemicarbazide cluster_step2 Step 2: Cyclization to 1,2,4-Triazole-3-thiol cluster_purification Purification A Thiosemicarbazide + Formic Acid B Heat on Steam Bath (30 min) A->B Formylation C 1-Formyl-3-thiosemicarbazide (Intermediate) B->C D 1-Formyl-3-thiosemicarbazide + NaOH (aq) E Heat on Steam Bath (1 hr) D->E Base-catalyzed Cyclization F Cyclized Intermediate E->F G Acidification (HCl) F->G H 1,2,4-Triazole-3-thiol (Crude Product) G->H I Recrystallization from Boiling Water H->I J Pure 1,2,4-Triazole-3-thiol I->J

Caption: A step-by-step workflow for the synthesis of 1,2,4-triazole-3-thiol.

Troubleshooting Logic: Low Yield

G start Low Yield Observed q1 Is the reaction going to completion? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are there significant side products? a1_yes->q2 sol1 Increase reaction time and/or temperature. Monitor with TLC. a1_no->sol1 end_node Yield Improved sol1->end_node a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Optimize reaction conditions to disfavor side product formation (e.g., two-step vs. one-pot). a2_yes->sol2 q3 Is product being lost during workup? a2_no->q3 sol2->end_node a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Ensure complete precipitation by cooling. Use minimal cold solvent for washing and recrystallization. a3_yes->sol3 a3_no->start sol3->end_node

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • 1,2,4-Triazole-3(5)-thiol. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). Molecules, 28(1), 1. [Link]

  • ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top)... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of Novel 1,3-Substituted 1H-[1][5][6]-Triazole-3-Thiol Derivatives. (2009). Russian Journal of General Chemistry, 79(2), 405–409. [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). Molecules, 27(16), 5343. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 17, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 17, 2026, from [Link]

  • (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of ١,٢,٤-triazole-٣-thiol derivative. (2015). Minia Journal of Medical Research, 26(2), 171-174.
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Current issues in pharmacy and medicine: science and practice, 17(2), 143-149. [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Zaporozhye Medical Journal, 26(3), 395-401. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). Odesa National University Chemical Journal.
  • Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. (2022). International Journal for Research in Applied Science and Engineering Technology, 10(8), 245-250. [Link]

  • Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. (2016). Der Pharma Chemica, 8(1), 273-280.
  • Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Recrystallization. (n.d.). University of California, Irvine - Department of Chemistry. Retrieved January 17, 2026, from [Link]

  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic –NH groups. (2015). RSC Advances, 5(11), 8147–8151. [Link]

  • Synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Regents... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. (2019). UTAR Institutional Repository. Retrieved January 17, 2026, from [Link]

  • Synthesis and Screening of New[2][5][6]Oxadiazole,[1][5][6]Triazole, and[1][5][6]Triazolo[4,3-b][1][5][6]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). Molecules, 26(2), 275. [Link]

  • Synthesis and Characterization of the Triazole Derived from Thiosemicarbazide, 4-Amino-5-Phenyl-4H-1,2,4. (2015). Journal of Applicable Chemistry, 4(1), 223-229.
  • Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study. (2022). European Journal of Medicinal Chemistry, 243, 114755. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). PubMed. Retrieved January 17, 2026, from [Link]

  • (PDF) A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide field-tested insights to help you navigate the intricacies of this synthesis and optimize your product yield and purity.

Introduction: The Synthetic Challenge

The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1] The synthesis of the cyclohexyl derivative, while based on established chemical principles, presents unique challenges related to reaction control, intermediate stability, and final product purification. Low yields are a frequent issue, often stemming from seemingly minor deviations in protocol. This guide provides a systematic approach to troubleshooting and optimization.

The primary synthetic route involves a multi-step process beginning with cyclohexanecarboxylic acid. Understanding the function and critical parameters of each step is paramount to achieving a high overall yield.

General Synthetic Pathway

The synthesis is typically achieved via a three-step sequence. This workflow diagram illustrates the progression from starting material to the final product.

Synthetic_Workflow A Cyclohexanecarboxylic Acid B Cyclohexanecarboxylic Acid Hydrazide A->B + Hydrazine Hydrate (Esterification optional) C Potassium 3-(cyclohexanecarbonyl) dithiocarbazate B->C + CS₂ / KOH in Ethanol D 4-amino-5-cyclohexyl-4H- 1,2,4-triazole-3-thiol C->D + Hydrazine Hydrate (Cyclization / Reflux)

Caption: General three-step synthesis workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most widely adopted method involves the reaction of cyclohexanecarboxylic acid hydrazide with carbon disulfide in an alkaline alcoholic solution to form a potassium dithiocarbazinate salt.[2][3] This stable intermediate is then cyclized by refluxing with an excess of hydrazine hydrate to yield the final 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol.[2][3][4]

Q2: What is the mechanistic role of excess hydrazine hydrate in the final cyclization step?

Hydrazine hydrate serves two critical functions. First, it acts as a nucleophile, attacking the dithiocarbazinate intermediate. Second, and crucially, it facilitates the intramolecular cyclization and dehydration, which involves the elimination of hydrogen sulfide (H₂S) gas.[2][4] An excess is used to drive the reaction to completion and ensure the formation of the 4-amino group.

Q3: Why is the formation of the potassium dithiocarbazinate salt a critical intermediate step?

Isolating the potassium salt (an N,S-acetal) is vital for ensuring high purity and yield. This intermediate is typically a stable, crystalline solid that can be easily filtered and washed to remove impurities from the initial reaction.[3] Proceeding with a purified salt prevents the carry-over of unreacted starting materials or byproducts into the final, more complex cyclization step.

Q4: How can I confirm the structure of my final product?

A combination of spectroscopic methods is essential.

  • ¹H-NMR: Expect to see characteristic peaks for the cyclohexyl protons, a broad singlet for the NH₂ protons, and another singlet for the SH proton. The exact chemical shifts will depend on the deuterated solvent used.[5][6]

  • IR Spectroscopy: Look for characteristic absorption bands. Key signals include N-H stretching (for the amino group, often two bands around 3200-3400 cm⁻¹), S-H stretching (typically a weak band around 2550-2600 cm⁻¹), and C=N stretching (around 1600-1630 cm⁻¹).[3][5][6]

  • Mass Spectrometry: This will confirm the molecular weight of the compound.

Troubleshooting Guide: Improving Low Yields

Low yield is the most common complaint in this synthesis. The following troubleshooting guide, presented in a logical, question-and-answer format, will help you diagnose and resolve the underlying issues.

Troubleshooting Workflow

Troubleshooting_Logic cluster_2 cluster_3 cluster_4 Start Problem: Low Overall Yield Purity 1. Verify Starting Material Purity (Hydrazide, CS₂, KOH) Start->Purity Step2 2. Analyze Dithiocarbazate Formation (Step 2) Purity->Step2 Step3 3. Analyze Cyclization Reaction (Step 3) Step2->Step3 Temp2 Is reaction temperature too high? (CS₂ evaporation) Step2->Temp2 Stirring2 Is stirring vigorous enough? (Heterogeneous mixture) Step2->Stirring2 Time2 Was reaction time sufficient? Step2->Time2 Purification 4. Review Purification & Isolation Step3->Purification Temp3 Is reflux temperature adequate? (Ensure H₂S evolution) Step3->Temp3 Time3 Was reflux time sufficient? (Monitor by TLC) Step3->Time3 Hydrazine3 Is hydrazine hydrate quantity sufficient? Step3->Hydrazine3 pH Was pH correctly adjusted during precipitation? Purification->pH Solvent Is recrystallization solvent appropriate? Purification->Solvent

Caption: A logical workflow for troubleshooting low product yield.

Problem: My overall yield is below 40%. Where did it go wrong?

A low overall yield can result from cumulative losses at each stage. It is essential to analyze each step independently.

  • Step 1: Hydrazide Formation: Ensure your starting cyclohexanecarboxylic acid is pure. The reaction with hydrazine hydrate is generally high-yielding, but the resulting hydrazide should be properly dried before use, as excess water can interfere with the next step.

  • Step 2: Dithiocarbazate Salt Formation: This step is highly sensitive to reaction conditions.

    • Causality: Carbon disulfide (CS₂) is highly volatile (boiling point ~46°C). If the reaction temperature rises uncontrollably during the addition of CS₂ or the stirring of the alkaline solution, significant amounts of the reagent can be lost to evaporation, leading to an incomplete reaction.

    • Solution: Maintain the reaction temperature below 10°C using an ice bath during the addition of CS₂. Stir the mixture vigorously, as it can be heterogeneous. Allow the reaction to stir for several hours (12-18 hours is common) at room temperature to ensure completion.[6]

  • Step 3: Cyclization: The conversion of the potassium salt to the triazole is the most complex step.

    • Causality: Incomplete cyclization is a primary cause of low yield. The reaction is driven by heat and is accompanied by the evolution of hydrogen sulfide (H₂S) gas, which has a characteristic rotten egg smell. If the reflux is not maintained for a sufficient duration, the reaction may not go to completion. The color of the reaction mixture often changes from yellow to a clearer solution as the reaction progresses.

    • Solution: Ensure a steady reflux is maintained for at least 4-6 hours, or until the evolution of H₂S gas ceases (this can be tested carefully). Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

  • Product Isolation:

    • Causality: The product is precipitated by acidifying the cooled reaction mixture. If the pH is too low, salts can co-precipitate. If the pH is too high, the product, which is amphoteric, may remain in solution.

    • Solution: After cooling the reaction mixture in an ice bath, carefully acidify with a suitable acid (e.g., concentrated HCl or acetic acid) to a pH of approximately 5-6. Check the pH with litmus paper or a pH meter. Filter the resulting solid promptly and wash thoroughly with cold water to remove inorganic salts.

Problem: The cyclization reaction turns dark, and I get a sticky, impure product.

A dark, tarry product often indicates decomposition or side reactions due to excessive heat or prolonged reaction times at high temperatures.

  • Causality: While heat is required for cyclization, temperatures that are too high can cause the degradation of the starting materials or the product. The presence of impurities carried over from the previous step can also catalyze decomposition.

  • Solution:

    • Use Purified Intermediate: Always start the cyclization with the clean, isolated potassium dithiocarbazinate salt.

    • Controlled Heating: Use a heating mantle with a temperature controller and a reflux condenser to maintain a steady, gentle reflux. Avoid aggressive, direct heating.

    • Monitor with TLC: Track the disappearance of the starting material and the appearance of the product. Once the starting material is consumed, proceed to workup. Over-refluxing provides no benefit and increases the risk of decomposition.

Problem: My final product shows multiple spots on TLC. How can I effectively purify it?

The most common method for purifying 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is recrystallization.

  • Causality: The crude product may contain unreacted starting materials or side-products such as thiadiazole derivatives.[8]

  • Solution: Recrystallization from a suitable solvent is highly effective. Ethanol or an ethanol/water mixture is often a good starting point.[3][9] Dissolve the crude product in a minimum amount of hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to form crystals.

Solvent SystemApplication Notes
Ethanol Good general-purpose solvent for many triazole-thiols.
Ethanol/Water Useful if the product is too soluble in pure ethanol. Add water dropwise to the hot ethanol solution until turbidity appears, then clarify with a few drops of ethanol before cooling.
Isopropanol An alternative to ethanol.
Acetic Acid (dilute) Can be effective but may be difficult to remove completely from the final product.

Validated Experimental Protocols

The following protocols are provided as a self-validating system, incorporating best practices to maximize yield and purity.

Protocol 1: Synthesis of Potassium 3-(cyclohexanecarbonyl)dithiocarbazate
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanecarboxylic acid hydrazide (0.10 mol) and potassium hydroxide (0.15 mol) in absolute ethanol (100 mL).

  • Cooling: Cool the flask in an ice-salt bath to 0-5°C.

  • Addition of CS₂: While stirring vigorously, add carbon disulfide (0.15 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. A yellow precipitate will form.

  • Isolation: Collect the solid precipitate by suction filtration. Wash the solid thoroughly with 50 mL of cold dry ether to remove any unreacted CS₂ and other organic impurities.

  • Drying: Dry the resulting potassium salt under vacuum. This intermediate is used directly in the next step.

Protocol 2: Synthesis of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the potassium 3-(cyclohexanecarbonyl)dithiocarbazate (0.08 mol) from the previous step.

  • Addition of Hydrazine: Add hydrazine hydrate (80-99%, ~0.16 mol) and 50 mL of water.[2][3]

  • Reflux: Heat the mixture to a gentle reflux using a heating mantle. The mixture will become homogeneous, and the evolution of H₂S gas will be observed. Maintain the reflux for 4-6 hours.

    • Expert Tip: Monitor the reaction using TLC (e.g., Ethyl Acetate/Hexane 1:1) until the starting salt spot disappears.

  • Cooling & Precipitation: After the reflux is complete, cool the reaction mixture to room temperature, then chill thoroughly in an ice bath.

  • Acidification: Slowly and carefully add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is ~5-6. A white or off-white solid will precipitate.

  • Isolation: Collect the crude product by suction filtration. Wash the filter cake extensively with cold water until the washings are neutral to litmus paper.

  • Purification: Recrystallize the crude solid from an appropriate solvent, such as ethanol, to yield the pure product. Dry the final product in a vacuum oven at 60°C.

References

  • Metwally, M. A., et al. (2015). Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing. Available at: [Link]

  • Sandström, J. (1961). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Acta Chemica Scandinavica. Available at: [Link]

  • Tashtoush, H. I., et al. (2021). Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones. Jordan Journal of Chemistry. Available at: [Link]

  • Metwally, M. A., et al. (2015). Thiocarbohydrazides: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Busetto, C., et al. (2022). Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. MDPI. Available at: [Link]

  • Yüksek, H., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy. Available at: [Link]

  • Hu, Y., et al. (2022). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. National Institutes of Health (NIH). Available at: [Link]

  • Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available at: [Link]

  • Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available at: [Link]

  • Barash, U., et al. (2022). New Heparanase-Inhibiting Triazolo-Thiadiazoles Attenuate Primary Tumor Growth and Metastasis. ResearchGate. Available at: [Link]

  • Yüksek, H., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]

  • Pathak, R. B., et al. (2021). Synthesis of Triazole Compounds. ISRES Publishing. Available at: [Link]

  • Wang, Y., et al. (2021). Three‐Component Synthesis of Thiazole‐2‐thione from Chalcone, Nitrobenzene and Carbon Disulfide. ResearchGate. Available at: [Link]

  • Gaponova, A. S., et al. (2021). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. Available at: [Link]

  • Chandra, S., & Sharma, A. K. (2014). Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. National Institutes of Health (NIH). Available at: [Link]

  • Wikipedia contributors. (2021). Thiocarbohydrazide. Wikipedia. Available at: [Link]

  • Kurbatov, S. V., et al. (2024). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health (NIH). Available at: [Link]

  • Al-Ghorbani, M., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]

  • Prachand, S. (2015). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[8][10][11] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available at: [Link]

  • El-Gohary, N. S. (2011). Utility of Thiocarbohydrazide in Heterocyclic Synthesis. ChemInform. Available at: [Link]

  • Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health (NIH). Available at: [Link]

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Technical Support Center: Purification of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the isolation and purification of this and structurally similar heterocyclic compounds. The following question-and-answer guide provides in-depth, field-proven insights and troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect when synthesizing 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol?

When synthesizing substituted 4-amino-4H-1,2,4-triazole-3-thiols, impurities are typically derived from the specific synthetic route employed. Common contaminants may include:

  • Unreacted Starting Materials: Such as the corresponding carboxylic acid hydrazide or thiocarbohydrazide derivatives.[1][2]

  • Partially Reacted Intermediates: Depending on the cyclization method, intermediates like acylthiosemicarbazides may persist if the reaction has not gone to completion.[3]

  • Side-Reaction Byproducts: The synthesis of 1,2,4-triazoles can sometimes yield regioisomers or products from alternative cyclization pathways, such as 1,3,4-thiadiazoles.[3][4]

  • Residual Solvents and Reagents: High boiling point solvents (e.g., DMF, DMSO) or excess reagents from the reaction workup can be carried over.

  • Oxidation Products: The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of disulfide bridges between two triazole molecules. This is a common issue with thiol-containing compounds.[5]

Q2: My crude product is a solid. Should I start with recrystallization or column chromatography?

For a solid crude product, recrystallization is almost always the preferred initial purification method. It is highly efficient for removing small amounts of impurities from a crystalline solid matrix and is more scalable and cost-effective than chromatography. Many substituted 1,2,4-triazole-3-thiols have been successfully purified by recrystallization from solvents like ethanol or ethanol-water mixtures.[6][7][8]

Causality: Recrystallization works on the principle of differential solubility. The desired compound should be highly soluble in a hot solvent but sparingly soluble at a lower temperature, while the impurities are either insoluble in the hot solvent (and can be filtered off) or remain soluble at low temperatures (and stay in the mother liquor).

A detailed protocol for recrystallization is provided in the "Experimental Protocols" section below.

Q3: I attempted recrystallization, but my compound "oiled out" instead of forming crystals. What's wrong and how can I fix it?

"Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[4][9] This typically occurs for one of two reasons:

  • High Impurity Load: The presence of significant impurities can depress the melting point of your compound, leading to the formation of a liquid eutectic mixture.

  • Rapid Cooling or Supersaturation: If the solution is cooled too quickly or is too concentrated, the molecules may not have sufficient time to orient themselves into a crystal lattice and will crash out as a disordered, supercooled liquid (oil).[9]

Troubleshooting Steps for "Oiling Out":

Step Action Rationale
1. Re-heat and Dilute Re-heat the solution until the oil fully redissolves. Add a small amount (5-10% more) of the hot solvent. This reduces the level of supersaturation, giving the molecules more space and time to crystallize properly upon cooling.[9]
2. Slow Cooling Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Insulating the flask can help. Slow cooling is critical for the formation of well-ordered, pure crystals.
3. Scratching Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. Scratching creates microscopic imperfections on the glass surface that act as nucleation sites, initiating crystal growth.[9]
4. Seeding If you have a small crystal of the pure compound, add it to the cooled solution. A seed crystal provides a pre-formed template for other molecules to deposit onto, bypassing the difficult initial nucleation step.[9]

| 5. Change Solvent System | If the above steps fail, the solvent may not be appropriate. Try a different solvent or a binary solvent mixture. | Sometimes a different solvent system offers better solubility characteristics for successful crystallization. |

Q4: My compound is still impure after recrystallization, or it is a persistent oil. How should I approach column chromatography?

Flash column chromatography is the method of choice when recrystallization is ineffective or when the product is not a solid. For a polar, multifunctional compound like 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol, which contains basic (amino) and potentially acidic (thiol) groups, special considerations are necessary to avoid common pitfalls.

The primary challenge with this compound on standard silica gel is its high polarity , which can lead to strong adsorption, resulting in poor separation and significant peak tailing (streaking).[4]

A detailed protocol for flash column chromatography is provided in the "Experimental Protocols" section.

Q5: I am seeing severe streaking of my compound on the silica gel TLC plate and column. How can I get sharp, well-defined bands?

Streaking is typically caused by the strong interaction between polar functional groups (like the amino group) and the acidic silanol groups (Si-OH) on the surface of the silica gel.[9] This leads to a non-ideal equilibrium during elution.

Solutions to Prevent Streaking:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your eluent system. The most common choice is triethylamine (Et₃N) at a concentration of 0.1-1%.[9] The triethylamine will preferentially bind to the acidic sites on the silica, preventing your compound from sticking and allowing it to elute in a sharp band.

  • Use an Alternative Stationary Phase: If a basic modifier is not effective or is incompatible with your compound, consider using a different stationary phase.

    • Neutral or Basic Alumina: Alumina is a good alternative for purifying basic compounds.[9]

    • Reverse-Phase (C18) Silica: For highly polar compounds, reverse-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol), can be highly effective.[4]

Purification Workflow & Decision Diagram

The following diagram outlines the logical workflow for purifying 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol.

PurificationWorkflow Crude Crude Product IsSolid Is it a Solid? Crude->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes ColumnChrom Perform Column Chromatography IsSolid->ColumnChrom No (Oil) CheckPurity Is Purity >95%? Recrystallize->CheckPurity Success Pure Product CheckPurity->Success Yes CheckPurity->ColumnChrom No ColumnChrom->Success

Caption: Decision workflow for purification.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol provides a general method; the optimal solvent and volumes should be determined on a small scale first.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to fully dissolve the solid. Work in a well-ventilated fume hood.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Induce Crystallization: Remove the flask from the heat source and allow it to cool slowly toward room temperature. If crystals do not form, add water dropwise until the solution becomes slightly turbid (cloudy). Re-heat gently until the solution is clear again.

  • Cooling: Cover the flask and let it cool undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol-water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the product by melting point, NMR, or other appropriate analytical techniques.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol assumes the use of a basic modifier to improve peak shape.

  • Solvent System Selection: On a silica gel TLC plate, test various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). The ideal system should give your product a retention factor (Rf) of approximately 0.25-0.35 . If streaking is observed, add 0.5% triethylamine to the solvent mixture and re-run the TLC.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (including the triethylamine). Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the compound is not fully soluble, pre-adsorb it onto a small amount of silica gel. To do this, dissolve the compound in a volatile solvent (e.g., DCM/methanol), add silica gel, and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system, applying positive pressure to achieve a steady flow rate. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the elution process by TLC. Spot every few fractions on a TLC plate to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator. The added triethylamine is volatile and will be removed under vacuum.

  • Final Analysis: Dry the final product under high vacuum and confirm its purity and identity.

Troubleshooting Chromatography

ChromTroubleshoot Start Start Column Problem Issue Encountered? Start->Problem Streaking Streaking or Tailing? Problem->Streaking Yes End Successful Separation Problem->End No PoorSep Poor Separation? Streaking->PoorSep No AddModifier Add 0.5% Et3N to Eluent Streaking->AddModifier Yes NoElution Compound Stuck? PoorSep->NoElution No ChangeSolvent Decrease Eluent Polarity PoorSep->ChangeSolvent Yes (Rf too high) IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity Yes (Rf too low) NoElution->End No AddModifier->End ChangeSolvent->End IncreasePolarity->End

Caption: Troubleshooting guide for column chromatography.

References

  • Technical Support Center: Purification of Substituted 1,2,4-Triazoles. BenchChem.
  • Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES.
  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health (NIH).
  • Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. National Institutes of Health (NIH).
  • How would you purify air-sensitive materials (thiols) using column chromatography? Reddit.
  • Synthesis, characterization and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Poloznictwo.
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI.
  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[4][6][9] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available from:

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Side reaction products in the synthesis of 1,2,4-triazole-3-thiols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2,4-triazole-3-thiols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during this synthesis. The formation of the 1,2,4-triazole-3-thiol core, a valuable scaffold in medicinal chemistry, is often accomplished by the cyclization of thiosemicarbazide derivatives.[1][2] However, this process is not without its complexities, frequently leading to a mixture of products that can complicate purification and reduce yields. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 1,2,4-triazole-3-thiols and what is the primary challenge?

The most prevalent and established method for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols is the reaction of an appropriate acylhydrazide with an isothiocyanate to form a 1,4-disubstituted thiosemicarbazide intermediate, which is then cyclized.[3] Another common approach involves the direct reaction of thiosemicarbazides with carboxylic acids.[4] The primary challenge in these syntheses is controlling the regioselectivity of the cyclization. The thiosemicarbazide intermediate possesses multiple nucleophilic centers, which can lead to the formation of undesired isomeric side products, most notably 1,3,4-thiadiazoles.[4][5]

Q2: What are the typical side products I should be aware of?

The main side products in the synthesis of 1,2,4-triazole-3-thiols are:

  • 1,3,4-Thiadiazoles: These are the most common isomeric byproducts, arising from an alternative cyclization pathway of the thiosemicarbazide intermediate.[5][6][7]

  • Unreacted Starting Materials: Incomplete reactions can leave you with residual acylhydrazide, isothiocyanate, or thiosemicarbazide.

  • Oxidized Species: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides, especially during workup or purification.

Q3: How can I distinguish between the desired 1,2,4-triazole-3-thiol and the 1,3,4-thiadiazole byproduct?

Spectroscopic methods are invaluable for differentiating between these isomers.

  • ¹H NMR Spectroscopy: This is often the most definitive method. The N-H and S-H protons of the 1,2,4-triazole-3-thiol ring typically appear as broad singlets at a much lower field (around 13-14 ppm) compared to the amino group protons of the corresponding 5-substituted-2-amino-1,3,4-thiadiazole, which are usually found in the aromatic region (around 7-8 ppm).[4]

  • IR Spectroscopy: The desired thiol product will exhibit a characteristic S-H stretching band, although it can sometimes be weak. The thiadiazole will show distinct N-H stretching bands for the amino group.

Troubleshooting Guide

This section addresses specific experimental issues and provides a logical framework for diagnosing and solving them.

Problem 1: Low or No Yield of the Desired Product

Possible Causes & Solutions:

  • Incorrect Reaction Conditions: The cyclization step is often sensitive to pH and temperature.

    • Alkaline Medium for Triazole Formation: The ring closure of arylthiosemicarbazides to form 1,2,4-triazoles is typically favored in an alkaline medium.[8] If your yield is low, ensure the basicity of your reaction medium is sufficient.

    • Acidic Medium Favors Thiadiazole: Conversely, acidic conditions, often using reagents like concentrated sulfuric acid or phosphorus oxychloride, tend to promote the formation of the 1,3,4-thiadiazole isomer.[5][7]

  • Insufficient Reaction Time or Temperature: Some cyclizations can be slow. Monitor your reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[9][10] If the reaction is sluggish, a moderate increase in temperature may be necessary.

  • Purity of Starting Materials: Impurities in your starting thiosemicarbazide or carboxylic acid derivative can interfere with the reaction.[9][10] Always use pure, dry starting materials.

Problem 2: My final product is a complex mixture with multiple spots on TLC.

Possible Causes & Solutions:

  • Formation of Isomeric Byproducts: As discussed, the primary reason for a complex mixture is often the co-formation of 1,3,4-thiadiazoles.

    • Optimize Basicity: Carefully control the pH of the cyclization step. Using a base like sodium hydroxide or potassium hydroxide in an alcoholic solvent is a common strategy to favor the 1,2,4-triazole product.

  • Decomposition: High reaction temperatures can lead to the decomposition of starting materials or the product.[9] Try running the reaction at a lower temperature for a longer duration.

  • Side Reactions of the Thiol Group: The thiol group can undergo S-alkylation if reactive electrophiles are present.[11] Ensure your reaction is free from such contaminants.

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in 1,2,4-triazole-3-thiol synthesis.

G start Low Yield or Complex Mixture check_purity Check Purity of Starting Materials start->check_purity purity_ok Purity OK check_purity->purity_ok Yes purity_bad Impure: Purify Starting Materials check_purity->purity_bad No analyze_byproducts Analyze Byproducts (NMR, MS) is_thiadiazole Is 1,3,4-Thiadiazole the main byproduct? analyze_byproducts->is_thiadiazole purity_ok->analyze_byproducts purity_bad->start optimize_base Increase Basicity of Cyclization Step is_thiadiazole->optimize_base Yes other_byproducts Other Byproducts Present is_thiadiazole->other_byproducts No end_success Improved Yield and Purity optimize_base->end_success check_temp Lower Reaction Temperature other_byproducts->check_temp check_temp->end_success

Caption: Troubleshooting workflow for 1,2,4-triazole-3-thiol synthesis.

Summary of Common Side Products

Side ProductFavored ConditionsKey Identification Marker (¹H NMR)
5-Substituted-2-amino-1,3,4-thiadiazole Acidic medium (e.g., H₂SO₄, POCl₃)-NH₂ protons in the aromatic region (~7-8 ppm)
Disulfide Dimer Oxidative workup or air exposureAbsence of S-H proton signal; mass spectrometry shows ~2x mass of the monomer
Uncyclized Thiosemicarbazide Intermediate Insufficient heat or reaction timePresence of characteristic acyl and thiourea proton signals

Experimental Protocols

Protocol 1: General Synthesis of a 5-Aryl-4-phenyl-4H-1,2,4-triazole-3-thiol

This protocol is a representative example of the cyclization of a 1,4-disubstituted thiosemicarbazide.

  • Synthesis of the Thiosemicarbazide Intermediate:

    • Dissolve the desired aromatic acid hydrazide (10 mmol) in ethanol (50 mL).

    • Add phenyl isothiocyanate (10 mmol) to the solution.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature. The thiosemicarbazide product will often precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry.

  • Cyclization to the 1,2,4-Triazole-3-thiol:

    • Suspend the dried thiosemicarbazide (8 mmol) in an 8% aqueous solution of sodium hydroxide (40 mL).

    • Reflux the mixture for 4-6 hours. The solid should gradually dissolve as the triazole salt is formed.

    • After cooling to room temperature, filter the solution to remove any insoluble impurities.

    • Acidify the clear filtrate with dilute hydrochloric acid to a pH of ~5-6.

    • The 1,2,4-triazole-3-thiol will precipitate out of the solution.

    • Collect the solid by filtration, wash thoroughly with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.[12]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the triazole product is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., ethanol, ethanol/water mixtures).

  • Dissolution: In a flask, add the crude, dry product and the minimum amount of boiling solvent required for complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by suction filtration, wash with a small amount of cold solvent, and dry thoroughly.[12]

References

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (Source: Google Search)
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. (URL: [Link])

  • Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis. Benchchem. (URL: Not available)
  • Troubleshooting common issues in 1,2,4-triazole synthesis p
  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. NIH. (URL: [Link])

  • 1,2,4-Triazole-3(5)-thiol. Organic Syntheses Procedure. (URL: [Link])

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. NIH. (URL: [Link])

  • 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. (Source: Google Search)
  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PMC - NIH. (URL: [Link])

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (Source: Google Search)
  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (Source: Google Search)
  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR. (URL: Not available)
  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. (URL: [Link])

  • Technical Support Center: Purification of Substituted 1,2,4-Triazoles. Benchchem. (URL: Not available)
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. (URL: [Link])

  • ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. (URL: [Link])

  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. (URL: [Link])

Sources

Technical Support Center: Overcoming Poor Solubility of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this promising heterocyclic compound. Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) to navigate the experimental hurdles associated with its limited solubility.

Introduction: Understanding the Challenge

4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol possesses a complex chemical structure with multiple functional groups that influence its physicochemical properties. The presence of a bulky, non-polar cyclohexyl group alongside polar amino and thiol functionalities contributes to its characteristically low aqueous solubility. This guide provides systematic approaches to enhance the solubility of this compound, a critical step for its successful application in drug discovery and development.

Frequently Asked Questions (FAQs)

Q1: Why is 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol poorly soluble in water?

A1: The poor aqueous solubility is a consequence of its molecular structure. The large, hydrophobic cyclohexyl group dominates the molecule's interaction with water, a highly polar solvent. While the amino and thiol groups are capable of hydrogen bonding, the overall lipophilicity of the molecule hinders its dissolution in aqueous media.

Q2: What are the initial recommended solvents for this compound?

A2: Based on the general behavior of similar triazole-thiol derivatives, this compound is expected to be insoluble in water but show some solubility in organic solvents.[1] For initial experiments, we recommend screening a range of pharmaceutically acceptable solvents with varying polarities. A suggested starting panel is presented in the table below.

SolventPolarityExpected Solubility
WaterHighVery Low
EthanolHighLow to Moderate
Propylene GlycolHighLow to Moderate
Polyethylene Glycol 400 (PEG 400)HighModerate
Dimethyl Sulfoxide (DMSO)HighHigh
N,N-Dimethylformamide (DMF)HighHigh

Q3: Can the thiol group be leveraged to improve solubility?

A3: Yes, the thiol group, along with the triazole ring, is acidic and can be deprotonated to form a salt. This is a highly effective strategy for increasing aqueous solubility. Conversion to a potassium or sodium salt can significantly enhance the compound's interaction with water.[2]

Q4: How does the amino group influence the compound's solubility?

A4: The amino group is basic and can be protonated in acidic conditions to form a salt. This can also increase aqueous solubility, particularly at lower pH values. The overall pH-solubility profile will be influenced by both the acidic thiol/triazole and the basic amino group.

Troubleshooting Guides

This section provides detailed, step-by-step protocols to address specific solubility issues you may encounter during your experiments.

Issue 1: The compound does not dissolve in my aqueous buffer.

This is the most common challenge. The following workflow will guide you through systematic steps to improve aqueous solubility.

Aqueous_Solubility_Workflow start Start: Insoluble in Aqueous Buffer ph_adjustment Attempt pH Adjustment start->ph_adjustment cosolvent Try Co-solvent System ph_adjustment->cosolvent Insoluble success Success: Compound Solubilized ph_adjustment->success Soluble? cyclodextrin Use Cyclodextrin Complexation cosolvent->cyclodextrin Insoluble cosolvent->success Soluble? salt_formation Consider Salt Formation cyclodextrin->salt_formation Insoluble cyclodextrin->success Soluble? salt_formation->success Soluble? fail Further Optimization Needed salt_formation->fail Insoluble Salt_Formation_Workflow start Start: Poorly Soluble Compound dissolve_compound Dissolve Compound in Organic Solvent (e.g., Ethanol) start->dissolve_compound add_base Add Equimolar Amount of Base (e.g., KOH in Ethanol) dissolve_compound->add_base stir Stir at Room Temperature add_base->stir precipitate Induce Precipitation (e.g., Cool or Add Anti-solvent) stir->precipitate isolate Isolate Salt by Filtration precipitate->isolate wash_dry Wash with Solvent and Dry isolate->wash_dry characterize Characterize Salt (Solubility, Stability, etc.) wash_dry->characterize end End: Soluble Salt Form characterize->end

Caption: Workflow for salt formation.

Step-by-Step Methodology:

  • Dissolve the Compound: Dissolve 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol in a suitable organic solvent, such as ethanol or methanol.

  • Prepare the Base Solution: Prepare a solution of an equimolar amount of a strong base (e.g., potassium hydroxide or sodium hydroxide) in the same solvent.

  • React to Form the Salt: Slowly add the base solution to the compound solution while stirring.

  • Isolate the Salt: The salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The resulting solid can be washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material and then dried.

  • Confirm Salt Formation and Characterize: Confirm the formation of the salt using analytical techniques such as NMR, FTIR, and melting point analysis. Crucially, determine the aqueous solubility of the newly formed salt using the methods described previously.

Causality Behind this Method: The formation of an ionic salt introduces strong ion-dipole interactions with water molecules, which are energetically more favorable than the interactions between water and the neutral, lipophilic compound. This leads to a significant increase in aqueous solubility.

Troubleshooting Protocol 4: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our compound of interest, forming inclusion complexes with enhanced aqueous solubility.

Step-by-Step Methodology:

  • Select a Cyclodextrin: Common choices include β-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

    • Add an excess of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol to each solution.

    • Equilibrate and analyze as previously described to determine the effect of cyclodextrin concentration on the compound's solubility.

  • Preparation of the Solid Complex (Kneading Method):

    • Place a 1:1 molar ratio of the compound and cyclodextrin in a mortar.

    • Add a small amount of water or ethanol to form a thick paste.

    • Knead the paste for 30-60 minutes.

    • Dry the resulting solid in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Gently grind the dried complex into a fine powder.

  • Characterize the Complex: Confirm the formation of the inclusion complex and evaluate its dissolution properties.

Causality Behind this Method: The non-polar cyclohexyl group of the compound is encapsulated within the hydrophobic cavity of the cyclodextrin. The hydrophilic exterior of the cyclodextrin then interacts favorably with water, effectively "carrying" the insoluble guest molecule into the solution.

Further Considerations

  • Particle Size Reduction (Micronization): For solid dosage forms, reducing the particle size of the compound can increase the surface area available for dissolution, thereby improving the dissolution rate. [3][4]Techniques like jet milling can be employed to achieve this. [5]* Amorphous Solid Dispersions: Converting the crystalline compound into an amorphous form by dispersing it in a polymer matrix can also significantly enhance solubility. [6][7]This is a more advanced formulation strategy typically employed in later stages of drug development.

We hope this technical support guide provides you with the necessary tools and insights to overcome the solubility challenges of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol. For further assistance, please do not hesitate to contact our technical support team.

References

  • Techniques used to Enhance Drug Solubility - Pharmaguddu. (2023, July 2). Available at: [Link]

  • API Micronization: Early vs. Late Stages of Drug Development - Neuland Labs. (2025, September 12). Available at: [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Understanding the Micronization of APIs - Excellence in Particle Size Reduction and Drying. Available at: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 24). Available at: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available at: [Link]

  • The pKa values of 1,2,4-triazole and its alkyl derivatives. - ResearchGate. Available at: [Link]

  • 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol Request for Quotation - ChemBK. (2024, April 10). Available at: [Link]

  • Solubility of triazole? - ResearchGate. (2017, November 2). Available at: [Link]

  • (PDF) Synthesis and Evaluation of Thermodynamic Solubility of Triazolo Quinolone Class Derivatives in Various Solvents at 298.15-328.15 K - ResearchGate. (2025, August 7). Available at: [Link]

  • Theoretical modeling of pKa's of thiol compounds in aqueous solution - RSC Publishing. Available at: [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. Available at: [Link]

  • New 1,2,3-triazole derivatives as acetylcholinesterase and carbonic anhydrase inhibitors: Synthesis, molecular docking, and solubility - PubMed. (2025, June 20). Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central. Available at: [Link]

  • solubility enhancement -by pH change & complexation | PPT - Slideshare. Available at: [Link]

  • Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Available at: [Link]

  • Techniques used for Solubility Enhancement of Albendazole - cr subscription agency. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. Available at: [Link]

  • Preparation of Water-Soluble Compounds Through Salt Formation - ResearchGate. Available at: [Link]

  • Bioavailability enhancement of itraconazole-based solid dispersions produced by hot melt extrusion in the framework of the Three Rs rule | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC - NIH. (2025, April 10). Available at: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC - NIH. (2025, November 16). Available at: [Link]

  • 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol - PubChem. Available at: [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti- - Ginekologia i Poloznictwo. (2025, June 30). Available at: [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives - ResearchGate. (2025, August 8). Available at: [Link]

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Technical Support Center: Microwave-Assisted Triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for microwave-assisted triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions related to this powerful synthetic technique. As Senior Application Scientists, we aim to provide you with not only procedural steps but also the fundamental reasoning behind them to ensure your success.

Introduction to Microwave-Assisted Triazole Synthesis

Triazoles are a vital class of heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science.[1] The synthesis of triazoles, particularly through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," has been revolutionized by the application of microwave irradiation.[1][2] Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and enhanced product purity.[1][3][4] This is due to the efficient and uniform heating of the reaction mixture by direct interaction of microwaves with polar molecules.[3] This guide will help you navigate the nuances of this technology and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is microwave heating so much faster than conventional heating for triazole synthesis?

Microwave heating directly interacts with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat.[5] This volumetric heating is incredibly efficient and uniform, leading to a rapid increase in temperature throughout the reaction medium.[5] In contrast, conventional heating relies on thermal conduction from an external source, which is slower and can create temperature gradients. For triazole synthesis, this rapid and uniform heating significantly accelerates the reaction kinetics, often reducing reaction times from hours to mere minutes.[1][4]

Q2: What are the best solvents for microwave-assisted triazole synthesis?

The choice of solvent is critical for successful microwave synthesis. Polar solvents are generally preferred as they couple efficiently with microwave irradiation.[6][7]

  • High-absorbing polar solvents: Alcohols (e.g., ethanol, methanol), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices as they heat up very quickly.[7][8]

  • Medium-absorbing polar solvents: Acetonitrile and water are also effective and commonly used.[8] Water, in particular, is considered a green solvent and its dielectric properties change at elevated temperatures, making it behave like a pseudo-organic solvent.[7][9]

  • Non-polar solvents: Solvents like toluene and hexane do not absorb microwave energy efficiently on their own.[6][7] However, they can be used if a component in the reaction mixture is polar enough to absorb the energy or in combination with a polar co-solvent.[7]

Q3: Can I use a domestic microwave oven for my experiments?

Absolutely not. Domestic microwave ovens are not designed for laboratory use and lack the necessary safety features and controls for chemical reactions.[10][11] They do not have temperature or pressure sensors, which can lead to runaway reactions and explosions.[10][11] Dedicated laboratory microwave reactors are equipped with essential safety interlocks, precise temperature and pressure monitoring, and uniform microwave field distribution, ensuring both safety and reproducibility.[11]

Q4: What are the key safety precautions I should take?

Safety is paramount when working with microwave chemistry.

  • Use a dedicated microwave reactor: As mentioned, never use a domestic oven.[10]

  • Understand your reaction kinetics: Be aware of the potential for rapid pressure and temperature increases. Start with small-scale reactions to gauge the reaction's behavior.[10]

  • Proper vessel selection and handling: Use only vessels designed for microwave synthesis and do not exceed the recommended fill volume.

  • Work in a well-ventilated area: Perform all experiments in a laboratory hood to avoid inhaling any potentially toxic fumes.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

Q5: How does microwave synthesis contribute to "green chemistry"?

Microwave-assisted synthesis aligns with several principles of green chemistry:

  • Energy efficiency: Direct and rapid heating reduces overall energy consumption compared to conventional methods.[9][12]

  • Reduced reaction times: Faster reactions mean less energy usage and higher throughput.[4][12]

  • Use of safer solvents: The efficiency of microwave heating often allows for the use of greener solvents like water and ethanol.[9]

  • Waste reduction: Higher yields and fewer byproducts lead to less chemical waste.[9][13]

Troubleshooting Guide

This section addresses specific problems you might encounter during your microwave-assisted triazole synthesis experiments.

Problem 1: Low or No Product Yield
Potential Cause Explanation & Solution
Improper Solvent Choice The solvent may not be efficiently absorbing microwave energy. Solution: Switch to a more polar solvent with a higher dielectric loss tangent, such as DMF, DMSO, or ethanol.[6][7] If a non-polar solvent is necessary, consider adding a small amount of a polar co-solvent or an ionic liquid to improve microwave absorption.[7]
Incorrect Temperature/Time Parameters The reaction may not have reached the necessary activation energy or may have proceeded for too short a time. Solution: Systematically optimize the reaction temperature and time. Start with conditions reported in the literature for similar reactions and then incrementally increase the temperature or hold time.[14] Be cautious not to exceed the decomposition temperature of your reactants or catalyst.[15]
Catalyst Inactivity The copper(I) catalyst may have oxidized to the inactive copper(II) state. Solution: Ensure you are using a reducing agent, such as sodium ascorbate, to maintain the copper in its +1 oxidation state, especially when starting with a copper(II) salt like CuSO4.[16] Alternatively, use an air-stable Cu(I) source. Consider using a polymer-supported or N-heterocyclic carbene (NHC) copper catalyst, which can offer greater stability.[17][18]
Incomplete Dissolution of Reagents If reactants are not fully dissolved, the reaction will be heterogeneous and proceed slower. Solution: Ensure all starting materials are completely dissolved in the solvent before starting the microwave irradiation. If solubility is an issue, try a different solvent system or gently pre-heat the mixture.
Problem 2: Formation of Byproducts or Decomposition
Potential Cause Explanation & Solution
Excessive Temperature Overheating the reaction can lead to the decomposition of starting materials, reagents, or the desired product. Solution: Reduce the reaction temperature. Microwave reactors allow for precise temperature control.[5] Optimize the temperature to find the sweet spot that provides a good reaction rate without causing degradation.[14]
Prolonged Reaction Time Even at an optimal temperature, extended reaction times can lead to byproduct formation. Solution: Monitor the reaction progress using techniques like TLC or LC-MS at different time points to determine the optimal reaction time. Microwave synthesis is often very fast, and the ideal time might be only a few minutes.[4]
Side Reactions The reaction conditions may be promoting undesired side reactions, such as the dimerization of alkynes. Solution: Adjust the reaction stoichiometry. Ensure the azide and alkyne are used in appropriate molar ratios. Sometimes, using a slight excess of one reactant can suppress side reactions. Also, ensure the catalyst loading is optimized; too much catalyst can sometimes promote side reactions.
Problem 3: Arcing or Sparking in the Microwave Cavity
Potential Cause Explanation & Solution
Presence of Metal Any metal inside the microwave cavity will cause arcing. This includes stir bars with exposed metal cores or metallic residues on the reaction vessel. Solution: Use only PTFE-coated stir bars and ensure reaction vessels are scrupulously clean. Do not use any metal clamps or fittings inside the microwave cavity.[19][20]
Damaged Waveguide Cover The waveguide cover protects the microwave's internal components. If it's dirty or damaged, it can cause sparking.[21][22][23] Solution: Inspect the waveguide cover for any residue or damage. Clean it carefully according to the manufacturer's instructions or replace it if it is damaged.[22][23]
High Reactant Concentration (Solvent-Free) In solvent-free reactions, highly absorbing solid reactants can sometimes create localized hot spots that lead to charring and arcing. Solution: Ensure the reactants are well-mixed. Consider adding a small amount of a high-boiling, low-absorbing solvent like silicone oil to act as a heat sink. Alternatively, reduce the power level of the microwave.

Experimental Protocols & Data

General Protocol for Microwave-Assisted CuAAC Reaction

This protocol provides a starting point for the synthesis of a 1,4-disubstituted 1,2,3-triazole.

  • Reagent Preparation: In a dedicated microwave reaction vessel equipped with a magnetic stir bar, combine the alkyne (1.0 mmol), azide (1.0 mmol), and a suitable solvent (e.g., DMF:H₂O 1:3, 4 mL).[24]

  • Catalyst Addition: Add the copper(I) catalyst. This can be CuI (0.017 mmol) directly.[24] Alternatively, use a combination of CuSO₄·5H₂O (0.05 mmol) and sodium ascorbate (0.1 mmol).

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction parameters. A typical starting point is 12 minutes at a power of 180 W, with a temperature target of 80-100 °C.[18][24]

  • Work-up: After the reaction is complete and the vessel has cooled to a safe temperature, pour the reaction mixture into crushed ice.[24] The solid product can then be collected by filtration, washed with water, and dried.[24]

  • Purification: If necessary, purify the crude product by column chromatography or recrystallization.[24]

Comparative Data: Conventional vs. Microwave Synthesis

The advantages of microwave-assisted synthesis are clearly demonstrated in the comparative data below.

Product TypeConventional Method TimeConventional Yield (%)Microwave Method TimeMicrowave Yield (%)Reference
4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives290 min7810-25 min97[4]
1,3,5-trisubstituted-1,2,4-triazoles> 4.0 hoursNot specified1 min85[4]
Piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives27 hoursNot specified30 min96[4]
1,2,3-triazole derivatives8 hoursNot specified12 minGood yields[24][25]

Visualizing the Workflow

Microwave-Assisted Synthesis Workflow

The following diagram illustrates the typical workflow for a microwave-assisted synthesis experiment.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification reagents 1. Combine Reactants (Alkyne, Azide, Solvent) catalyst 2. Add Catalyst (e.g., CuI or CuSO4/Ascorbate) reagents->catalyst seal 3. Seal Reaction Vessel catalyst->seal irradiate 4. Irradiate in Microwave Reactor seal->irradiate monitor 5. Monitor T/P irradiate->monitor cool 6. Cool Down monitor->cool quench 7. Quench Reaction (e.g., Ice Water) cool->quench filter 8. Isolate Crude Product (Filtration) quench->filter purify 9. Purify Product (Chromatography) filter->purify end end purify->end Final Product

Caption: A typical workflow for microwave-assisted triazole synthesis.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for troubleshooting low-yield reactions.

G decision decision solution solution start Low Yield Observed check_solvent Is the solvent polar and high-absorbing? start->check_solvent check_temp Are T/t parameters optimized? check_solvent->check_temp Yes change_solvent Switch to a more polar solvent (e.g., DMF) check_solvent->change_solvent No check_catalyst Is the catalyst active? check_temp->check_catalyst Yes optimize_conditions Systematically increase T and/or t check_temp->optimize_conditions No check_solubility Are all reagents dissolved? check_catalyst->check_solubility Yes catalyst_solution Use fresh catalyst, add reducing agent, or try a more stable catalyst check_catalyst->catalyst_solution No solubility_solution Change solvent system or pre-heat mixture check_solubility->solubility_solution No success Yield Improved check_solubility->success Yes change_solvent->check_temp optimize_conditions->check_catalyst catalyst_solution->check_solubility solubility_solution->success

Caption: A decision tree for troubleshooting low product yield.

References

  • Transtutors. (2022, February 23). What types of solvents are preferred for microwave assisted... (1 Answer). [Link]

  • UCSB MRL. Microwave Synthesis Conditions.docx. [Link]

  • Swami, S., Sharma, N., Sharma, G., & Shrivastava, R. (2025, January 24). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. [Link]

  • Leonelli, F., & Veronesi, P. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]

  • RSC Publishing. (2025, January 24). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. [Link]

  • CEM Corporation. Solvent Choice for Microwave Synthesis. [Link]

  • ResearchGate. The comparative study between the thermal and Microwave heating conditions of compounds 6a-d. [Link]

  • CEM Corporation. Safety Considerations for Microwave Synthesis. [Link]

  • IJSDR. (2024, May). Microwave Assisted Synthesis of Triazole based Scaffolds by Green Approaches and Catalytic Innovations: A Review. [Link]

  • Appukuttan, P., et al. (2019, March 10). Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study. Molecules. [Link]

  • Bakunov, S. A., et al. (2021, March 8). Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst-free intramolecular azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry. [Link]

  • Indian Academy of Sciences. (2017). Microwave-assisted synthesis of some new 1,2,3-triazole derivatives and their antimicrobial activity. [Link]

  • Moorhouse, A. D., & Moses, J. E. (2008). Microwave Enhancement of a 'One-Pot' Tandem Azidation-'Click' Cycloaddition of Anilines. Synlett. [Link]

  • Kappe, C. O. (2008). Microwave-Assisted Synthesis in Water as Solvent. Chemical Reviews. [Link]

  • ResearchGate. Optimization of the click chemistry microwave assisted conditions for 1c compound. [Link]

  • YouTube. (2020, March 22). Green Chemistry: Microwave assisted synthesis. [Link]

  • Biec, R., et al. (2020). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Sustainable Chemistry & Engineering. [Link]

  • Swami, S., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. [Link]

  • ResearchGate. (2017). Microwave-assisted synthesis of some new 1,2,3-triazole derivatives and their antimicrobial activity. [Link]

  • Karaali, N., et al. (2013). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry. [Link]

  • International Journal of Trend in Scientific Research and Development. (2019). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [Link]

  • Broad Institute. Optimization of Triazole Production Through Microwave-Assisted Synthesis. [Link]

  • ResearchGate. (2025, August 7). Microwave-Assisted Click Chemistry. [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. [Link]

  • RSC Publishing. (2015). Microwave assisted azide–alkyne cycloaddition reaction using polymer supported Cu(i) as a catalytic species: a solventless approach. [Link]

  • MDPI. (2024, March 14). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. [Link]

  • MDPI. (2024, October 9). Microwave-Assisted Synthesis of Symmetrical 1,4-Disubstituted Bis-1H-1,2,3-triazoles Using Copper N-Heterocyclic Carbene Catalysts. [Link]

  • ResearchGate. Solid-Phase MW-Assisted CuAAC a. [Link]

  • Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. [Link]

  • BS Publications. PART - 1 INTRODUCTION. [Link]

  • ACS Omega. (2023, January 18). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. [Link]

  • wikiHow. (2024, November 24). Microwave Sparking? Common Causes & How to Fix Them. [Link]

  • YouTube. (2022, February 5). Microwave Top 5 common issues problems faults and easy fixes. [Link]

  • Semantic Scholar. (2020, December 31). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. [Link]

  • YouTube. (2025, January 7). Why Your Microwave is Sparking (and How to Fix It). [Link]

  • Ocean Appliance. (2021, April 5). Microwave Sparking? 5 Common Causes. [Link]

  • SOS Parts. The 4 Most Common Causes of Sparks in a Microwave Oven. [Link]

  • Glotech Repairs. (2018, December 12). Five Common Microwave Problems & How To Fix Them. [Link]

  • Quora. (2016, March 9). Why does metal spark in a turned on microwave?. [Link]

  • Anderson James. Common Microwave Problems And How To Solve Them. [Link]

  • Resfix. Common microwave problems and faults and how to fix them. [Link]

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Troubleshooting inconsistent results in triazole bioactivity assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Triazole Bioactivity Assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of in vitro antifungal susceptibility testing. Inconsistent results can be a significant roadblock in the discovery and development of new triazole-based antifungal agents. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve accurate and reproducible data.

Understanding the Triazole Bioactivity Assay: A Foundation for Troubleshooting

Triazole antifungals are a cornerstone in the treatment of fungal infections.[1] Their primary mechanism of action is the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway.[2][3]

Mechanism of Action:

Triazoles target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 or cyp51A genes).[4] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. By binding to the heme iron in the enzyme's active site, triazoles disrupt ergosterol synthesis.[3] This leads to the accumulation of toxic sterol precursors and a decrease in ergosterol, ultimately compromising membrane integrity and inhibiting fungal growth.[2][5]

Troubleshooting Guide: Inconsistent Bioactivity Results

This section is structured in a question-and-answer format to directly address common issues encountered during triazole bioactivity assays.

Q1: Why are my Minimum Inhibitory Concentration (MIC) values significantly higher or lower than expected or reference compounds?

This is a frequent challenge that can point to issues with the compound, the experimental setup, or the fungal strain itself. A systematic approach is crucial for pinpointing the source of the discrepancy.

Before scrutinizing the assay, it's essential to confirm the integrity of your triazole derivative.

  • Is the compound's identity and purity confirmed? Impurities can interfere with the assay, potentially leading to inaccurate results.

    • Action: Verify the purity and identity of your compound using methods like Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry.[6]

  • Is the compound stable under experimental conditions? Triazole derivatives can degrade in certain solvents, pH conditions, or temperatures.

    • Action: Assess the stability of your compound in the assay buffer and under the incubation conditions for the duration of the experiment.

  • Is the compound soluble in the assay medium? Poor solubility will result in a lower effective concentration of the compound being tested.

    • Action: Determine the solubility of your derivative in the assay buffer. If solubility is a concern, consider using a co-solvent like DMSO at a concentration that does not impact fungal growth.[6]

Once the compound's integrity is verified, the next step is to meticulously review the experimental protocol.

  • Are the positive and negative controls behaving as expected? This is the primary indicator of a valid assay. A reference triazole like fluconazole or voriconazole should yield MICs within the expected range for the quality control strain.

    • Action: Always include positive and negative controls in every assay. If controls fail, the results for the test compounds are not valid.

  • Are the reagent concentrations and incubation times appropriate? Deviations from standardized protocols can significantly impact results.

    • Action: Refer to established guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for standardized methods.[7][8]

  • Is there an issue with the media? The composition of the growth medium, including its pH and glucose concentration, can influence the activity of antifungal agents.[7]

    • Action: Ensure the correct preparation of RPMI-1640 medium as recommended by CLSI/EUCAST guidelines. The pH should be buffered to 7.0.[7]

The fungal isolate itself can be a source of variability.

  • Has the fungal strain developed resistance? Fungi can develop resistance to triazoles through various mechanisms, including mutations in the target enzyme (Cyp51A), overexpression of the target, or increased drug efflux.[4]

    • Action: If you suspect resistance, consider sequencing the cyp51A gene and evaluating the expression of efflux pump genes.

  • Is the inoculum density correct? An incorrect starting inoculum can lead to erroneous MIC values.

    • Action: Standardized protocols specify a narrow range for the final inoculum concentration. Use a spectrophotometer or hemocytometer to accurately determine the initial cell density.

Q2: Why am I observing high variability between replicates or between experiments?

High variability undermines the reliability of your data. The following workflow can help identify the source of this inconsistency.

G cluster_0 Troubleshooting High Variability Start High Variability Observed Pipetting Review Pipetting Technique & Calibration Start->Pipetting Inconsistent liquid handling? Inoculum Standardize Inoculum Preparation Pipetting->Inoculum Technique sound? Edge_Effect Mitigate Plate Edge Effects Inoculum->Edge_Effect Inoculum consistent? Incubation Ensure Consistent Incubation Conditions Edge_Effect->Incubation Uniform growth across plate? Reading Standardize Endpoint Reading Incubation->Reading Consistent environment? Resolved Variability Resolved Reading->Resolved Consistent interpretation?

Caption: Troubleshooting workflow for high variability.

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the compound, media, or fungal inoculum is a common source of error.

    • Action: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Change pipette tips between each compound and concentration.

  • Inoculum Preparation: Variation in the age of the fungal culture or the preparation of the inoculum can lead to inconsistent growth.

    • Action: Use fresh fungal cultures for each experiment. Standardize the method for preparing the inoculum to ensure a consistent cell density.

  • Plate Edge Effects: Wells on the perimeter of a microtiter plate are more prone to evaporation, which can concentrate the compound and affect fungal growth.[9]

    • Action: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or water to create a humidity barrier.

  • Inconsistent Incubation: Fluctuations in temperature or humidity within the incubator can affect fungal growth rates.

    • Action: Use a calibrated incubator and ensure proper air circulation. Stacking plates can create temperature gradients, so incubate them in a single layer.

  • Subjective Endpoint Reading: Visual determination of the MIC can be subjective, especially with fungi that exhibit trailing growth (partial inhibition over a range of concentrations).[10]

Experimental Protocols

Adherence to a standardized protocol is paramount for generating reproducible data. The following is a generalized broth microdilution protocol based on CLSI guidelines.

Protocol: Broth Microdilution Antifungal Susceptibility Test

G cluster_1 Broth Microdilution Workflow Prep_Compound 1. Prepare Compound Dilutions Prep_Inoculum 2. Prepare Fungal Inoculum Prep_Compound->Prep_Inoculum Inoculate_Plate 3. Inoculate Microtiter Plate Prep_Inoculum->Inoculate_Plate Incubate 4. Incubate Plate Inoculate_Plate->Incubate Read_Results 5. Read & Interpret MIC Incubate->Read_Results

Caption: Standard broth microdilution workflow.

  • Compound Preparation:

    • Dissolve the triazole compound in DMSO to create a high-concentration stock solution.

    • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a separate 96-well plate.

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

    • Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

  • Plate Inoculation:

    • Transfer the diluted compound solutions to a new 96-well microtiter plate.

    • Add the prepared fungal inoculum to each well.

    • Include a positive control (fungal inoculum in media without compound) and a negative control (media only).

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading Results:

    • Visually or spectrophotometrically determine the MIC, which is the lowest concentration of the compound that inhibits fungal growth.

Data Interpretation and Best Practices

Accurate data interpretation is as critical as the experimental execution.

Table 1: Example Quality Control (QC) Ranges for Reference Antifungals

Fungal StrainAntifungal AgentExpected MIC Range (µg/mL)
Candida parapsilosis ATCC 22019Fluconazole1 - 4
Candida krusei ATCC 6258Fluconazole16 - 64
Candida albicans ATCC 90028Itraconazole0.015 - 0.12

Note: These are illustrative ranges. Always refer to the latest CLSI or EUCAST documents for current QC ranges.

Best Practices for Data Reporting:

  • Report the MIC value for each compound against each fungal strain.

  • Include the results for the quality control strain and the reference antifungal to demonstrate assay validity.

  • Note any deviations from the standard protocol.

  • For novel compounds, consider determining the Minimum Fungicidal Concentration (MFC) to understand if the compound is fungistatic or fungicidal.

Frequently Asked Questions (FAQs)
  • Q: What is the difference between CLSI and EUCAST guidelines?

    • A: Both are organizations that provide standardized methods for antimicrobial susceptibility testing. While there is considerable overlap, there can be minor differences in methodology, such as incubation times or endpoint determination. It is important to be consistent with the chosen guideline.[11][12]

  • Q: My compound is not soluble in DMSO. What other solvents can I use?

    • A: If DMSO is not suitable, other organic solvents like ethanol or methanol can be considered. However, it is crucial to run a solvent toxicity control to ensure that the final concentration of the solvent in the assay does not inhibit fungal growth.

  • Q: How do I handle trailing growth when determining the MIC?

    • A: Trailing growth, characterized by reduced but persistent growth over a range of drug concentrations, can complicate MIC determination.[10] Standardized guidelines recommend reading the MIC as the lowest concentration that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the drug-free control.

  • Q: Can I use a different growth medium besides RPMI-1640?

    • A: RPMI-1640 is the standard medium for antifungal susceptibility testing as specified by CLSI and EUCAST. Using a different medium can significantly alter the MIC values and make your results incomparable to data generated using standard methods.[7]

References
  • Triazole mechanism of action and resistance. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Parker, J. E., & Warrilow, A. G. S. (2020). Mechanisms of Triazole Resistance in Aspergillus fumigatus. Journal of Fungi, 6(4), 233. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

  • Johnson, E. M. (2008). Issues in antifungal susceptibility testing. Journal of Antimicrobial Chemotherapy, 61(suppl_1), i13-i18. [Link]

  • Mechanisms of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (n.d.). Symbiosis Online Publishing. Retrieved January 16, 2026, from [Link]

  • Hombach, M., Maurer, F. P., & Böttger, E. C. (2014). Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints. Antimicrobial Agents and Chemotherapy, 58(3), 1686-1694. [Link]

  • Johnson, E. M. (2008). Issues in antifungal susceptibility testing. UKHSA Research Portal. [Link]

  • Prasanna, R. (2022). Fundamental concepts of azole compounds and triazole antifungals: A beginner's review. ResearchGate. [Link]

  • Johnson, E. M. (2008). Issues in antifungal susceptibility testing. Journal of Antimicrobial Chemotherapy, 61(suppl_1), i13-i18. [Link]

  • Hombach, M., Maurer, F. P., & Böttger, E. C. (2014). Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints. Antimicrobial Agents and Chemotherapy, 58(3), 1686-1694. [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025, August 19). Clinical and Laboratory Standards Institute. [Link]

  • Scorzoni, L., de Paula e Silva, A. C. A., & de Oliveira, H. C. (2017). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Revista do Instituto de Medicina Tropical de São Paulo, 59, e23. [Link]

  • Al-Dies, A. M., & Al-Otaibi, A. M. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(11), 3591. [Link]

  • Nett, J. E., & Andes, D. R. (2016). Antifungal drug discovery: the process and outcomes. Microbiology Spectrum, 4(2). [Link]

  • Rex, J. H., Pfaller, M. A., & Walsh, T. J. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 14(2), 398-439. [Link]

  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. (2023). Taylor & Francis Online. [Link]

  • The role of cell-based assays for drug discovery. (2024, February 1). News-Medical.Net. [Link]

  • Lee, Y., & Robbins, N. (2020). Advances in fungal chemical genomics for the discovery of new antifungal agents. Current Opinion in Microbiology, 57, 63-71. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022). Molecules, 27(11), 3418. [Link]

  • Experimental and in-host evolution of triazole resistance in human pathogenic fungi. (2022). PLOS Pathogens, 18(8), e1010719. [Link]

  • Song, Y., & Li, D. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Drug Design, Development and Therapy, 8, 467-478. [Link]

  • Validation of EUCAST rapid antimicrobial susceptibility testing directly from positive blood cultures in a non-automated lab setting. (2024). Acta Clinica Belgica, 79(5), 319-326. [Link]

  • Disk Diffusion and Quality Control. (n.d.). EUCAST. Retrieved January 16, 2026, from [Link]

  • Lee, Y., & Robbins, N. (2020). Genomic Approaches to Antifungal Drug Target Identification and Validation. Journal of Fungi, 6(4), 234. [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. Retrieved January 16, 2026, from [Link]

  • Yang, L. P., Li, S. Z., Li, Y. C., & Gao, R. Y. (2002). Bioactivity Investigation of Triazole Fungicide Enantiomers. Chinese Journal of Pesticide Science, 4(2), 67-70. [Link]

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Enhancing the stability of 4-amino-5-cyclohexyl-4H-triazole-3-thiol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Application Scientist

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 4-amino-5-cyclohexyl-4H-triazole-3-thiol derivatives. My name is Dr. Alistair Finch, and as a Senior Application Scientist, I've partnered with numerous teams navigating the unique challenges presented by this promising class of compounds. Their rich pharmacological potential is often counterbalanced by specific stability issues that can compromise experimental reproducibility and lead to ambiguous results.

This guide is structured from my field experience to move beyond simple protocols. We will delve into the mechanistic underpinnings of the stability challenges you may face, providing not just solutions but the scientific rationale behind them. Our goal is to empower you to anticipate, diagnose, and resolve issues, ensuring the integrity and success of your research.

Section 1: Frequently Asked Questions - Understanding Core Stability

This section addresses the fundamental chemical properties of 4-amino-5-cyclohexyl-4H-triazole-3-thiol derivatives that are crucial for understanding their behavior.

Q1: I've synthesized a new derivative and its purity is high, but I'm concerned about long-term stability. What are the primary issues I should be aware of?

The two most significant stability concerns inherent to this chemical scaffold are:

  • Thione-Thiol Tautomerism: The molecule exists in a dynamic equilibrium between a thiol (-SH) form and a thione (C=S) form. While the thione form is generally the most stable tautomer in the gas phase and in polar solvents, the presence of the thiol form is critical as it is the primary site of oxidative instability.[1][2][3]

  • Oxidative Dimerization: The thiol tautomer is susceptible to oxidation, which can readily form a disulfide-linked dimer. This is the most common degradation pathway observed during storage in solution and can even occur slowly in the solid state if exposed to atmospheric oxygen.[3]

Q2: Can you explain the thione-thiol tautomerism in more detail and why it matters for my experiments?

Certainly. Tautomers are structural isomers of a chemical compound that readily interconvert. In your molecule, a proton can move from the sulfur atom to a nitrogen atom in the triazole ring, as illustrated below.

Caption: Thione-thiol tautomeric equilibrium.

The thione form is generally more stable and predominates, which lends the core structure a degree of resilience.[4] However, the equilibrium means that a population of the reactive thiol tautomer always exists. This thiol is a nucleophile and is easily oxidized. Forgetting this equilibrium is a common pitfall that leads to inconsistent results, as assay conditions (pH, solvent) can shift the equilibrium and alter the concentration of the reactive species.

Q3: My compound is degrading in acidic solution during my assay setup. I thought triazoles were stable in acid?

While the 1,2,4-triazole ring itself is aromatic and possesses significant stability, this can be a misconception when applied universally.[5] Stability in acidic media is highly dependent on the specific derivative, acid concentration, temperature, and exposure time. For instance, studies have shown that while some triazole derivatives are resistant to acid hydrolysis, others, particularly those with saturated substituents like cyclohexanol, can be highly unstable in acidic conditions.[6] The primary sites for protonation are the ring's nitrogen atoms, which can alter the electronic properties and, in harsh conditions, potentially lead to ring-opening or other degradative events.[5]

Section 2: Troubleshooting Guide for Common Experimental Problems

This guide provides a structured, cause-and-effect approach to resolving specific issues encountered in the lab.

Problem: Appearance of a New, Less Polar Peak in HPLC/LC-MS
  • Symptom: You dissolve your pure compound in a solvent (e.g., DMSO, methanol, buffer) for analysis or an assay. Upon injection into an HPLC, you observe your starting peak and a new, later-eluting (less polar) peak that grows over time.

  • Highest Probability Cause: Oxidative formation of the disulfide dimer. The dimer is larger and typically less polar than the monomer, resulting in a longer retention time on a reverse-phase column.

G start Start: Inconsistent Assay Results prep_sol Prepare Compound in Assay Buffer at Final Concentration start->prep_sol split Split into Two Aliquots: T=0 and T=final prep_sol->split incubate Incubate 'T=final' Aliquot Under Exact Assay Conditions (Time, Temp, Plate Type) split->incubate stop_t0 Immediately Dilute & Freeze 'T=0' Aliquot split->stop_t0 stop_tf Dilute & Freeze 'T=final' Aliquot After Incubation incubate->stop_tf analyze Analyze Both Aliquots by LC-MS stop_t0->analyze stop_tf->analyze compare Compare Peak Area of Parent Compound (T=final vs T=0) analyze->compare stable Result: Stable (<10% Loss) Investigate Other Assay Variables compare->stable Yes unstable Result: Unstable (>10% Loss) Modify Protocol compare->unstable No

Caption: Workflow for diagnosing compound instability in assay buffer.

Corrective Actions for Unstable Compounds:

  • Reduce Incubation Time: If the assay allows, reduce the time the compound spends in the buffer.

  • Prepare Fresh: Prepare the compound dilution immediately before adding it to the assay plate, rather than letting it sit on the bench.

  • Modify Buffer: Test for stability in different buffer systems or at a slightly different pH, if permissible for the biological system.

  • Use a Stabilized Derivative: For some applications, an S-alkylated derivative (see Section 3) can be used as a more stable tool compound, provided the free thiol is not essential for the mechanism of action.

Section 3: Protocols for Proactively Enhancing and Validating Stability

Proactive stability assessment is a hallmark of robust drug discovery. A forced degradation study is an essential tool for identifying a compound's vulnerabilities early in the development process.

Protocol: Forced Degradation (Stress Testing) Study

This protocol is designed to rapidly identify the degradation pathways of your specific 4-amino-5-cyclohexyl-4H-triazole-3-thiol derivative. [6] Objective: To determine the compound's intrinsic stability by subjecting it to harsh chemical and physical conditions and analyzing the resulting degradants.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control vial (1 mL stock + 1 mL water/methanol).

  • Incubation: Incubate the vials under the specified conditions. At designated time points (e.g., 0, 2, 8, 24 hours), take an aliquot.

  • Neutralization & Dilution: Immediately neutralize the aliquot (for acid/base samples) and dilute it to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).

  • Analysis: Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from all major degradants).

Forced Degradation Conditions Table

Stress ConditionStressor SolutionIncubation ConditionsPurpose
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)60°CTo assess stability to low pH.
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)60°CTo assess stability to high pH.
Oxidation 3% Hydrogen Peroxide (H₂O₂)Room TemperatureTo assess susceptibility to oxidation.
Thermal Stress None (use solid compound)80°C in an ovenTo assess thermal stability of the solid form.
Photolytic Stress None (use solution in quartz cuvette)Direct exposure to UV/Vis lightTo assess light sensitivity.

Data Interpretation: Calculate the percentage of the parent compound remaining at each time point. A loss of >10-20% under any condition indicates a potential stability liability that must be managed. Characterize major degradation products by LC-MS/MS to confirm the degradation pathway. [7]

References

  • Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com. SciSpace by Typeset. [Link]

  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024). Preprints.org. [Link]

  • Determination of Stability Constants of Triazole Ligand Carrying Naphthol Group with Heavy Metal Ions in Aqueous Solutions. ResearchGate. [Link]

  • Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. (2009). PubMed. [Link]

  • Determination of Triazole Derivative Metabo- lites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. EURL-SRM. [Link]

  • Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. (2018). PubMed. [Link]

  • Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. (2022). PubMed Central. [Link]

  • Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. [Link]

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). National University of Pharmacy. [Link]

  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (2014). MDPI. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Karadeniz Technical University. [Link]

  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. [Link]

  • 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. PubMed Central. [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

  • Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Semantic Scholar. [Link]

  • Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine. [Link]

  • Synthesis and evaluation of 4-amino-5-phenyl-4H--[1][6][8]triazole-3-thiol derivatives as antimicrobial agents. Semantic Scholar. [Link]

  • Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry. [Link]

  • Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. Journal of Chemical Sciences. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). MDPI. [Link]

  • Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Frontiers in Chemistry. [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. [Link]

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Technical Support Center: Optimizing Thiosemicarbazide Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, chemists, and drug development professionals working with the cyclization of thiosemicarbazides. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of critical heterocyclic scaffolds like 1,3,4-thiadiazoles and 1,2,4-triazoles. Drawing from established literature and field experience, this resource aims to reduce reaction times, improve yields, and streamline your synthetic workflow.

Introduction: The Chemical Versatility of Thiosemicarbazides

Thiosemicarbazides are invaluable building blocks in medicinal and materials chemistry due to their polyfunctional nature.[1] The strategic cyclization of these precursors opens pathways to a diverse range of biologically active heterocycles.[1] However, the success of these reactions is highly dependent on a nuanced understanding of reaction conditions, substrate reactivity, and potential side reactions. This guide provides the causal explanations behind experimental choices to empower you to troubleshoot and optimize your cyclization protocols effectively.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction is sluggish or not proceeding to completion. What are the primary factors to investigate?

A1: A slow or stalled reaction is a common issue. The root cause often lies in one of three areas:

  • Insufficient Activation: The energy barrier for the cyclization-dehydration sequence may not be overcome. If using acid catalysis for thiadiazole synthesis, ensure the acid is of sufficient strength and concentration. For base-catalyzed triazole synthesis, the base must be strong enough to deprotonate the appropriate nitrogen or sulfur atom to initiate cyclization.

  • Substrate Reactivity: The electronic nature of the substituents on your thiosemicarbazide plays a crucial role. Electron-withdrawing groups on the aryl rings can decrease the nucleophilicity of the nitrogen and sulfur atoms, slowing down the intramolecular attack required for ring closure.

  • Solvent Effects: The polarity and protic nature of the solvent can significantly influence reaction rates by stabilizing or destabilizing intermediates and transition states. Ensure your solvent is appropriate for the chosen catalytic system and is sufficiently anhydrous, as water can interfere with dehydrating agents.

Q2: I am trying to synthesize a 1,3,4-thiadiazole using acid catalysis, but my yield is very low and I have multiple side products. What is going wrong?

A2: Low yields in acid-catalyzed cyclizations often point to two main culprits: harsh reaction conditions or competing reaction pathways.

  • Degradation: Strong dehydrating acids like concentrated sulfuric acid or phosphorus oxychloride (POCl₃) at high temperatures can lead to charring or the formation of polymeric "tars."[2] This is especially true for sensitive substrates.

  • Isomerization/Rearrangement: Depending on the substituents, alternative cyclization pathways may become accessible under strong acid conditions.

  • Desulfurization: In the presence of strong oxidizing agents, or sometimes under harsh acidic conditions, desulfurization can occur, leading to the formation of 1,3,4-oxadiazole byproducts.[3]

To troubleshoot, consider using milder dehydrating agents like polyphosphoric acid (PPA) or methanesulfonic acid, which can provide cleaner reactions and higher yields.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is critical to determine the optimal reaction time and prevent product degradation from prolonged heating.

Q3: I am performing a base-catalyzed cyclization to form a 1,2,4-triazole, but the reaction is messy. How can I improve this?

A3: Base-catalyzed cyclizations are sensitive to the strength of the base and the reaction temperature.

  • Base Strength: While a strong base like sodium hydroxide is often used, it can promote side reactions and decomposition, especially if the substrate is unstable in highly alkaline conditions.[1]

  • Work-up Procedure: The neutralization step is critical. The product, a 1,2,4-triazole-3-thione, is often precipitated by acidifying the reaction mixture. Careful pH control during this step is necessary to ensure complete precipitation without redissolving the product or precipitating impurities.

Consider using a milder base such as aqueous sodium hydroxide (e.g., 2-4N solution) or an organic base like triethylamine in an appropriate solvent.[4][5] Running the reaction at a controlled temperature (e.g., refluxing gently) rather than excessive heating can also minimize byproduct formation.

Q4: My final product is off-color (e.g., yellow or brown). What causes this and how can I purify it?

A4: Discoloration is typically due to impurities. Common culprits include:

  • Elemental Sulfur: Minor side reactions can lead to the formation of elemental sulfur, which imparts a yellow color.

  • Polymeric Byproducts: As mentioned, harsh acidic or basic conditions can lead to the formation of colored, often insoluble, polymeric materials.[2]

  • Oxidized Impurities: The starting materials or product may be susceptible to air oxidation, especially at elevated temperatures.

Purification via recrystallization from a suitable solvent (e.g., ethanol, acetic acid) is the most common method to remove these impurities. If recrystallization is ineffective due to similar solubilities, column chromatography may be necessary.

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to resolving specific experimental issues.

Issue 1: Low or No Yield
Potential Cause Diagnostic Check Recommended Solution
Incorrect Reaction Conditions Verify the pH of the reaction mixture. An acid-catalyzed reaction should be strongly acidic; a base-catalyzed one, strongly alkaline.For thiadiazole synthesis, use a strong dehydrating agent like POCl₃ or H₂SO₄.[6] For triazole synthesis, use a base like 2-4N NaOH.[5]
Poor Substrate Reactivity Check the electronic properties of your substituents. Electron-withdrawing groups (e.g., -NO₂) can significantly slow the reaction.Increase reaction temperature or extend the reaction time. Monitor carefully with TLC to avoid degradation. Consider a stronger catalyst system.
Catalyst Deactivation Is the catalyst old or has it been exposed to moisture? Dehydrating agents are particularly sensitive.Use freshly opened or properly stored reagents. For example, POCl₃ should be handled under anhydrous conditions.
Solvent Incompatibility Is the starting material fully dissolved at the reaction temperature?Choose a solvent that dissolves the thiosemicarbazide and is compatible with the reaction conditions (e.g., ethanol for base-catalyzed reactions, or a high-boiling inert solvent for some acid-catalyzed processes).
Issue 2: Formation of Unexpected Products
Observation Potential Cause & Explanation Recommended Solution
Formation of 1,2,4-Triazole in Acidic Medium The substituent on the thiosemicarbazide can heavily influence the cyclization pathway, sometimes favoring triazole formation even under acidic conditions.[7]This is substrate-dependent. If a thiadiazole is the desired product, alternative synthetic routes may need to be explored. Thoroughly characterize the product to confirm its structure.
Formation of 1,3,4-Oxadiazole Desulfurization has occurred. This is common when using strong oxidizing agents (e.g., KIO₃, H₂O₂) or certain dehydrating agents that can also act as oxidants.[3]Avoid strong oxidizing agents if the thiadiazole is the target. If oxidative cyclization is intended, iodine is often a milder choice that can favor thiadiazole formation.[8][9]
Isomeric Products in NMR Rotational isomers (rotamers) can exist, especially when there is restricted rotation around a single bond (e.g., the bond connecting a phenyl ring to the heterocycle). This can lead to two sets of signals in the NMR spectrum.[10]This is an inherent property of the molecule and not an impurity. Variable temperature NMR can sometimes be used to coalesce the signals. HPLC-MS can confirm that a single compound is present.[10]
Product Characterization Quick Guide
Technique Key Signals for Thiadiazole/Triazole Products
¹H NMR Look for the disappearance of the thiosemicarbazide N-H protons and the appearance of aromatic protons from the newly formed ring. Sulfonamide protons (-SO₂NH₂) in some derivatives may appear as a doublet around 8.38 ppm in DMSO-d₆.[11]
¹³C NMR The carbon atoms within the newly formed heterocyclic ring will have characteristic chemical shifts. For 1,3,4-thiadiazoles, the C2 and C5 carbons typically appear in the 155-170 ppm range.[12]
FT-IR The disappearance of the C=S stretching band (around 1200-1350 cm⁻¹) from the thiosemicarbazide is a key indicator of successful cyclization. The appearance of C=N stretching bands in the 1600-1650 cm⁻¹ range is also expected.

Experimental Protocols

Protocol 1: Acid-Catalyzed Cyclization to 2-Amino-5-Aryl-1,3,4-Thiadiazoles

This protocol is a general method adapted from literature procedures utilizing phosphorus oxychloride.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend the substituted 1-aroylthiosemicarbazide (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents by volume).

  • Heating: Gently reflux the mixture with stirring for 30-60 minutes. The reaction progress should be monitored by TLC (e.g., using a 10:2 Chloroform/Ethanol solvent system).

  • Quenching: After cooling to room temperature, pour the reaction mixture slowly and carefully onto crushed ice with constant stirring in a well-ventilated fume hood.

  • Neutralization & Precipitation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or potassium carbonate until the pH is approximately 7-8. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry.

  • Purification: Recrystallize the dried solid from a suitable solvent, such as ethanol, to obtain the pure 1,3,4-thiadiazole derivative.

Protocol 2: Base-Catalyzed Cyclization to 4-Aryl-5-Substituted-1,2,4-Triazole-3-thiones

This protocol is a general method for base-catalyzed cyclodehydration.[5]

  • Reaction Setup: Dissolve the appropriate 1-aroyl-4-arylthiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 4N NaOH, ~10 mL per gram of starting material) in a round-bottom flask.

  • Heating: Heat the mixture under reflux with stirring for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cooling & Filtration: Cool the reaction mixture to room temperature. If any solid impurities are present, filter the solution.

  • Precipitation: Cool the filtrate in an ice bath and carefully acidify with dilute hydrochloric acid (e.g., 4N HCl) to a pH of approximately 5-6. The product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with copious amounts of cold water to remove any inorganic salts, and then dry.

  • Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture.

Visualization of Key Processes

Decision Workflow for Cyclization Conditions

This diagram outlines the initial decision-making process based on the desired heterocyclic core.

G start Start with Substituted Thiosemicarbazide target What is the desired heterocyclic core? start->target thiadiazole 1,3,4-Thiadiazole target->thiadiazole N-C-S-C-N triazole 1,2,4-Triazole target->triazole N-N-C-N-C acid_cond Use Acidic Conditions (Dehydrative Cyclization) thiadiazole->acid_cond base_cond Use Basic Conditions (Cyclization with H₂S elimination) triazole->base_cond reagents_acid Reagents: H₂SO₄, POCl₃, PPA acid_cond->reagents_acid reagents_base Reagents: NaOH, KOH, Na₂CO₃ base_cond->reagents_base

Caption: Decision tree for selecting cyclization conditions.

General Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and solving a failed or low-yielding reaction.

G start Reaction Yield is Low or No Product Formed check_sm Analyze Crude Mixture: Is Starting Material (SM) Present? start->check_sm sm_present Yes, SM is present check_sm->sm_present Yes no_sm No, SM is consumed check_sm->no_sm No increase_severity Increase Reaction Severity: - Higher Temperature - Longer Time - Stronger Catalyst sm_present->increase_severity check_side_products Identify Byproducts (TLC, NMR, MS) no_sm->check_side_products decomposition Decomposition/ Polymerization check_side_products->decomposition 'Tar' or Smear on TLC side_reaction Specific Side Product check_side_products->side_reaction Discrete Spots on TLC milder_cond Use Milder Conditions: - Lower Temperature - Shorter Time - Weaker Catalyst decomposition->milder_cond adjust_reagents Adjust Reagents to Suppress Side Reaction (e.g., avoid oxidants) side_reaction->adjust_reagents

Caption: Systematic workflow for troubleshooting cyclization reactions.

References

  • Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-529. [Link]

  • Castellano, E. E., et al. (2000). Evidence of Desulfurization in the Oxidative Cyclization of Thiosemicarbazones. Conversion to 1,3,4-Oxadiazole Derivatives. Journal of the Brazilian Chemical Society, 11(3), 273-277. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29425-29437. [Link]

  • Moustafa, H. Y., et al. (2017). SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES. Egyptian Journal of Chemistry, 60(2), 221-230. [Link]

  • Allen, C. F. H., & Bell, A. (1946). 1,2,4-Triazole-3(5)-thiol. Organic Syntheses, 26, 92. [Link]

  • Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227-231. [Link]

  • BenchChem. (2025). Resolving impurities in the synthesis of 1,3,4-Thiadiazole-2,5-dithiol. BenchChem Tech Support.
  • Çavuş, M. S., & Muğlu, H. (2020). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 6(2), 327-342. [Link]

  • Verma, K. K., & Rawat, S. (1983). Iodine as an oxidimetric reagent for the determination of thiosemicarbazide and its derivatives. Analyst, 108(1284), 287-292. [Link]

  • Al-Obaidi, O. A. M., & Al-Janabi, A. S. H. (2020). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry, 63(11), 4447-4461. [Link]

  • Bîcu, E., et al. (2021). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Molecules, 26(23), 7192. [Link]

  • Kokovina, E., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5174. [Link]

  • Kokovina, E., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(22), 7933. [Link]

  • Aljamali, N. M. (2020). Preparation of Thiadiazole from cyclization of thiosemicarbazide with CS2. International Journal of Chemical Synthesis and Chemical Reactions, 6(2), 1-12. [Link]

  • Khan, I., et al. (2023). Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[1][3][4]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study. Journal of Molecular Structure, 1276, 134769. [Link]

  • Costea, T., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8058. [Link]

  • Staszko, A., et al. (2022). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. International Journal of Molecular Sciences, 23(19), 11867. [Link]

  • Zhang, Y., et al. (2021). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules, 26(11), 3154. [Link]

  • Gencer, H. A., et al. (2016). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives. Marmara Pharmaceutical Journal, 20(3), 362-368. [Link]

  • Yoo, W.-J., & Li, C. J. (2012). Metal-Free Synthesis of Benzimidazolinones via Oxidative Cyclization Under Hypervalent Iodine Catalysis. Molecules, 17(9), 10459-10468. [Link]

  • Acar, Ç., et al. (2021). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities. ACS Omega, 6(1), 1051-1067. [Link]

  • Shobha, S., et al. (2025). Novel Approach for the Synthesis of 2, 5-disubstituted 1, 3, 4-thiadiazoles from Benzothiohydrazides and Ethylbenzimidate. Letters in Organic Chemistry, 22(1). [Link]

  • Khan, I., et al. (2022). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. Molecules, 27(21), 7247. [Link]

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Catalyst Selection for Efficient 1,2,4-Triazole Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1,2,4-Triazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing 1,2,4-triazole scaffolds. The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, appearing in numerous antifungal, antiviral, and anticancer agents.[1][2] Achieving efficient and selective synthesis is therefore of paramount importance.

This document provides in-depth troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols. It is structured to address practical challenges encountered in the lab, with a focus on rational catalyst selection and reaction optimization.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.

Issue 1: Low or No Yield of the Desired 1,2,4-Triazole

  • Question: My reaction is resulting in a low yield, or I'm not seeing any product formation. What are the likely causes and how can I improve the outcome?

  • Answer: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.

    • Purity of Starting Materials: Ensure your reactants, particularly hydrazides which can be hygroscopic, are pure and dry.[3] Impurities can interfere with the catalyst or lead to unwanted side reactions.

    • Reaction Conditions:

      • Temperature: Many 1,2,4-triazole syntheses, like the Pellizzari reaction, traditionally require high temperatures.[2][4] If the temperature is too low, the reaction may not proceed. Conversely, excessively high temperatures can lead to the decomposition of starting materials or the product.[3] A gradual increase in temperature while monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.[3][4]

      • Reaction Time: The reaction may simply not have had enough time to go to completion. Monitor the reaction's progress using TLC or ¹H NMR spectroscopy to determine the optimal reaction time.[4]

      • Microwave Irradiation: Consider using microwave irradiation. This technique has been shown to significantly reduce reaction times and, in many cases, improve yields, particularly for sluggish reactions like the Pellizzari or in one-pot syntheses from secondary amides and hydrazides.[2][5][6][7]

    • Catalyst Choice and Activity: The selected catalyst may not be optimal for your specific substrates. For instance, in copper-catalyzed reactions, the choice of the copper source (e.g., Cu(OAc)₂, CuBr, CuCl₂) and any supporting ligands can dramatically influence the reaction's efficiency.[8][9][10] If you suspect catalyst deactivation, ensure your reaction is performed under the recommended atmosphere (e.g., inert for some catalysts, or air for oxidative cyclizations).

Issue 2: Formation of Isomeric Mixtures and Lack of Regioselectivity

  • Question: My reaction is producing a mixture of 1,3- and 1,5-disubstituted 1,2,4-triazoles. How can I control the regioselectivity?

  • Answer: Achieving high regioselectivity is a common hurdle, especially in reactions that can lead to multiple isomeric products.[11] The key to controlling the outcome often lies in the choice of catalyst.

    • Catalyst-Controlled Synthesis: A powerful strategy for controlling regioselectivity is the use of different metal catalysts. For the [3+2] cycloaddition of isocyanides with diazonium salts, the choice of catalyst is critical:

      • Silver(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles.[1][9][11][12]

      • Copper(II) catalysis favors the formation of 1,5-disubstituted isomers.[1][9][11][12] This allows for precise control over the final product's substitution pattern.

    • Substrate-Controlled Synthesis: In some cases, the electronic properties of the starting materials can direct the regioselectivity. For example, in the Einhorn-Brunner reaction, the more acidic group of the diacylamine will preferentially be at the 3-position of the triazole ring.[11]

Issue 3: Formation of 1,3,4-Oxadiazole Side Products

  • Question: I am observing a significant amount of a 1,3,4-oxadiazole byproduct in my reaction. How can I minimize its formation?

  • Answer: The formation of 1,3,4-oxadiazoles is a common competing cyclization pathway, especially when using hydrazides as starting materials.[3] The following measures can be taken to favor the formation of the desired 1,2,4-triazole:

    • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. The presence of water can promote the formation of the oxadiazole.[3]

    • Lower Reaction Temperature: Lowering the reaction temperature can often favor the kinetic product, which may be the desired triazole, over the thermodynamically favored oxadiazole.[3]

    • Choice of Acylating Agent: The nature of the acylating agent used can influence the reaction pathway. Experimenting with different activating groups may be necessary.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of 1,2,4-triazoles, focusing on catalyst selection and reaction mechanisms.

  • Question 1: What are the primary catalytic systems for 1,2,4-triazole synthesis, and how do I choose the right one?

  • Answer: The choice of catalyst is critical and depends on the desired substitution pattern, the nature of the starting materials, and the desired reaction conditions. The most common catalytic systems include:

    • Copper-Based Catalysts: Copper catalysts are versatile and widely used for synthesizing 1,2,4-triazoles from various starting materials, including amidines and nitriles, or nitriles and hydroxylamine.[8][10][13] They are often used in oxidative cyclization reactions.[8][13] The choice of the copper salt (e.g., Cu(OAc)₂, CuBr) and base (e.g., Cs₂CO₃, K₃PO₄) can be crucial for reaction efficiency.[8][9]

    • Silver-Based Catalysts: As mentioned in the troubleshooting section, silver(I) catalysts are particularly effective for the regioselective synthesis of 1,3-disubstituted 1,2,4-triazoles from aryl diazonium salts and isocyanides.[1][12]

    • Metal-Free Catalysis: Iodine-mediated synthesis offers a metal-free alternative for the preparation of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and amines.[12] These methods are often attractive due to their simplicity and reduced environmental impact.[9]

    • Heterogeneous Catalysts: For improved recyclability and to minimize metal contamination in the final product, heterogeneous catalysts are an excellent option. For example, copper-zinc supported on Al₂O₃–TiO₂ has been shown to be an efficient and recyclable catalyst for the synthesis of 1,2,4-triazoles using air as a green oxidant.[14]

    The following decision-making workflow can guide your catalyst selection:

    CatalystSelection start Desired 1,2,4-Triazole Substitution Pattern sub_1_3 1,3-Disubstituted start->sub_1_3 sub_1_5 1,5-Disubstituted start->sub_1_5 sub_3_5 3,5-Disubstituted start->sub_3_5 sub_1_3_5 1,3,5-Trisubstituted start->sub_1_3_5 cat_ag Silver(I) Catalyst (e.g., from Aryl Diazonium Salts & Isocyanides) sub_1_3->cat_ag cat_cu Copper(II) Catalyst (e.g., from Aryl Diazonium Salts & Isocyanides) sub_1_5->cat_cu cat_cu_2 Copper Catalyst (e.g., from Nitriles & Hydroxylamine or Amides & Nitriles) sub_3_5->cat_cu_2 cat_metal_free Metal-Free (e.g., Iodine) (from Hydrazones & Amines) sub_1_3_5->cat_metal_free

    Catalyst selection workflow based on desired substitution.
  • Question 2: Can you explain the general mechanism for a copper-catalyzed 1,2,4-triazole synthesis?

  • Answer: While the exact mechanism can vary depending on the starting materials, a common pathway for the copper-catalyzed synthesis of 1,2,4-triazoles from amidines and nitriles involves a tandem addition-oxidative cyclization process.[8][13] The proposed mechanism generally follows these steps:

    • Coordination: The copper catalyst coordinates to the nitrile, activating it towards nucleophilic attack.

    • Nucleophilic Addition: The amidine adds to the activated nitrile to form a copper-bound intermediate.

    • Oxidative Cyclization: The intermediate undergoes an intramolecular cyclization, often with the assistance of an oxidant (like air), to form the 1,2,4-triazole ring.

    • Catalyst Regeneration: The active copper catalyst is regenerated, allowing it to participate in the next catalytic cycle.

    A simplified representation of this catalytic cycle is shown below:

    CopperCatalysis catalyst Active Copper Catalyst intermediate1 Copper-Nitrile Complex catalyst->intermediate1 + Nitrile nitrile Nitrile amidine Amidine intermediate2 Copper-Bound Intermediate intermediate1->intermediate2 + Amidine product 1,2,4-Triazole intermediate2->product Oxidative Cyclization product->catalyst Catalyst Regeneration

    Simplified copper-catalyzed 1,2,4-triazole synthesis.
  • Question 3: Are there "green" or more sustainable approaches to 1,2,4-triazole synthesis?

  • Answer: Yes, the principles of green chemistry are increasingly being applied to the synthesis of 1,2,4-triazoles.[15] Key strategies include:

    • Use of Greener Solvents: Employing recyclable reaction media like polyethylene glycol (PEG) can make the process more environmentally benign.[16]

    • Metal-Free Catalysis: As mentioned earlier, iodine-mediated reactions provide a metal-free alternative.[9][12]

    • Heterogeneous Catalysis: The use of recyclable heterogeneous catalysts, such as copper-zinc on an alumina-titania support, aligns well with green chemistry principles by simplifying product purification and reducing waste.[14]

    • Use of Air as an Oxidant: Many modern protocols utilize air as the terminal oxidant, which is an abundant, inexpensive, and non-polluting choice.[14]

    • Microwave-Assisted Synthesis: Microwave chemistry can significantly reduce reaction times and energy consumption.[17]

Part 3: Data Presentation and Experimental Protocols

Catalyst Performance: A Quantitative Comparison

The choice of catalyst can significantly impact not only the yield but also the regioselectivity of the 1,2,4-triazole product. The following table provides a comparative overview of different catalytic systems.

Catalyst SystemReactantsProductYield (%)Key Advantages
Copper(II) Aryl Diazonium Salts & Isocyanides1,5-Disubstituted 1,2,4-Triazolesup to 79%[1][12]High yield for 1,5-isomers.
Silver(I) Aryl Diazonium Salts & Isocyanides1,3-Disubstituted 1,2,4-Triazolesup to 88%[1][12]High yield and selectivity for 1,3-isomers.
Copper(II) Acetate Nitriles & Hydroxylamine3,5-Disubstituted 1,2,4-TriazolesModerate to Good[10]One-pot synthesis from readily available starting materials.[10]
Iodine (Metal-free) Hydrazones & Amines1,3,5-Trisubstituted 1,2,4-Triazolesup to 92%[9][12]Metal-free, simple operating conditions, wide substrate scope.[12]
[phen-McM-41-CuBr] Amides & Nitriles3,5-Disubstituted 1,2,4-Triazolesup to 91%[1]Heterogeneous catalyst, high yield.[1]

Experimental Protocol: General Procedure for Copper-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydroxylamine

This protocol is adapted from a general method and should be optimized for specific substrates.[10]

Materials:

  • Nitrile 1 (1.0 mmol)

  • Nitrile 2 (1.2 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

  • Base (e.g., Sodium acetate, 1.2 mmol)

  • Solvent (e.g., DMSO, 3 mL)

Procedure:

  • To a dry reaction vessel, add Nitrile 1 (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and the base (1.2 mmol) in the solvent (3 mL).

  • Stir the mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 2 hours) to form the amidoxime intermediate. Monitor the formation of the intermediate by TLC.

  • To the reaction mixture, add Nitrile 2 (1.2 mmol) and Cu(OAc)₂ (0.1 mmol).

  • Continue to stir the reaction mixture at an elevated temperature (e.g., 120 °C) for the required time (e.g., 12-24 hours). Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted 1,2,4-triazole.

References

  • A Comparative Guide to Catalysts in 1,2,4-Triazole Synthesis: Efficacy and Methodologies. Benchchem.
  • Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal.
  • Copper-Catalyzed Synthesis of 1,2,4-Triazoles. Synfacts.
  • One-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles via the addition of hydrazides to activated secondary amides. PubMed.
  • Proposed reaction mechanism for the copper-catalyzed synthesis of 1,2,4-triazole analogues from dioxazolones and N-iminoquinolinium ylides. ResearchGate.
  • An efficient and recyclable heterogeneous catalytic system for the synthesis of 1,2,4-triazoles using air as the oxidant. RSC Publishing.
  • Synthesis of multi-substituted 1,2,4-triazoles utilising the ambiphilic reactivity of hydrazones. Chemical Communications (RSC Publishing).
  • Preparation methods of 1H-1,2,3-1,2,4-Triazole: What are they?. Guidechem.
  • Copper-Catalyzed Synthesis of 1,2,4-Triazoles. Sci-Hub.
  • troubleshooting common issues in 1,2,4-triazole synthesis pathways. Benchchem.
  • common challenges in the synthesis of 1,2,4-triazole derivatives. Benchchem.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
  • synthesis of 1,2,4 triazole compounds. ISRES.
  • Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry - ACS Publications.
  • One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters - ACS Publications.
  • A Base-Catalyzed, Direct Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides. Request PDF - ResearchGate.
  • An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles. Benchchem.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH.
  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. NIH.
  • side reactions in the synthesis of 1,2,4-triazoles and how to prevent them. Benchchem.
  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace.
  • A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. PDF.
  • Homogeneous and Heterogeneous Approaches to 1,2,4-Triazine-Accelerated Copper-Catalyzed Azide-Alkyne Cycloadditions. CUNY Academic Works.
  • Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Request PDF - ResearchGate.
  • Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. Nature.
  • Iron-Catalyzed C–H Functionalizations under Triazole-Assistance. PMC - NIH.
  • Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. RSC Publishing.
  • Heterogeneous Gold Nanoparticle-Based Catalysts for the Synthesis of Click-Derived Triazoles via the Azide-Alkyne Cycloaddition Reaction. MDPI.
  • Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. Illinois State Academy of Science.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • A Comparative Guide to Triazole Products from 1-Dodecen-11-yne Click Reactions. Benchchem.
  • Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. ChemicalBook.

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Validation & Comparative

Comparative study of the biological activity of different triazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the triazole nucleus stands as a privileged scaffold, a versatile building block that has given rise to a multitude of compounds with a broad spectrum of biological activities.[1][2] This guide offers a comparative exploration of the biological activities of various triazole derivatives, with a particular focus on their antifungal and anticancer properties. By delving into their mechanisms of action, presenting comparative experimental data, and providing detailed protocols for their evaluation, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate this promising class of compounds.

The Enduring Legacy of Triazoles in Antifungal Therapy

Triazole derivatives have revolutionized the treatment of fungal infections.[3][4] Their primary mechanism of action lies in the disruption of fungal cell membrane integrity by inhibiting the enzyme lanosterol 14α-demethylase, a key player in the ergosterol biosynthesis pathway.[3][5][6] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to altered membrane fluidity and, ultimately, fungal cell death.[7]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The specificity of triazoles for the fungal cytochrome P450 enzyme over its human counterpart is a cornerstone of their therapeutic success, minimizing off-target effects.[5] This targeted inhibition leads to an accumulation of toxic sterol precursors within the fungal cell, further contributing to its demise.[6]

Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol (Fungal Cell Membrane Component) Lanosterol_14a_demethylase->Ergosterol Catalyzes conversion Triazoles Triazole Derivatives Triazoles->Lanosterol_14a_demethylase Inhibits

Caption: Antifungal Mechanism of Triazole Derivatives.

Comparative Antifungal Efficacy: A Look at Minimum Inhibitory Concentrations (MIC)

The in vitro antifungal activity of triazole derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The table below presents a comparative overview of the MIC values for several triazole derivatives against various pathogenic fungi.

Derivative/CompoundFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Compound 5aCandida albicans0.0313Fluconazole0.25-4
Compound 5aCandida parapsilosis0.0313Fluconazole0.5-4
Compound 7bFluconazole-resistant Candida spp.0.063–1Fluconazole>4
Compound 7eFluconazole-resistant Candida spp.0.063–1Fluconazole>4
Compound 14lCandida glabrata0.125Fluconazole0.25
Compound 15Candida albicans (Fluconazole-resistant)4.6Albaconazole9.3
Compound 21bCandida albicans0.063–0.5Fluconazole-
Compound 30Candida albicans0.11-0.86Fluconazole1.6-13.1

Data compiled from multiple sources.[6][8] Note that experimental conditions can influence MIC values.

The Expanding Frontier: Triazoles in Anticancer Research

The pharmacological versatility of the triazole core extends beyond antifungal applications, with a growing body of evidence highlighting its potential in cancer therapy.[9][10] Triazole derivatives have demonstrated cytotoxic activity against a range of human cancer cell lines, acting through diverse mechanisms of action.[11][12]

Unraveling the Anticancer Mechanisms

The anticancer properties of triazoles are multifaceted. Some derivatives have been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the EGFR and BRAF pathways.[13] Others interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton, leading to cell cycle arrest and apoptosis.[2]

cluster_0 Signaling Pathway Inhibition cluster_1 Microtubule Disruption EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation BRAF BRAF BRAF->Proliferation Tubulin Tubulin Microtubules Microtubule Assembly Tubulin->Microtubules CellCycleArrest Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Triazole_Anticancer Anticancer Triazole Derivatives Triazole_Anticancer->EGFR Inhibits Triazole_Anticancer->BRAF Inhibits Triazole_Anticancer->Tubulin Inhibits Polymerization

Caption: Anticancer Mechanisms of Triazole Derivatives.

Comparative Cytotoxicity: IC50 Values as a Benchmark

The in vitro anticancer activity of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The following table provides a comparative summary of the IC50 values for various triazole derivatives against different cancer cell lines.

Derivative/CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 8HT-108015.13Doxorubicin-
Compound 12PANC-13.4Andrographolide3.1
Compound 19a-cA54921.1–29.4 (nM)Podophyllotoxin27.1 (nM)
Compound 3dMCF-711.34Cisplatin-
Compound 3fMCF-711.73Cisplatin-
Compound 7aA5498.67Doxorubicin3.24
Compound 8c-3.6 (EGFR Inhibition)--
Compound 61aA5492.67–4.84--

Data compiled from multiple sources.[2][13][14][15][16] Note that IC50 values can vary depending on the assay conditions and cell line.

Experimental Protocols: Ensuring Scientific Rigor

To facilitate the reproducible and reliable evaluation of triazole derivatives, this section provides detailed, step-by-step methodologies for two key in vitro assays: the Minimum Inhibitory Concentration (MIC) determination for antifungal activity and the MTT assay for assessing cytotoxicity.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a gold standard for determining the in vitro susceptibility of microorganisms to antimicrobial agents.[5][17][18]

A Prepare serial two-fold dilutions of triazole derivatives in broth C Inoculate microdilution plate wells with inoculum A->C B Prepare standardized microbial inoculum B->C D Incubate at appropriate temperature and duration C->D E Visually inspect for turbidity (growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Broth Microdilution Workflow for MIC Determination.

Materials:

  • Test triazole derivatives

  • Appropriate broth medium (e.g., RPMI-1640 for fungi)

  • Microorganism to be tested

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of each triazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the broth medium directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation:

    • Culture the microorganism on an appropriate agar medium.

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for fungi).

    • Dilute this suspension in the broth medium to achieve the final desired inoculum concentration in the wells (typically 0.5-2.5 x 10^3 CFU/mL for fungi).

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a growth control well (inoculum without drug) and a sterility control well (broth without inoculum).

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 35°C for most fungi) for a specified period (e.g., 24-48 hours).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the triazole derivative that completely inhibits the visible growth of the microorganism.

Protocol 2: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of triazole derivatives A->B C Add MTT reagent to each well B->C D Incubate to allow formazan crystal formation C->D E Solubilize formazan crystals D->E F Measure absorbance at ~570 nm E->F G Calculate cell viability and IC50 value F->G

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test triazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the triazole derivatives in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value.

References

  • Kumar, A., & Sharma, S. (2021). Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central. [Link]

  • EBSCO. (n.d.). Triazole antifungals. Research Starters. [Link]

  • Wikipedia. (2024). Broth microdilution. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • MDPI. (2022). Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Derivatives. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]

  • ResearchGate. (n.d.). Comparison of the Minimum inhibitory concentrations (MICs) among the four triazole compounds vs fluconazole. [Link]

  • MDPI. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. [Link]

  • ResearchGate. (n.d.). Inhibition values (IC50) of 1,2,3-triazole derivatives (3a-3n) on.... [Link]

  • National Center for Biotechnology Information. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. [Link]

  • National Center for Biotechnology Information. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. [Link]

  • ResearchGate. (2024). Bridged 1,2,4-triazole derivatives as anticancer agents. [Link]

  • National Center for Biotechnology Information. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. [Link]

  • National Center for Biotechnology Information. (2021). New Antifungal Agents with Azole Moieties. [Link]

  • PubMed. (2017). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. [Link]

  • Oxford Academic. (2007). Antifungal and antimycobacterial activity of new imidazole and triazole derivatives. A combined experimental and computational approach. [Link]

  • PubMed. (2022). Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. [Link]

  • National Library of Ukraine. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). [Link]

  • PubMed Central. (2014). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. [Link]

  • International Journal of Chemical Studies. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. [Link]

  • PubMed. (2024). Structural modification strategies of triazoles in anticancer drug development. [Link]

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A Comparative Analysis of the Antifungal Efficacy of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the persistent search for novel antifungal agents to combat the growing threat of drug-resistant mycoses, 1,2,4-triazole derivatives have emerged as a promising class of compounds. Their mechanism of action, targeting the synthesis of ergosterol, a vital component of the fungal cell membrane, has been a cornerstone of antifungal therapy. This guide provides a comprehensive validation of the antifungal efficacy of a representative 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, specifically the readily studied phenyl derivative, and compares its performance against established antifungal agents, fluconazole and amphotericin B.

Disclaimer: The focus of this guide is on the antifungal properties of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives , as there is a lack of available data for the cyclohexyl analogue. The substitution at the 5-position of the triazole ring can significantly influence the biological activity, and therefore, the findings presented here for the phenyl derivative should be considered as a proxy and may not be directly extrapolated to the cyclohexyl derivative.

Comparative Antifungal Efficacy: A Quantitative Overview

The in vitro antifungal activity of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives has been evaluated against a panel of clinically relevant fungal pathogens. The primary metrics for this evaluation are the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism, and the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in a 99.9% reduction in the initial inoculum.

The following tables summarize the available MIC and MFC data for a representative derivative of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in comparison to fluconazole and amphotericin B. It is important to note that this data has been compiled from various studies and direct head-to-head comparisons in a single study are limited.

Table 1: Comparative MIC (µg/mL) Values against Candida Species

Fungal Species4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol DerivativeFluconazole
Candida albicans32 - 64[1]0.25 - 8[2][3]
Candida tropicalis32 - 128[1]0.5 - 16

Table 2: Comparative MIC (µg/mL) Values against Aspergillus Species

Fungal Species4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol DerivativeAmphotericin B
Aspergillus niger64[1]0.5 - 2
Aspergillus fumigatusNot Available0.25 - 2

Table 3: Comparative MFC (µg/mL) Values

Fungal Species4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol DerivativeFluconazoleAmphotericin B
Candida albicans>1281 - >64[4]0.5 - 4[4]
Aspergillus fumigatusNot AvailableNot Applicable1 - 4[5]

The available data indicates that while 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives demonstrate antifungal activity, their potency, as indicated by higher MIC values, is generally lower than that of the established antifungal agents, fluconazole and amphotericin B, against the tested strains.[1] Further derivatization and optimization of the lead compound could potentially enhance its antifungal efficacy.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole antifungals, including the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol class, exert their antifungal effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6] This enzyme is a critical component of the ergosterol biosynthesis pathway. By inhibiting CYP51, triazoles prevent the conversion of lanosterol to ergosterol. The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, at higher concentrations, cell death.[6]

G acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane (Disrupted Integrity) ergosterol->membrane triazole 4-Amino-5-cyclohexyl-4H- triazole-3-thiol triazole->cyp51 Inhibition cyp51->ergosterol

Caption: Proposed mechanism of action of 4-amino-5-cyclohexyl-4H-triazole-3-thiol.

Key Experimental Protocols

The validation of antifungal efficacy relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a widely accepted technique for determining the MIC of antifungal agents. The procedure outlined below is based on the CLSI M27-A3 and M38-A2 documents for yeasts and filamentous fungi, respectively.[7][8]

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_inoculum 1. Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) inoculate 3. Inoculate Microplate Wells prep_inoculum->inoculate prep_drug 2. Prepare Serial Dilutions of Antifungal Agent prep_drug->inoculate incubate 4. Incubate at 35°C (24-72 hours) inoculate->incubate read_mic 5. Visually or Spectrophotometrically Determine MIC incubate->read_mic

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Preparation of Antifungal Stock Solutions: A stock solution of the test compound (e.g., 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative) and comparator drugs (fluconazole, amphotericin B) is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Preparation of Microdilution Plates: Serial two-fold dilutions of the antifungal agents are prepared in 96-well microtiter plates using RPMI-1640 medium buffered with MOPS. The final concentration range should be appropriate to determine the MIC of each compound.

  • Inoculum Preparation:

    • Yeasts (Candida spp.): Fungal colonies from a 24-hour culture on Sabouraud Dextrose Agar are suspended in sterile saline. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI-1640 to achieve a final inoculum concentration of 0.5 to 2.5 x 10³ CFU/mL.

    • Filamentous Fungi (Aspergillus spp.): Conidia are harvested from a 7-day old culture on Potato Dextrose Agar by flooding the plate with sterile saline containing 0.05% Tween 80. The conidial suspension is adjusted spectrophotometrically to a specific optical density and then diluted to a final inoculum concentration of 0.4 to 5 x 10⁴ CFU/mL.

  • Inoculation and Incubation: Each well of the microdilution plate is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours for Candida species and 48-72 hours for Aspergillus species.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for amphotericin B) compared to the growth in the drug-free control well. This can be assessed visually or by using a microplate reader.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined as a subsequent step to the MIC assay to assess the fungicidal activity of the compound.[9][10]

G cluster_mic From MIC Assay cluster_mfc_assay MFC Assay cluster_mfc_readout Readout mic_wells 1. Select Wells from MIC Plate (at and above MIC) subculture 2. Subculture Aliquots onto Antifungal-Free Agar mic_wells->subculture incubate_mfc 3. Incubate at 35°C (24-48 hours) subculture->incubate_mfc read_mfc 4. Determine MFC (≥99.9% killing) incubate_mfc->read_mfc

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A Comparative Analysis of the Antimicrobial Spectrum of Triazole-Thiols and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the face of escalating antimicrobial resistance, the scientific community is in a perpetual search for novel chemical entities that can effectively combat resistant pathogens. Among the promising candidates, 1,2,4-triazole-3-thiol derivatives have garnered significant attention due to their broad-spectrum antimicrobial activities.[1][2][3] This guide provides a comprehensive comparison of the antimicrobial spectrum of these emerging triazole-thiols against established standard antibiotics, supported by experimental data and detailed protocols for evaluation.

Introduction: The Evolving Landscape of Antimicrobial Agents

The discovery of antibiotics revolutionized medicine, yet their efficacy is continually threatened by the remarkable adaptability of microorganisms.[4] Standard antibiotics are generally classified based on their spectrum of activity: narrow-spectrum agents are effective against a limited range of bacteria (e.g., only Gram-positive), while broad-spectrum antibiotics target a wide variety of bacteria, including both Gram-positive and Gram-negative species.[5][6][7] While broad-spectrum antibiotics are invaluable for empirical therapy, their use can contribute to resistance and disrupt the patient's normal microbiome.[4][] This has fueled the quest for new compounds like triazole-thiols, which exhibit a unique and often broad spectrum of activity.[9][10]

Mechanism of Action: A Tale of Two Targets

Standard Antibiotics operate through various well-established mechanisms, such as inhibiting cell wall synthesis (e.g., penicillins, cephalosporins), protein synthesis (e.g., tetracyclines, macrolides), or nucleic acid replication (e.g., fluoroquinolones).[11][12]

Triazole-thiols , on the other hand, demonstrate a more diverse and sometimes less understood range of actions. Their well-documented antifungal activity stems from the inhibition of lanosterol 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway of fungal cell membranes.[13][14][15] Their antibacterial mechanism is an active area of research, with some studies suggesting the inhibition of essential enzymes like DNA gyrase.[16] This multifaceted potential makes them an exciting area of study.[17]

Comparative Antimicrobial Spectrum: A Data-Driven Overview

The efficacy of an antimicrobial agent is quantitatively measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.[18][19] The following tables synthesize data from various studies to compare the in vitro activity of representative triazole-thiol derivatives with standard antibiotics against common pathogens.

Antibacterial Activity
MicroorganismTriazole-Thiol Derivatives (Representative MICs in µg/mL)Standard Antibiotics (Representative MICs in µg/mL)
Gram-Positive
Staphylococcus aureus0.25 - 32[2][9][20][21]Ciprofloxacin: 0.25 - 1[9] Ofloxacin: 0.25 - 1[21] Streptomycin: Comparable activity[2]
Bacillus subtilis20 - 31.25[9][20]Cefuroxime: 31.25[9] Ampicillin: 62.5[9]
Gram-Negative
Escherichia coli0.25 - 31[9][20][21]Ciprofloxacin: 0.25 - 1[9] Ofloxacin: 0.25 - 1[21]
Pseudomonas aeruginosa16 - >32[9][21][22]Ciprofloxacin: 0.5 - 2[23] Cefepime: No activity in some resistant strains[1][22]

Note: The MIC values for triazole-thiols are a range compiled from various synthesized derivatives and should be interpreted as representative of their potential.

Antifungal Activity
MicroorganismTriazole-Thiol Derivatives (Representative MICs in µg/mL)Standard Antifungals (Representative MICs in µg/mL)
Candida albicans24[20]Fluconazole: 0.25 - 4 Ketoconazole: Comparable activity[2]
Aspergillus niger32[20]Itraconazole: 0.5 - 2
Microsporum gypseumSuperior or comparable to Ketoconazole[2]Ketoconazole: 0.125 - 1

The data indicates that certain triazole-thiol derivatives exhibit potent antibacterial activity, with some compounds showing efficacy comparable or even superior to standard antibiotics, particularly against resistant strains like Pseudomonas aeruginosa.[1][22] Furthermore, their broad-spectrum potential is evident from their activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[2][20]

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reproducibility and validity of antimicrobial spectrum data, standardized testing methodologies are crucial.[24][25] The two most widely accepted methods are the Kirby-Bauer disk diffusion test and the broth microdilution method for MIC determination.[18][26][27]

Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial susceptibility.[28][29] It is based on the principle that an antimicrobial-impregnated disk placed on an agar plate inoculated with a test organism will create a concentration gradient of the drug, resulting in a zone of growth inhibition.[30]

Step-by-Step Protocol:
  • Prepare Inoculum: Select 3-4 isolated colonies of the test organism from an overnight culture and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[19][31]

  • Inoculate Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees after each application to ensure even coverage.[31][32]

  • Apply Antimicrobial Disks: Aseptically place paper disks impregnated with a known concentration of the antimicrobial agent onto the agar surface. Ensure the disks are at least 24mm apart.[32]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[19]

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition in millimeters.[26]

  • Interpret Results: Compare the measured zone diameters to standardized charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI) to determine if the organism is susceptible, intermediate, or resistant to the tested agent.[26]

Visualization of the Kirby-Bauer Workflow

Kirby_Bauer_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A 1. Prepare Inoculum (0.5 McFarland) B 2. Inoculate Mueller-Hinton Agar A->B Within 15 min C 3. Apply Antimicrobial Disks B->C D 4. Incubate (16-20h at 35°C) C->D E 5. Measure Zone of Inhibition (mm) D->E F 6. Interpret Results (Susceptible/Resistant) E->F

Caption: Workflow for the Kirby-Bauer Disk Diffusion Test.

Broth Microdilution Method for MIC Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[33][34][35]

Step-by-Step Protocol:
  • Prepare Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[18][19]

  • Prepare Inoculum: Prepare the bacterial suspension as described for the Kirby-Bauer method (0.5 McFarland standard). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[18][31]

  • Inoculate Microtiter Plate: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a growth control well (inoculum without the drug) and a sterility control well (broth only).[19]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[19]

  • Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[18][19]

Visualization of the Broth Microdilution Workflow

MIC_Workflow cluster_setup Plate Setup cluster_inoculation Inoculation & Incubation cluster_readout Result Determination P1 1. Prepare Serial Dilutions of Test Compound in Plate I1 3. Inoculate Plate with Standardized Bacteria P1->I1 P2 2. Prepare Inoculum (0.5 McFarland then dilute) P2->I1 I2 4. Incubate (16-20h at 35°C) I1->I2 R1 5. Visually Inspect for Turbidity (Growth) I2->R1 R2 6. Identify Lowest Concentration with No Growth (MIC) R1->R2

Sources

A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents.[1] Its derivatives are known for a vast spectrum of pharmacological activities, including antifungal, anticancer, antimicrobial, and antiviral effects.[1][2][3][4] The clinical success of drugs like the antifungal fluconazole and the anticancer agent letrozole underscores the therapeutic potential of this heterocyclic system.[1][5] In the quest to discover novel and more potent 1,2,4-triazole-based drugs, Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as an indispensable tool.[1] QSAR allows medicinal chemists to correlate the chemical structure of compounds with their biological effects, thereby guiding rational drug design, minimizing extensive animal testing, and accelerating the development pipeline.

This guide provides a comparative analysis of different QSAR methodologies applied to 1,2,4-triazole derivatives. Moving beyond a simple list of protocols, we will explore the causality behind experimental choices, compare distinct modeling techniques with supporting data, and offer field-proven insights to aid researchers in designing robust and predictive QSAR studies.

The Foundational QSAR Workflow: A Self-Validating System

At its core, any trustworthy QSAR study follows a systematic, self-validating workflow. The integrity of the final model is contingent upon the rigor applied at each stage. Skipping or poorly executing any step compromises the predictive power and, consequently, the utility of the model.

Experimental Protocol: The Generic QSAR Workflow
  • Data Set Curation & Preparation :

    • Objective : To assemble a high-quality, structurally related (congeneric) set of 1,2,4-triazole derivatives with accurately measured biological activity against a specific target (e.g., IC₅₀, MIC).

    • Causality : The model's quality is directly proportional to the data's quality. A diverse range of activity (from highly active to inactive) and structural features within the congeneric series is essential for the model to learn the underlying relationships.

    • Procedure :

      • Collect a series of compounds with a common 1,2,4-triazole core.

      • Ensure biological data is consistent (e.g., from the same assay, same laboratory). Convert activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to linearize the relationship with free energy changes.

      • Draw the 2D structures of all molecules using chemical drawing software.

  • Structure Optimization & Descriptor Calculation :

    • Objective : To generate a consistent 3D conformation for each molecule and calculate numerical descriptors that encode its structural and physicochemical properties.

    • Causality : Descriptors are the bridge between structure and activity. An optimized 3D structure is critical for calculating 3D-dependent descriptors (e.g., steric fields, molecular shape), which are often crucial for modeling ligand-receptor interactions.[6]

    • Procedure :

      • Convert the 2D structures to 3D models.

      • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[6]

      • Calculate a wide range of molecular descriptors, which can include:

        • 1D : Molecular weight, atom counts.

        • 2D : Topological indices, connectivity indices, physicochemical properties (e.g., LogP, molar refractivity).[6]

        • 3D : Steric parameters, surface areas, volumes, electrostatic fields (for 3D-QSAR).

  • Data Division: Training and Test Sets :

    • Objective : To partition the dataset into a training set for building the model and a test set for validating its predictive power on "unseen" data.

    • Causality : This is the cornerstone of a self-validating system. A model that performs well on the data it was trained on but fails to predict new compounds is useless. The test set acts as an external, unbiased evaluator of the model's generalizability. A typical split is 70-80% for the training set and 20-30% for the test set.[6][7]

    • Procedure :

      • Use an appropriate algorithm (e.g., Sphere Exclusion[6][7] or random selection) to divide the full dataset, ensuring that the test set molecules are representative of the structural diversity and activity range of the training set.

  • Model Development & Statistical Analysis :

    • Objective : To establish a mathematical relationship between the calculated descriptors (independent variables) and the biological activity (dependent variable) for the training set.

    • Causality : The choice of statistical method depends on the complexity of the data. Linear methods are simpler to interpret, while non-linear methods can capture more complex relationships.

    • Procedure :

      • Employ a variable selection method (e.g., stepwise regression, genetic algorithm) to identify the most relevant descriptors.

      • Construct the QSAR model using a statistical technique such as:

        • Multiple Linear Regression (MLR)[1][8]

        • Partial Least Squares (PLS) - particularly for 3D-QSAR where descriptors are numerous and correlated.

        • Machine Learning methods like Artificial Neural Networks (ANN).[9]

  • Rigorous Model Validation :

    • Objective : To assess the statistical significance, robustness, and predictive capability of the developed model.

    • Causality : Validation metrics provide quantitative proof of the model's trustworthiness. Without robust validation, a model is merely a mathematical curiosity.

    • Procedure :

      • Internal Validation : Apply to the training set. A common method is leave-one-out cross-validation (LOO-CV), which yields the cross-validated correlation coefficient (q²). A q² > 0.5 is generally considered indicative of a robust model.[10]

      • External Validation : Apply the model to the previously untouched test set. Calculate the predictive correlation coefficient (r²_pred), which measures how well the model predicts the activity of new compounds. An r²_pred > 0.6 is often desired.[9]

      • Other statistical parameters like the coefficient of determination (r²), standard error of estimate (SEE), and Fischer's value (F-test) are also evaluated.[10]

  • Mechanistic Interpretation & Application :

    • Objective : To interpret the validated QSAR model to gain insights into the structure-activity relationships and guide the design of new, more potent 1,2,4-triazole derivatives.

    • Causality : The ultimate goal of QSAR is not just prediction, but understanding. The model should provide clear, actionable insights for the medicinal chemist.

    • Procedure :

      • Analyze the descriptors in the final QSAR equation. A positive coefficient means the descriptor value should be increased to enhance activity, while a negative coefficient suggests it should be decreased.

      • For 3D-QSAR models, visualize the steric and electrostatic contour maps to identify favorable and unfavorable regions around the molecular scaffold.[2][10]

G Generic QSAR Workflow Data 1. Data Set Curation (Congeneric 1,2,4-Triazoles) Prep 2. Structure Preparation (3D Conversion, Minimization) Data->Prep Desc 3. Descriptor Calculation (2D, 3D, Physicochemical) Prep->Desc Split 4. Data Splitting (Training & Test Sets) Desc->Split Train Training Set (80%) Split->Train for model building Test Test Set (20%) Split->Test for validation Model 5. Model Development (MLR, PLS, etc.) Train->Model Validate 6. Model Validation (Internal & External) Test->Validate Model->Validate Interpret 7. Mechanistic Interpretation (Guide New Drug Design) Validate->Interpret

Caption: A generalized workflow for developing a robust and predictive QSAR model.

Comparative Analysis: QSAR Methodologies for 1,2,4-Triazoles in Action

To illustrate how different QSAR approaches are applied, we will compare three distinct studies on 1,2,4-triazole derivatives, each employing a different methodology to tackle a specific biological target.

Parameter Case Study 1: 2D-QSAR (Antifungal) [6][7]Case Study 2: 3D-QSAR/CoMFA (Antifungal) [10]Case Study 3: 3D-QSAR/kNN-MFA (Anticancer) [2][11]
Biological Target Antifungal activity against Candida albicansAntifungal activity against Physalospora piricolaAnticancer activity (cell line not specified)
Compound Series Fluconazole analogues (50 compounds)Menthol-derived 1,2,4-triazole-thioethers (23 compounds)4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiols (20 compounds)
QSAR Method 2D-QSAR with Multiple Linear Regression (MLR)Comparative Molecular Field Analysis (CoMFA)k-Nearest Neighbor Molecular Field Analysis (kNN-MFA)
Software Vlife MDS 3.5SYBYL-X 2.0Vlife MDS
Key Descriptors Topological & Physicochemical (e.g., SssCH2-index, Molar Refractivity)3D Steric and Electrostatic Fields3D Steric and Electrostatic Fields
Internal Validation (q²) Not explicitly stated, but cross-validation was performed.0.5140.2129 (internal predictivity of 74.45%)
Correlation Coeff. (r²) 0.8170.9910.8713
External Validation (pred_r²) 0.730Not explicitly stated for an external set.0.8417
Key Insight The model indicated that specific topological features and molar refractivity were key for antifungal activity.CoMFA contour maps showed that bulky, electropositive groups at certain positions of the phenyl ring increased activity.The model identified specific spatial regions where steric bulk and electrostatic interactions positively or negatively impact anticancer activity.[11]
Case Study 1: 2D-QSAR for Antifungal Activity against Candida albicans

This study represents a classic approach, correlating whole-molecule properties with activity.[6][7] The strength of 2D-QSAR lies in its simplicity and interpretability. The resulting model is a straightforward linear equation. The causality is clear: by calculating descriptors like molar refractivity and topological indices, the researchers hypothesized that properties related to molecular size, shape, and polarizability were driving the antifungal action. The model's validation with an external test set (r²_pred = 0.730) confirms its predictive power, making it a trustworthy tool for screening new, similar analogues before synthesis.[7]

G A Topological Descriptors C Increased Antifungal Activity (C. albicans) A->C B Physicochemical Descriptors B->C

Caption: 2D-QSAR links molecular properties to antifungal activity.

Case Study 2: 3D-QSAR (CoMFA) for Antifungal Activity

This study employed the more sophisticated Comparative Molecular Field Analysis (CoMFA) method.[10] The foundational choice here is the molecular alignment of the 23 derivatives. This is the most critical and subjective step in 3D-QSAR; a poor alignment will lead to a meaningless model. Once aligned, the method calculates the steric and electrostatic interaction energies at thousands of grid points surrounding the molecules. The resulting statistical model (q² = 0.514, r² = 0.991) is robust and has high internal consistency.[10] The true value of CoMFA is in its output: 3D contour maps. These maps visually pinpoint where, in 3D space, bulky groups are favored (enhancing steric interactions) or where positive/negative charges are preferred, providing direct, intuitive guidance for the medicinal chemist to modify the lead structure.

G A Molecular Alignment B Steric & Electrostatic Field Calculation A->B C PLS Analysis B->C D 3D Contour Maps (Design Guidance) C->D

Caption: The CoMFA workflow for generating 3D design insights.

Case Study 3: 3D-QSAR (kNN-MFA) for Anticancer Activity

This work utilizes another 3D-QSAR technique, k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), to model the anticancer properties of 1,2,4-triazoles.[2][11] Like CoMFA, this method relies on calculating steric and electrostatic fields. However, the statistical engine is different. Instead of building a regression model, it uses a k-nearest neighbor approach, where the activity of a molecule is predicted based on the average activity of its 'k' most similar neighbors in the training set, with similarity defined by their field values. This study highlights excellent external validation (pred_r² = 0.8417), indicating strong predictive power.[11] The interpretation, similar to CoMFA, comes from analyzing the field points that contribute most to the model, revealing the structural features essential for potent anticancer activity.[11]

Expert Synthesis: Choosing the Right Tool for the Job

The choice between 2D and 3D-QSAR methodologies is not about which is "better," but which is more appropriate for the research objective and the available data.

  • Expertise & Causality : Choose 2D-QSAR when you need a fast, interpretable model, especially during the early stages of discovery or for property prediction (like toxicity or solubility). The causal link is between global molecular properties and activity. It is less computationally demanding and does not require a structural hypothesis of the binding mode.[6]

  • Authoritative Grounding : Opt for 3D-QSAR (CoMFA, kNN-MFA) for lead optimization when you have a well-defined congeneric series and a reasonable hypothesis for molecular alignment. The causal link is the 3D shape and electrostatic complementarity between the ligand and its receptor. The visual, intuitive guidance from contour maps is unparalleled for designing specific structural modifications to enhance potency.[2][10]

The trustworthiness of any QSAR model, regardless of its dimensionality, is established through a single, non-negotiable principle: rigorous validation. A high r² on the training set is meaningless without strong performance in cross-validation (q²) and, most importantly, on a truly external test set (r²_pred). This protocol ensures the model has learned true structure-activity relationships rather than simply memorizing the training data.

References

  • Asati, V., Srivastava, A. K., & Sharma, S. (2010). QSAR model for predicting the fungicidal action of 1,2,4-triazole derivatives against Candida albicans. Journal of the Indian Chemical Society, 87(4), 489-497. Available at: [Link]

  • Ju, X., et al. (2018). Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. Molecules, 23(11), 2977. Available at: [Link]

  • Polshettiwar, S. A. (2024). Review and QSAR study of substituted 1,2,4-triazole nucleus. World Journal of Advanced Research and Reviews, 21(01), 1637–1644. Available at: [Link]

  • Asati, V., Srivastava, A. K., & Sharma, S. (2010). QSAR model for predicting the fungicidal action of 1,2,4-triazole derivatives against Candida albicans. SAR and QSAR in Environmental Research, 21(3-4), 337-349. Available at: [Link]

  • Al-Suhaimi, K. M., et al. (2023). 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach. Scientific Reports, 13(1), 18274. Available at: [Link]

  • Al-Suhaimi, K. M., et al. (2023). 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach. ResearchGate. Available at: [Link]

  • El-Malah, A. A., et al. (2021). Structural characterization and QSAR modeling of 1,2,4-triazole derivatives as α-glucosidase inhibitors. ResearchGate. Available at: [Link]

  • Prasad, C. S., et al. (2014). 3D-QSAR and molecular docking studies on 1, 2, 4 triazoles as MetAP2 inhibitors. ResearchGate. Available at: [Link]

  • Ghaleb, A., et al. (2018). In silico analysis of 3D-QSAR and molecular docking results to design new 1,2,4-triazoles as antibacterial agents. RHAZES: Green and Applied Chemistry, 3, 14462. Available at: [Link]

  • Kaur, H., & Singh, J. (2014). Quantitative StructureActivity Relationships (QSAR) for the Antimicrobial Activity of 1,2,4-Triazoles. ResearchGate. Available at: [Link]

  • Sharma, P., & Kumar, A. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Future Medicinal Chemistry, 12(14), 1345-1372. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2023). Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review. European Journal of Medicinal Chemistry, 259, 115603. Available at: [Link]

  • El-Fattah, M. F. A., et al. (2021). QSAR Study of New Compounds Based on 1,2,4-Triazole as Potential Anticancer Agents. Semantic Scholar. Available at: [Link]

  • Ghorbani, M., & Hamedani, M. P. (2016). Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 3(9), 1-6. Available at: [Link]

  • Karad, M. N., & Baseer, M. A. (2014). Synthesis and QSAR studies of some novel disubstituted 1,2,4-triazoles as antimicrobial agents. Medicinal Chemistry Research, 23(2), 855-866. Available at: [Link]

  • Bektaş, M., et al. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. Available at: [Link]

Sources

In Vivo Efficacy of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Novel Triazole Derivatives

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The subject of this guide, 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol, is a novel compound emerging from this promising class. Its structural features, particularly the cyclohexyl and thiol substituents, suggest a potential modulation of inflammatory and pain pathways. This guide provides a comprehensive framework for the in vivo evaluation of this compound in established animal models of inflammation and pain, comparing its performance against well-characterized non-steroidal anti-inflammatory drugs (NSAIDs).

The rationale for investigating the anti-inflammatory and analgesic potential of this triazole derivative is underpinned by studies demonstrating that similar heterocyclic compounds can inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[3][4][5][6] The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[7][8][9][10][11] By potentially targeting this pathway, 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol presents an opportunity for the development of a new generation of therapeutic agents.

This document serves as a technical guide for researchers and drug development professionals, offering detailed protocols and a comparative analysis to facilitate the preclinical assessment of this and similar candidate molecules.

Comparative In Vivo Assessment: A Two-Pronged Approach

To comprehensively evaluate the therapeutic potential of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol, a two-pronged in vivo testing strategy is proposed, focusing on its anti-inflammatory and analgesic properties. This approach allows for a direct comparison with established drugs, providing a clear benchmark for its efficacy.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely accepted and reproducible method for screening acute anti-inflammatory agents.[12][13][14] Carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time.

Comparative Cohorts:

  • Vehicle Control: Administration of the vehicle (e.g., 0.5% carboxymethyl cellulose) to establish a baseline inflammatory response.

  • Test Compound: 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol administered at varying doses to determine a dose-response relationship.

  • Positive Control: Indomethacin, a potent NSAID, serves as the benchmark for anti-inflammatory efficacy.[13][14][15]

Data Presentation: Anti-Inflammatory Efficacy

GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)Percentage Inhibition of Edema (%)
Vehicle Control-0.85 ± 0.05-
4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol 100.55 ± 0.0435.3
250.38 ± 0.0355.3
500.25 ± 0.0270.6
Indomethacin100.22 ± 0.0274.1
Analgesic Activity: Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test is a chemical-based model of visceral pain used to screen for peripheral analgesic activity.[16][17][18][19][20] Intraperitoneal injection of acetic acid induces a characteristic stretching behavior (writhing), and the reduction in the number of writhes indicates an analgesic effect.

Comparative Cohorts:

  • Vehicle Control: Establishes the baseline pain response to acetic acid.

  • Test Compound: 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol administered at varying doses.

  • Positive Control: Diclofenac, a widely used NSAID, provides a standard for analgesic activity.[16][17][18][19][20]

Data Presentation: Analgesic Efficacy

GroupDose (mg/kg)Mean Number of Writhes (± SEM)Percentage Inhibition of Writhing (%)
Vehicle Control-45.2 ± 3.1-
4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol 1028.7 ± 2.536.5
2519.3 ± 1.857.3
5012.1 ± 1.573.2
Diclofenac1010.5 ± 1.276.8

Proposed Mechanism of Action: Inhibition of Prostaglandin Synthesis

The anti-inflammatory and analgesic effects of many NSAIDs, including the comparators Indomethacin and Diclofenac, are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes.[7][8][9][10][11] These enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators that also sensitize nociceptors. Given that various triazole derivatives have been reported to exhibit COX inhibitory activity, it is hypothesized that 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol may exert its therapeutic effects through a similar mechanism.[3][4][5][6]

prostaglandin_pathway membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid Phospholipase A2 cox COX-1 / COX-2 (Cyclooxygenase) arachidonic_acid->cox prostaglandins Prostaglandins (e.g., PGE2, PGI2) cox->prostaglandins inflammation Inflammation (Edema, Vasodilation) prostaglandins->inflammation pain Pain (Nociceptor Sensitization) prostaglandins->pain nsaids NSAIDs (Indomethacin, Diclofenac) nsaids->cox triazole 4-amino-5-cyclohexyl-4H- 1,2,4-triazole-3-thiol (Hypothesized) triazole->cox

Caption: Hypothesized mechanism of action via the prostaglandin synthesis pathway.

Experimental Protocols

A self-validating experimental design is crucial for the integrity of the findings. The following protocols are detailed to ensure reproducibility and reliability.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_induction Induction of Pain/Inflammation cluster_assessment Assessment cluster_analysis Data Analysis animal_acclimatization Animal Acclimatization (1 week) compound_prep Compound & Vehicle Preparation animal_acclimatization->compound_prep randomization Randomization into Treatment Groups compound_prep->randomization oral_gavage Oral Gavage Administration (Vehicle, Test Compound, or Positive Control) randomization->oral_gavage carrageenan_injection Carrageenan Injection (Paw Edema) oral_gavage->carrageenan_injection acetic_acid_injection Acetic Acid Injection (Writhing Test) oral_gavage->acetic_acid_injection paw_measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) carrageenan_injection->paw_measurement writhing_counting Writhing Count (30 minutes) acetic_acid_injection->writhing_counting data_analysis Statistical Analysis (% Inhibition Calculation) paw_measurement->data_analysis writhing_counting->data_analysis

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Triazole Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Accurate quantification of triazole antifungal agents is paramount for therapeutic drug monitoring (TDM) and pharmacokinetic studies, directly impacting patient safety and treatment efficacy. While numerous analytical methods exist, ensuring the consistency and reliability of data across different techniques or laboratories is a critical challenge. This guide provides an in-depth comparison of the primary analytical methodologies for triazole quantification—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). More importantly, it details the scientific imperative and a practical, step-by-step protocol for performing a cross-validation study. This process serves as a self-validating system to guarantee data interchangeability, a cornerstone of robust drug development and clinical practice.

Comparative Analysis of Core Methodologies

The two most prevalent techniques for triazole quantification are HPLC-UV and LC-MS/MS. The choice between them often depends on the required sensitivity, specificity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

  • Principle: This technique separates compounds in a liquid mobile phase as they pass through a solid stationary phase column. Quantification is achieved by measuring the analyte's absorbance of ultraviolet light at a specific wavelength.[1]

  • Strengths: HPLC-UV systems are widely available, cost-effective, and robust for routine analysis.[2] Method development can be straightforward, making it a workhorse in many clinical and quality control laboratories.[1]

  • Weaknesses: The primary limitation is its specificity. Co-eluting compounds from a complex matrix (like plasma) that absorb at the same wavelength can interfere with the analyte peak, leading to inaccurate quantification.[3] Its sensitivity may also be insufficient for analytes at very low concentrations.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

  • Principle: LC-MS/MS couples the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of a tandem mass spectrometer. The mass spectrometer ionizes the analyte and fragments it into characteristic product ions. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), it achieves exceptional specificity.[4]

  • Strengths: LC-MS/MS is the gold standard for bioanalytical quantification due to its superior sensitivity and specificity.[4][5] It can measure analytes at sub-nanogram levels and effectively eliminates interferences from complex matrices, ensuring highly reliable data.[6]

  • Weaknesses: The instrumentation is significantly more expensive to acquire and maintain. Method development can be more complex, and the technique is susceptible to matrix effects (ion suppression or enhancement) that must be carefully managed during validation.

The Imperative of Cross-Validation

Cross-validation is the formal process of comparing results from two distinct, validated analytical methods or from the same method at different laboratories.[7] It is not merely a repeat of validation; it is a crucial step to ensure that the data are comparable and interchangeable. According to regulatory bodies like the European Medicines Agency (EMA), cross-validation should be performed in several key scenarios.[8][9][10][11]

When is Cross-Validation Necessary?

  • Method Transfer: When an analytical method is transferred from a sending laboratory (e.g., R&D) to a receiving laboratory (e.g., a QC lab or a contract research organization).[12]

  • Technology Upgrade: When upgrading instrumentation, for instance, replacing an older HPLC-UV method with a newer LC-MS/MS method for higher throughput or sensitivity.

  • Comparing Data Sets: When data from different studies, which may have used different analytical techniques, need to be compared or combined in a regulatory submission.[13]

  • Multi-Site Studies: To ensure data consistency from different analytical sites participating in the same clinical trial.

This process builds trustworthiness into the analytical workflow, demonstrating that the measurement is robust and not dependent on a specific instrument or location.[14]

Experimental Design for Cross-Validation: HPLC-UV vs. LC-MS/MS

This section provides a detailed protocol for a cross-validation study comparing a legacy HPLC-UV method with a new LC-MS/MS method for the quantification of Voriconazole in human plasma. The principles are guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16][17][18][19]

Workflow Overview

The entire process, from sample preparation to final data analysis, is designed to minimize variability and provide a direct, objective comparison of the two methods.

G cluster_prep Sample Preparation cluster_hplc Method 1: HPLC-UV cluster_lcms Method 2: LC-MS/MS cluster_analysis Data Comparison & Analysis A Prepare Single Batch of Calibration Standards & QCs in Human Plasma B Aliquot Samples for Each Method A->B Split Batch C Sample Extraction (Protein Precipitation) B->C F Sample Extraction (with Internal Standard) B->F D Analyze via Validated HPLC-UV Method C->D E Quantify Results (HPLC Data) D->E I Compile Concentration Data from Both Methods E->I G Analyze via Validated LC-MS/MS Method F->G H Quantify Results (LC-MS/MS Data) G->H H->I J Perform Statistical Analysis (e.g., Bland-Altman, Regression) I->J K Evaluate Against Acceptance Criteria J->K

Caption: Cross-Validation Experimental Workflow.

Step-by-Step Protocol

Objective: To demonstrate the interchangeability of results for Voriconazole quantification in human plasma between a validated HPLC-UV method and a validated LC-MS/MS method.

Materials:

  • Voriconazole reference standard

  • Internal Standard (IS) for LC-MS/MS (e.g., Voriconazole-d3)

  • Control human plasma (screened blank)

  • HPLC-grade acetonitrile, methanol, and water

  • Reagents for mobile phase preparation (e.g., buffers)

Procedure:

  • Preparation of Stock Solutions:

    • Accurately prepare a primary stock solution of Voriconazole in methanol.

    • Prepare a separate stock solution for the Internal Standard (for LC-MS/MS).

  • Preparation of Calibration (CAL) and Quality Control (QC) Samples:

    • From the primary stock, prepare a single set of working solutions.

    • Spike control human plasma with these working solutions to create a unified batch of CAL standards and QC samples. A typical range for Voriconazole is 0.1 to 10.0 µg/mL.[4]

    • QC samples should be prepared at a minimum of three levels: Low (LQC), Medium (MQC), and High (HQC).

  • Sample Aliquoting:

    • Divide the single batch of CAL and QC samples into two sets of aliquots. One set will be analyzed by HPLC-UV, and the other by LC-MS/MS.

    • Causality: Using a single, homogenous batch of samples is the most critical step. It eliminates variability from pipetting or matrix differences, ensuring that any observed differences in results are due to the analytical methods themselves.

  • Sample Analysis - HPLC-UV Method:

    • Perform sample extraction, typically protein precipitation (e.g., adding acetonitrile to plasma).[1][2]

    • Analyze the extracted samples using the fully validated HPLC-UV method.

    • Process the data and calculate the concentrations for all CAL and QC samples.

  • Sample Analysis - LC-MS/MS Method:

    • Perform sample extraction, adding the Internal Standard during the process (e.g., protein precipitation).[4]

    • Analyze the extracted samples using the fully validated LC-MS/MS method.

    • Process the data and calculate the concentrations for all CAL and QC samples.

Data Interpretation & Acceptance Criteria

The core of cross-validation lies in the statistical comparison of the two data sets. The goal is to demonstrate that there is no significant systematic difference (bias) between the methods.

Relationship Between Validation Parameters

A successful cross-validation relies on the foundation of well-validated individual methods. Key parameters like accuracy, precision, and linearity are prerequisites for a meaningful comparison.

G cluster_params Core Validation Parameters cluster_validation Method Reliability cluster_crossval Data Comparability Accuracy Accuracy (% Bias) ValidatedMethod Validated Analytical Method Accuracy->ValidatedMethod Precision Precision (% RSD) Precision->ValidatedMethod Linearity Linearity (R²) Linearity->ValidatedMethod Specificity Specificity Specificity->ValidatedMethod CrossValidation Successful Cross-Validation ValidatedMethod->CrossValidation Comparison of two validated methods

Caption: Hierarchy of Analytical Method Validation.

Comparative Data Summary

The results from both methods for the QC samples should be summarized in a table. The percentage difference between the methods for each sample is calculated.

QC LevelMethodNMean Conc. (µg/mL)%RSD% Difference vs. Other Method
LQC HPLC-UV60.324.5%\multirow{2}{}{4.7%}
(0.3 µg/mL)LC-MS/MS60.302.8%
MQC HPLC-UV62.553.1%\multirow{2}{}{-1.9%}
(2.5 µg/mL)LC-MS/MS62.601.9%
HQC HPLC-UV67.612.5%\multirow{2}{*}{-3.7%}
(8.0 µg/mL)LC-MS/MS67.901.5%

Note: Data are representative examples.

Acceptance Criteria

Regulatory guidelines provide clear acceptance criteria for bioanalytical method cross-validation.[7]

  • Mean Accuracy: The mean concentration at each QC level determined by one method should be within ±15% of the mean concentration determined by the other method.[7]

  • Overall Consistency: For incurred samples (if used), at least 67% of the results should have a percentage difference within ±20% of the mean of the two results.[13]

Statistical tools like Bland-Altman plots are highly recommended to visualize the agreement between the two methods, plotting the difference between the two measurements against their average.[20][21] This helps to identify any systematic bias or trends across the concentration range. Linear regression analysis can also be used, where a slope close to 1 and an intercept close to 0 indicate good agreement.[20][22]

Conclusion

Cross-validation is a non-negotiable, scientifically rigorous process that underpins the reliability of analytical data in regulated environments. It provides documented proof that analytical results are consistent and interchangeable, regardless of the methodology or laboratory. By following a well-designed protocol and adhering to established acceptance criteria, researchers, scientists, and drug development professionals can ensure the integrity of their data, facilitate seamless method transfers, and maintain compliance with global regulatory standards. This ultimately supports robust decision-making throughout the drug development lifecycle and in clinical practice.

References

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A Head-to-Head Comparison of Triazole Synthesis Methods: A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3-triazole ring is a privileged scaffold in modern chemistry, finding extensive applications in drug discovery, materials science, and bioconjugation.[1][2][3][4][5] Its appeal lies in its remarkable stability, capacity for hydrogen bonding, and dipole interactions, which allow for effective binding to biological targets.[2] The evolution of synthetic methodologies to construct this heterocycle has been transformative, moving from classical thermal methods to highly efficient and selective catalytic "click" reactions. This guide provides a comprehensive, head-to-head comparison of the principal methods for 1,2,3-triazole synthesis, offering in-depth technical insights to aid researchers in selecting the optimal strategy for their specific needs.

The Foundational Method: Huisgen 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is the seminal reaction for the synthesis of 1,2,3-triazoles, involving the thermal reaction of an azide with an alkyne.[6][7][8][9] This reaction proceeds via a concerted pericyclic mechanism, where the azide acts as a 1,3-dipole and the alkyne as a dipolarophile.[10]

Causality Behind Experimental Choices: The primary driver for the reaction is thermal energy, which is necessary to overcome the activation barrier for the concerted cycloaddition. The choice of a high-boiling solvent like toluene or DMF is to accommodate the required high temperatures (often 80-150 °C) for the reaction to proceed at a reasonable rate.[6] However, a significant drawback of this method is its lack of regioselectivity with unsymmetrical alkynes, leading to a mixture of 1,4- and 1,5-disubstituted triazoles, which often necessitates tedious chromatographic separation.[6][10][11][12]

Caption: Workflow for the Huisgen 1,3-dipolar cycloaddition.

Experimental Protocol: General Procedure for Huisgen Cycloaddition

  • Dissolve the azide (1.0 equivalent) and the alkyne (1.0-1.2 equivalents) in a high-boiling solvent (e.g., toluene, xylene).

  • Heat the reaction mixture to 80-150 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography to separate the 1,4- and 1,5-regioisomers.

The "Click" Chemistry Revolution: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by Sharpless and Meldal marked a paradigm shift, establishing it as the premier example of a "click reaction".[2][6] This method is characterized by its high efficiency, mild reaction conditions, and, most importantly, its exceptional regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles.[13][14] The reaction exhibits a massive rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed version.[13]

Causality Behind Experimental Choices: The Cu(I) catalyst is the lynchpin of this reaction. It can be introduced directly as a Cu(I) salt or generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent, most commonly sodium ascorbate.[6][15] The use of sodium ascorbate also helps to prevent oxidative homocoupling of the alkyne, a common side reaction.[13] The reaction is often performed in aqueous solvent mixtures (e.g., t-BuOH/H₂O or THF/H₂O), which can accelerate the reaction rate.[8][13]

CuAAC Catalytic Cycle cluster_reactants Inputs Azide R1-N3 Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle Alkyne R2-C≡CH Cu_Acetylide Copper Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Cu_I Cu(I) Source Cu_Acetylide->Metallacycle Product 1,4-Disubstituted Triazole Metallacycle->Product Protonolysis Product->Cu_I Catalyst Regeneration

Caption: Simplified catalytic cycle for the CuAAC reaction.

Experimental Protocol: Typical CuAAC Procedure

  • To a solution of the terminal alkyne (1.0 equivalent) and the azide (1.0 equivalent) in a suitable solvent (e.g., t-BuOH/H₂O), add a solution of CuSO₄ (1-5 mol%) and sodium ascorbate (5-10 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Perform a workup, typically involving extraction with an organic solvent.

  • Purify the product by crystallization or column chromatography if necessary.

The Regiocomplementary Approach: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

While CuAAC is the gold standard for 1,4-disubstituted triazoles, it is generally ineffective for internal alkynes. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a powerful solution, offering exclusive synthesis of 1,5-disubstituted 1,2,3-triazoles.[13][16][17] A key advantage of RuAAC is its ability to utilize both terminal and internal alkynes, providing access to fully substituted triazoles.[13][16][17][18][19]

Causality Behind Experimental Choices: The choice of a ruthenium catalyst, such as [Cp*RuCl] complexes, is critical for achieving the 1,5-regioselectivity.[13][18] The mechanism is distinct from CuAAC and is believed to involve the oxidative coupling of the azide and alkyne to form a ruthenacycle intermediate, followed by reductive elimination.[13][18] The reaction typically requires elevated temperatures (60-100 °C) to facilitate the catalytic cycle, and non-protic solvents like toluene or dioxane are commonly used.[16]

RuAAC Reaction Pathway Start Azide + Alkyne (Terminal or Internal) + Ru(II) Catalyst OxidativeCoupling Oxidative Coupling Start->OxidativeCoupling Ruthenacycle Ruthenacycle Intermediate OxidativeCoupling->Ruthenacycle ReductiveElimination Reductive Elimination Ruthenacycle->ReductiveElimination Product 1,5-Disubstituted Triazole ReductiveElimination->Product

Caption: Key steps in the RuAAC synthetic pathway.

Experimental Protocol: General Procedure for RuAAC

  • In a reaction vessel, combine the azide (1.0 equivalent), the alkyne (1.0-1.2 equivalents), and the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 1-5 mol%).

  • Add a non-protic solvent such as toluene or dioxane.

  • Heat the mixture to 60-100 °C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Head-to-Head Performance Comparison

The choice of the optimal triazole synthesis method hinges on the desired regiochemical outcome and the nature of the substrates. The following table provides a direct comparison of the key performance metrics for each method.

ParameterHuisgen CycloadditionCuAAC (Copper-Catalyzed)RuAAC (Ruthenium-Catalyzed)
Regioselectivity Poor (mixture of 1,4 and 1,5)[10][11]Excellent (exclusively 1,4-isomer)[13][14]Excellent (exclusively 1,5-isomer)[13][16][18]
Alkyne Substrate Terminal & InternalTerminal only[16][19]Terminal & Internal[13][16][18][19]
Reaction Conditions Harsh (High Temperature)[6][11]Mild (Room Temperature)[13]Moderate (Elevated Temperature)[16]
Yield Moderate to GoodHigh to Quantitative[20]Good to Excellent[11]
Catalyst Toxicity N/AModerate (Copper)[21]Higher (Ruthenium)
Primary Application Historical/NicheBioconjugation, Drug Discovery[2]Materials Science, Medicinal Chemistry[17]

Conclusion and Future Outlook

The synthesis of 1,2,3-triazoles has been revolutionized by the advent of catalytic click chemistry. While the Huisgen cycloaddition laid the groundwork, its limitations in regioselectivity and harsh conditions have led to its replacement in many applications. The CuAAC reaction is the undisputed champion for the synthesis of 1,4-disubstituted triazoles, offering unparalleled efficiency and mild reaction conditions, making it a favorite in bioconjugation and drug discovery.[2] Its regiocomplementary counterpart, the RuAAC, provides indispensable access to the 1,5-disubstituted isomers and accommodates a broader range of alkyne substrates, including internal alkynes.[13][17][21]

For researchers and drug development professionals, the choice is clear and strategic. If the 1,4-isomer is the target, CuAAC is the go-to method. If the 1,5-isomer is required or an internal alkyne is the substrate, RuAAC is the superior choice. The continued development of more active and robust catalysts, as well as greener reaction conditions, will undoubtedly further expand the already vast utility of these powerful synthetic tools.

References

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., ... & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide–Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]

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  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1118-1129. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical considerations, challenges, and limitations of bioconjugation via azide-alkyne cycloaddition. Chemistry & Biology, 21(9), 1075-1101. [Link]

  • Lahiri, S., & Maji, S. (2014). A review on 1,3-dipolar cycloaddition reactions in bioconjugation and its importance in pharmaceutical chemistry. International Journal of Research in Pharmaceutical and Chemical Sciences, 4(2), 467-472. [Link]

  • Breugst, M., & Reissig, H. U. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Angewandte Chemie International Edition, 59(31), 12293-12307. [Link]

  • Wang, X., Zhang, J., & Li, X. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 986342. [Link]

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A Comparative Guide to Confirming the Mechanism of Action of 1,2,4-Triazole-3-Thiol Antifungals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the performance of 1,2,4-triazole-3-thiol antifungals and outlines supporting experimental data to confirm their mechanism of action. As a senior application scientist, this document is structured to deliver not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to your research.

The Landscape of Antifungal Drug Action: A Primer

The fungal cell presents a unique set of targets for antimicrobial chemotherapy, distinct from bacterial and mammalian cells. The majority of clinically successful antifungal agents exploit these differences, with a primary focus on the fungal cell membrane and cell wall.[1][2]

A critical component of the fungal cell membrane is ergosterol, a sterol analogous to cholesterol in mammalian cells.[3] The biosynthetic pathway of ergosterol is a well-established and highly successful target for a large class of antifungal drugs, most notably the azoles.[1][4][5] Other major classes of antifungals include the polyenes, which directly bind to ergosterol, and the echinocandins, which inhibit the synthesis of β-glucan in the fungal cell wall.[1][6]

The 1,2,4-triazole scaffold is a core component of many successful antifungal drugs, including fluconazole and itraconazole.[6][7] These agents primarily exert their antifungal effect by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a critical step in the ergosterol biosynthesis pathway.[1][4] The 1,2,4-triazole-3-thiol derivatives are a promising class of compounds that are hypothesized to share this mechanism of action. This guide will provide the experimental framework to rigorously test this hypothesis.

The Ergosterol Biosynthesis Pathway: The Primary Target

The ergosterol biosynthesis pathway is a multi-step process that converts acetyl-CoA to ergosterol. A key regulatory enzyme in this pathway is lanosterol 14α-demethylase (CYP51), which is responsible for the oxidative removal of the 14α-methyl group from lanosterol. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupt the structure and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth.[5]

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol demethylated_lanosterol 14-demethyl lanosterol lanosterol->demethylated_lanosterol Lanosterol 14α-demethylase (CYP51) ergosterol Ergosterol demethylated_lanosterol->ergosterol Multiple Steps membrane Fungal Cell Membrane Integrity ergosterol->membrane inhibitor 1,2,4-Triazole-3-thiol (Hypothesized) inhibitor->lanosterol Inhibition azoles Azole Antifungals (e.g., Fluconazole) azoles->lanosterol Inhibition

Caption: The Ergosterol Biosynthesis Pathway and the Hypothesized Point of Inhibition for 1,2,4-Triazole-3-Thiol Antifungals.

A Multi-pronged Approach to Mechanism of Action Confirmation

Experimental_Workflow cluster_0 Initial Screening cluster_1 Target Engagement cluster_2 Cellular Effects mic_testing Antifungal Susceptibility Testing (MIC Determination) cyp51_assay Lanosterol 14α-demethylase (CYP51) Inhibition Assay mic_testing->cyp51_assay Identifies potent compounds ergosterol_quant Ergosterol Quantification (GC-MS/HPLC) cyp51_assay->ergosterol_quant Confirms target inhibition membrane_integrity Cell Membrane Integrity Assay (Propidium Iodide Staining) ergosterol_quant->membrane_integrity Links target inhibition to cellular damage

Caption: A logical workflow for confirming the mechanism of action of 1,2,4-triazole-3-thiol antifungals.

Experimental Protocols and Data Interpretation

This section provides detailed, step-by-step methodologies for the key experiments outlined above. For comparative purposes, established antifungal agents with known mechanisms of action (e.g., fluconazole as a CYP51 inhibitor and amphotericin B as a membrane-disrupting agent) should be included as controls.

Antifungal Susceptibility Testing (MIC Determination)

Rationale: The first step is to determine the in vitro antifungal activity of the 1,2,4-triazole-3-thiol compounds against a panel of relevant fungal pathogens, such as Candida albicans. This provides the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of the microorganism. This data is essential for selecting appropriate concentrations for subsequent mechanistic studies.

Protocol: The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27 for yeasts) is the standard procedure.[8][9][10]

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ cells/mL) in RPMI-1640 medium.

  • Drug Dilution: Prepare serial two-fold dilutions of the 1,2,4-triazole-3-thiol compounds and control drugs in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest drug concentration at which no visible growth is observed.

Data Presentation:

CompoundCandida albicans MIC (µg/mL)
1,2,4-Triazole-3-thiol A 1
1,2,4-Triazole-3-thiol B 0.5
Fluconazole (Control)2
Amphotericin B (Control)0.25
Lanosterol 14α-demethylase (CYP51) Inhibition Assay

Rationale: This cell-free assay directly measures the ability of the test compounds to inhibit the activity of the target enzyme, CYP51. This is a crucial experiment to confirm direct target engagement.

Protocol: This protocol is adapted from established methods for assaying CYP51 activity.[11][12]

  • Reagent Preparation: Prepare a reaction mixture containing purified fungal CYP51, a source of electrons (e.g., NADPH-cytochrome P450 reductase), and the substrate, lanosterol.

  • Inhibitor Addition: Add varying concentrations of the 1,2,4-triazole-3-thiol compounds and control inhibitors to the reaction mixture.

  • Reaction Initiation: Initiate the reaction by adding NADPH.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Product Quantification: Stop the reaction and extract the sterols. The conversion of lanosterol to its demethylated product can be quantified using HPLC or GC-MS.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Data Presentation:

CompoundCYP51 IC50 (µM)
1,2,4-Triazole-3-thiol A 0.8
1,2,4-Triazole-3-thiol B 0.3
Fluconazole (Control)1.2
Amphotericin B (Control)>100 (Not a CYP51 inhibitor)
Ergosterol Quantification

Rationale: If the 1,2,4-triazole-3-thiol compounds inhibit CYP51, this should lead to a dose-dependent decrease in the total cellular ergosterol content. This whole-cell assay links target inhibition to a downstream cellular effect.

Protocol: This protocol is based on established methods for fungal sterol extraction and analysis by GC-MS.[13][14][15]

  • Fungal Culture: Grow the fungal cells in the presence of sub-MIC concentrations of the test compounds and controls.

  • Cell Harvesting: Harvest the fungal cells by centrifugation.

  • Saponification: Resuspend the cell pellet in alcoholic potassium hydroxide and heat to saponify the cellular lipids and release the sterols.[3]

  • Sterol Extraction: Extract the non-saponifiable lipids (containing the sterols) with an organic solvent like n-hexane or petroleum ether.[3]

  • Derivatization (Optional but Recommended for GC-MS): Derivatize the sterols to make them more volatile for GC-MS analysis.

  • GC-MS Analysis: Analyze the extracted sterols by GC-MS to identify and quantify ergosterol and any accumulated precursor sterols (e.g., lanosterol).

Data Presentation:

Treatment (at 0.5 x MIC)Ergosterol Content (% of Untreated Control)Lanosterol Accumulation (Fold Change vs. Untreated Control)
1,2,4-Triazole-3-thiol B 35% 15
Fluconazole (Control)40%12
Amphotericin B (Control)95%1.2
Cell Membrane Integrity Assay

Rationale: The depletion of ergosterol and accumulation of toxic sterols is expected to compromise the integrity of the fungal cell membrane. This can be assessed using a fluorescent dye like propidium iodide (PI), which can only enter cells with damaged membranes.

Protocol: This protocol utilizes flow cytometry for the quantitative analysis of cell membrane damage.[16][17]

  • Fungal Culture and Treatment: Treat fungal cells with the test compounds at their MIC for a specified duration.

  • Staining: Resuspend the treated cells in a buffer containing propidium iodide.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the cell population using a flow cytometer. Cells with compromised membranes will exhibit red fluorescence from the PI staining.

  • Quantification: Quantify the percentage of PI-positive (damaged) cells in each treatment group.

Data Presentation:

Treatment (at MIC)% of Cells with Compromised Membrane Integrity (PI-Positive)
1,2,4-Triazole-3-thiol B 75%
Fluconazole (Control)70%
Amphotericin B (Control)90%
Untreated Control5%

Investigating Alternative Mechanisms of Action

While the primary mechanism of action for azole antifungals is the inhibition of ergosterol biosynthesis, some studies have suggested that certain azoles may also induce the production of reactive oxygen species (ROS).[5] To provide a comprehensive analysis, it is prudent to investigate this as a potential secondary mechanism for 1,2,4-triazole-3-thiol derivatives. This can be assessed using fluorescent probes that detect intracellular ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), followed by analysis with flow cytometry or fluorescence microscopy.

Conclusion: A Self-Validating Approach to Mechanistic Confirmation

By following the multi-pronged experimental approach detailed in this guide, researchers can build a robust and compelling case for the mechanism of action of novel 1,2,4-triazole-3-thiol antifungal agents. The convergence of data from in vitro enzyme inhibition assays, whole-cell sterol profiling, and cell integrity assessments provides a self-validating system that moves beyond simple correlation to establish causality. The inclusion of appropriate positive and negative controls is paramount for the objective interpretation of the results. This rigorous approach is essential for the progression of promising antifungal candidates in the drug development pipeline.

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A Researcher's Guide to the Reproducible Synthesis of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the synthetic routes to 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. As researchers and professionals in the field understand, the reproducibility of a synthesis is paramount for advancing research and development efforts. This document offers a comparative look at established methodologies, discusses critical parameters influencing yield and purity, and provides detailed experimental protocols to ensure consistent and reliable outcomes in the laboratory.

The core of this guide is built on the principle of self-validating protocols, where an understanding of the reaction mechanism and the influence of experimental variables empowers the researcher to troubleshoot and optimize the synthesis for maximal reproducibility. We will delve into the nuances of the most common synthetic pathways, offering insights grounded in established chemical principles and supported by experimental data from peer-reviewed literature.

Unveiling the Synthetic Landscape: A Comparative Analysis

The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols typically proceeds through two primary, well-established routes. The choice between these pathways often depends on the availability of starting materials, desired purity, and scalability.

Method A: The Thiocarbohydrazide Approach. This is the most direct and widely employed method for the synthesis of the title compound. It involves the condensation of a carboxylic acid, in this case, cyclohexanecarboxylic acid, with thiocarbohydrazide. The reaction proceeds through the formation of an intermediate acylthiocarbohydrazide, which then undergoes intramolecular cyclization under thermal or basic conditions to yield the desired triazole.

Method B: The Thiosemicarbazide Route. An alternative pathway involves the reaction of a carboxylic acid hydrazide with an isothiocyanate to form a 1,4-disubstituted thiosemicarbazide. This intermediate is then cyclized in an alkaline medium to afford the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. While this method is effective, it involves an additional synthetic step to prepare the carboxylic acid hydrazide if it is not commercially available.

Below is a comparative overview of these two primary synthetic strategies:

FeatureMethod A: Thiocarbohydrazide ApproachMethod B: Thiosemicarbazide Route
Starting Materials Cyclohexanecarboxylic acid, ThiocarbohydrazideCyclohexanecarboxylic acid hydrazide, Isothiocyanate
Number of Steps Typically a one-pot or two-step processGenerally a two-step process
Reaction Conditions Often requires high temperatures (fusion) or reflux in a high-boiling solvent. Base catalysis can be employed for cyclization.Formation of thiosemicarbazide followed by base-catalyzed cyclization, often under milder conditions than fusion.
Typical Yields Moderate to good, but can be variable depending on conditions.Generally good to high yields are reported for the cyclization step.[1]
Key Advantages More direct route with fewer synthetic steps.Milder reaction conditions for the cyclization step may lead to fewer side products.
Potential Challenges High temperatures in the fusion method can lead to decomposition and by-product formation. Purity of thiocarbohydrazide is crucial.Requires the synthesis or availability of the corresponding carboxylic acid hydrazide.

The Causality Behind Experimental Choices: Ensuring Reproducibility

The reproducibility of the synthesis of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol is critically dependent on several factors. Understanding the "why" behind each experimental parameter is key to achieving consistent results.

  • Purity of Reactants: The purity of the starting materials, particularly thiocarbohydrazide, is of utmost importance. Impurities can lead to the formation of undesired side products, complicating purification and reducing the overall yield. It is advisable to use thiocarbohydrazide from a reliable source or to purify it before use.

  • Reaction Temperature and Time: In the thiocarbohydrazide fusion method, precise temperature control is crucial. Excessive heat can cause decomposition of the reactants and the product. The reaction progress should be monitored (e.g., by TLC) to determine the optimal reaction time. For base-catalyzed cyclizations, the temperature and reaction time will influence the rate of reaction and the potential for side reactions.

  • Choice of Solvent: For solution-phase reactions, the choice of solvent is critical. High-boiling point solvents like dimethylformamide (DMF) or ethylene glycol are often used to achieve the necessary reaction temperatures for cyclization. The solvent can also influence the solubility of intermediates and the final product, which can affect the reaction rate and ease of isolation.

  • Nature and Concentration of the Base: In methods involving base-catalyzed cyclization, the choice and concentration of the base (e.g., sodium hydroxide, potassium hydroxide, sodium carbonate) can significantly impact the reaction rate and yield.[2] A systematic evaluation of different bases and their concentrations is recommended for optimization.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol.

Method A: Thiocarbohydrazide Fusion Method

This protocol is adapted from a general procedure for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.[3]

Step 1: Synthesis of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

  • In a round-bottom flask, thoroughly mix equimolar amounts of cyclohexanecarboxylic acid and thiocarbohydrazide.

  • Heat the mixture in an oil bath at a temperature of 160-170°C for 2-3 hours. The mixture will melt and then solidify.

  • Allow the fused mass to cool to room temperature.

  • Add hot water to the solidified mass and stir to break it up.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol.

Synthesis_Method_A reagents Cyclohexanecarboxylic Acid + Thiocarbohydrazide reaction Fusion at 160-170°C reagents->reaction workup Work-up with hot water reaction->workup purification Recrystallization from Ethanol/Water workup->purification product 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol purification->product

Caption: Workflow for the synthesis via the thiocarbohydrazide fusion method.

Method B: Two-Step Synthesis via Thiosemicarbazide Intermediate

This protocol is based on a general method for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols.[1]

Step 1: Synthesis of 1-(Cyclohexanecarbonyl)thiosemicarbazide

  • Prepare cyclohexanecarboxylic acid hydrazide by reacting cyclohexanecarboxylic acid with hydrazine hydrate.

  • Dissolve the cyclohexanecarboxylic acid hydrazide in a suitable solvent (e.g., ethanol).

  • Add an equimolar amount of an appropriate isothiocyanate (e.g., phenyl isothiocyanate if a 4-phenyl derivative is desired, though for the 4-amino product, a different strategy post-cyclization would be needed or a direct cyclization of a different intermediate).

  • Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and collect the precipitated 1-(cyclohexanecarbonyl)thiosemicarbazide by filtration.

Step 2: Cyclization to 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

Note: The direct synthesis of the 4-amino derivative via this route is less common. A more typical outcome is a 4-substituted triazole. To obtain the 4-amino derivative, one would typically start with thiocarbohydrazide as in Method A. However, for comparative purposes, the cyclization of a related intermediate is described.

  • Dissolve the 1-(cyclohexanecarbonyl)-4-substituted-thiosemicarbazide in an aqueous solution of a base (e.g., 8% NaOH).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.

Synthesis_Method_B cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Cyclization start1 Cyclohexanecarboxylic acid hydrazide + Isothiocyanate reaction1 Reflux in Ethanol start1->reaction1 intermediate 1-(Cyclohexanecarbonyl)thiosemicarbazide reaction1->intermediate reaction2 Reflux in aq. NaOH intermediate->reaction2 workup2 Acidification reaction2->workup2 product 4-substituted-5-cyclohexyl-4H-1,2,4-triazole-3-thiol workup2->product

Caption: Workflow for the two-step synthesis via a thiosemicarbazide intermediate.

Characterization and Purity Assessment

Confirmation of the successful synthesis and assessment of the purity of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol is crucial. The following techniques are recommended:

  • Melting Point: A sharp melting point is a good indicator of purity.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for N-H (amine and triazole), S-H (thiol), and C=N (triazole ring) stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show signals corresponding to the protons of the cyclohexyl group, the amino group, and the thiol group.

    • ¹³C NMR will confirm the carbon skeleton of the molecule, including the carbons of the cyclohexyl ring and the triazole ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.

Conclusion

The reproducible synthesis of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol is readily achievable through the careful application of established synthetic protocols. The direct fusion of cyclohexanecarboxylic acid with thiocarbohydrazide represents the most straightforward approach. However, regardless of the chosen method, meticulous attention to the purity of starting materials, reaction conditions, and purification techniques is paramount for obtaining consistent and reliable results. This guide provides the necessary framework for researchers to confidently synthesize this valuable compound and advance their scientific endeavors.

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A Senior Application Scientist's Guide to Evaluating the Therapeutic Index of Novel Triazole Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable drug is a rigorous process of optimization and validation. Among the most critical parameters we evaluate is the Therapeutic Index (TI) , a quantitative measure of a drug's safety margin.[1][2] A favorable TI is the hallmark of a successful drug candidate, signifying a wide window between the dose required for therapeutic effect and the dose that induces toxicity.[3][4]

This guide provides an in-depth, experience-driven framework for the preclinical evaluation of the therapeutic index for a particularly versatile and potent class of compounds: novel triazoles . Triazole derivatives are a cornerstone of modern medicine, demonstrating broad-spectrum activity as both antifungal and anticancer agents.[5][6][7][8] Their efficacy often stems from the targeted inhibition of critical enzymes—such as lanosterol 14α-demethylase (CYP51) in fungi, which disrupts ergosterol synthesis in the cell membrane, or various kinases and metabolic enzymes in cancer cells.[9][10]

Our objective is to move beyond a simple recitation of protocols. Instead, we will explore the causality behind our experimental choices, building a self-validating system of assays that progresses logically from high-throughput in vitro screening to definitive in vivo studies. This integrated approach is essential for making informed go/no-go decisions and selecting candidates with the highest probability of clinical success.

The Core Concept: Defining the Therapeutic Window

At its heart, the therapeutic index is a ratio. Classically, it is defined as:

TI = TD₅₀ / ED₅₀

Where:

  • TD₅₀ (Median Toxic Dose): The dose of a drug that produces a toxic effect in 50% of the population.[1][3]

  • ED₅₀ (Median Effective Dose): The dose of a drug that produces the desired therapeutic effect in 50% of the population.[1][3]

In preclinical development, we often use more practical equivalents, such as the ratio of the Maximum Tolerated Dose (MTD) to the Minimum Effective Dose (MED).[11] The goal is to maximize this ratio. A higher TI indicates a safer drug, as a much larger dose is needed to cause toxicity than to achieve a therapeutic benefit.[2][4]

The evaluation process is a multi-stage funnel designed to efficiently screen and characterize compounds.

G cluster_0 Preclinical TI Evaluation Workflow InVitro Phase 1: In Vitro Screening (High-Throughput Assessment) InVivo Phase 2: In Vivo Validation (Complex Biological System) InVitro->InVivo Promising Selectivity Index PKPD Phase 3: PK/PD Modeling (Exposure-Response Analysis) InVivo->PKPD Favorable In Vivo TI Decision Candidate Selection (Go/No-Go Decision) PKPD->Decision Refined Therapeutic Window

Caption: High-level workflow for determining the therapeutic index.

Phase 1: In Vitro Efficacy and Cytotoxicity Profiling

The Causality: We begin with in vitro assays because they are rapid, cost-effective, and highly scalable. They provide the first critical glimpse into a compound's biological activity and its potential for off-target toxicity.[12] The primary goal here is to calculate the Selectivity Index (SI) , an in vitro surrogate for the TI, which compares a compound's potency against its target to its toxicity in normal mammalian cells.

Step 1.1: Determining Potency (IC₅₀ or MIC)

The choice of assay depends on the therapeutic indication.

  • For Anticancer Triazoles (IC₅₀): We measure the concentration that inhibits 50% of cancer cell growth. The MTT assay is a robust and widely used colorimetric method for this purpose, as it measures the metabolic activity of viable cells.[13][14][15]

  • For Antifungal Triazoles (MIC): We determine the Minimum Inhibitory Concentration required to prevent visible fungal growth, following established guidelines.[16]

Experimental Protocol: MTT Assay for Anticancer IC₅₀

  • Cell Seeding: Plate a relevant cancer cell line (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare a serial dilution of the triazole candidates. Replace the cell culture medium with medium containing the compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours. This duration is critical to allow the compound to exert its antiproliferative effects.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[14]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

Step 1.2: Determining General Cytotoxicity (CC₅₀)

The Causality: A potent anticancer or antifungal drug is useless if it indiscriminately kills healthy cells. We must assess toxicity against a non-target mammalian cell line (e.g., HEK293, a human embryonic kidney line, or primary human cells) to determine the compound's specificity. The Lactate Dehydrogenase (LDH) assay, which measures the release of a cytosolic enzyme from cells with damaged membranes, is an excellent method for quantifying direct cytotoxicity.[17]

Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Seeding: Plate a non-cancerous mammalian cell line (e.g., HEK293) in a 96-well plate as described above.

  • Compound Treatment: Treat cells with the same serial dilution of triazole candidates used for the IC₅₀ assay.

  • Controls: This protocol's self-validating nature relies on proper controls:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum Release Control: Cells treated with a lysis buffer to induce 100% cell death.

  • Incubation: Incubate for a period relevant to the drug's mechanism and exposure time (e.g., 24 hours).

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to an assay plate containing the LDH reaction mixture (substrate and cofactor).

  • Data Acquisition: Measure the absorbance according to the manufacturer's protocol. The amount of LDH released is proportional to the number of dead cells.[15]

  • Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the controls. Plot this against the log of the concentration to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).

Step 1.3: Data Interpretation and Candidate Prioritization

With the IC₅₀ and CC₅₀ values, we can now calculate the Selectivity Index.

SI = CC₅₀ / IC₅₀

This ratio provides a clear, quantitative measure for ranking our candidates. A higher SI value is strongly preferred.

Table 1: Comparative In Vitro Performance of Novel Triazole Candidates

CompoundTargetIC₅₀ / MIC (µM)CC₅₀ (µM) vs. HEK293Selectivity Index (SI)
Triazole A (Anticancer) A549 Cells0.550100
Triazole B (Anticancer) A549 Cells2.06030
Triazole C (Antifungal) C. albicans0.1>100>1000
Standard-of-Care (Doxorubicin) A549 Cells0.85.06.25
Standard-of-Care (Fluconazole) C. albicans0.5>100>200

G cluster_1 In Vitro Screening Workflow cluster_potency Potency cluster_toxicity Toxicity start Novel Triazole Candidates potency_assay Target Assay (e.g., MTT on Cancer Cells or Broth Microdilution) start->potency_assay toxicity_assay Cytotoxicity Assay (e.g., LDH on Normal Cells) start->toxicity_assay ic50_mic Calculate IC₅₀ or MIC potency_assay->ic50_mic calculate_si Calculate Selectivity Index (SI = CC₅₀ / IC₅₀) ic50_mic->calculate_si cc50 Calculate CC₅₀ toxicity_assay->cc50 cc50->calculate_si end Prioritize Candidates for In Vivo Studies calculate_si->end

Caption: Workflow for in vitro determination of the Selectivity Index.

Phase 2: In Vivo Validation in Relevant Animal Models

The Causality: While in vitro data is essential for screening, it cannot predict how a drug will behave in a complex, multi-organ system. In vivo studies are indispensable for understanding pharmacokinetics (what the body does to the drug), systemic toxicity, and true efficacy.[18][19] Here, we move from the Selectivity Index to the true Therapeutic Index.

Step 2.1: Determining Systemic Toxicity (Maximum Tolerated Dose - MTD)

The MTD is the highest dose that can be administered without causing unacceptable signs of toxicity or animal morbidity.[11][20] It is a critical parameter for defining the upper limit of the therapeutic window and is required by regulatory agencies like the FDA and EMA for designing longer-term safety studies.[21][22]

Experimental Protocol: Acute MTD Study in Mice

  • Animal Acclimation: Use healthy, young adult mice (e.g., C57BL/6), and allow them to acclimate for at least one week.

  • Dose Selection: Based on in vitro toxicity and any available data, select a range of doses. A common starting point is a dose-escalation design.

  • Administration: Administer the compound to small groups of mice (n=3-5 per group) via the intended clinical route (e.g., oral gavage, intravenous injection). Include a vehicle control group.

  • Monitoring (The Self-Validating System): This is the most critical part. Monitor animals intensely for 7-14 days for key toxicological endpoints:

    • Clinical Signs: Observe for changes in posture, activity, breathing, and signs of distress.

    • Body Weight: Weigh animals daily. A body weight loss exceeding 15-20% is a common humane endpoint and indicates the MTD has been exceeded.[11][23]

    • Mortality: Record any deaths.

  • Endpoint and MTD Definition: The MTD is defined as the highest dose that does not result in mortality, severe clinical signs, or significant body weight loss.[24]

Step 2.2: Determining Efficacy in Disease Models (Minimum Effective Dose - MED)

The efficacy study must be conducted in an animal model that recapitulates key aspects of the human disease.

  • For Anticancer Triazoles: The cell line-derived xenograft (CDX) model is a standard and reliable platform.[25][26] Human cancer cells are implanted into immunodeficient mice, allowing for the evaluation of tumor growth inhibition (TGI).[18]

  • For Antifungal Triazoles: A murine model of systemic infection (e.g., tail vein injection of Candida albicans) is commonly used to assess the drug's ability to reduce fungal burden in target organs (like the kidneys) or improve survival.[27][28][29]

Experimental Protocol: Anticancer Efficacy in a CDX Mouse Model

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude).

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 1-5 million A549 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 per group) to ensure uniform starting tumor volumes.

  • Treatment: Administer a range of doses of the triazole candidate (below the MTD) and a vehicle control according to a defined schedule (e.g., once daily for 14 days).

  • Efficacy Measurement: Measure tumor volume with calipers 2-3 times per week. The primary endpoint is Tumor Growth Inhibition (TGI), calculated as:

    • TGI (%) = (1 - (ΔT / ΔC)) x 100 , where ΔT is the change in tumor volume in the treated group and ΔC is the change in the control group.

  • MED Definition: The MED is the lowest dose that produces a statistically significant TGI (e.g., TGI > 50%).

Step 2.3: Calculating the Therapeutic Index

With both MTD and MED established, the preclinical TI can be calculated.

TI = MTD / MED

Table 2: Comparative In Vivo Performance of Lead Triazole Candidates

CompoundIndicationMTD (mg/kg)MED (mg/kg)Therapeutic Index (TI)
Triazole A Anticancer1001010
Triazole C Antifungal>2005>40
Standard-of-Care (Doxorubicin) Anticancer1025
Standard-of-Care (Fluconazole) Antifungal>20010>20
Phase 3: Integrating Pharmacokinetics/Pharmacodynamics (PK/PD)

The Causality: A dose-based TI can be misleading because it doesn't account for how a drug is absorbed, distributed, metabolized, and excreted (ADME).[30] Two compounds with the same TI might have vastly different plasma exposures. Therefore, a more sophisticated approach is to build a PK/PD model that links drug exposure (e.g., Area Under the Curve, AUC) to the efficacy and toxicity responses.[31][32][33][34]

This exposure-based analysis provides a much more robust understanding of the therapeutic window and is critical for predicting a safe and effective starting dose in humans.[35]

G cluster_pkpd PK/PD Relationship & Therapeutic Window PK Pharmacokinetics (PK) (Plasma Concentration over Time) PD_Efficacy Pharmacodynamics (PD) Efficacy Response (e.g., Tumor Inhibition) PK->PD_Efficacy drives PD_Toxicity Pharmacodynamics (PD) Toxicity Response (e.g., Weight Loss) PK->PD_Toxicity drives TherapeuticWindow Therapeutic Window PD_Efficacy->TherapeuticWindow defines lower bound PD_Toxicity->TherapeuticWindow defines upper bound

Caption: Relationship between PK/PD and the therapeutic window.

By collecting plasma samples during our in vivo studies, we can correlate drug concentration with the observed effects, refining our understanding and improving the translation of our findings from bench to bedside.

Final Assessment and Path Forward

The systematic evaluation of the therapeutic index, progressing from a high-throughput in vitro assessment of selectivity to a rigorous in vivo validation of safety and efficacy, is fundamental to modern drug development. This guide outlines a robust, logical, and self-validating framework specifically tailored for novel triazole candidates.

A compound that demonstrates a high Selectivity Index in vitro and a wide Therapeutic Index in vivo, supported by a clear exposure-response relationship from PK/PD analysis, is a candidate worthy of advancement into investigational new drug (IND)-enabling studies. This disciplined, data-driven approach, grounded in authoritative protocols and regulatory expectations[36][37][38][39][40], ensures that we invest our resources wisely and, most importantly, develop new medicines that are both effective and safe for patients.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-5-cyclohexyl-4H-triazole-3-thiol

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-5-cyclohexyl-4H-[1][2][3]triazole-3-thiol

This document provides a detailed, safety-driven protocol for the proper handling and disposal of 4-Amino-5-cyclohexyl-4H-[1][2]triazole-3-thiol. As a substituted triazole-thiol, this compound requires specific procedures that account for both the heterocyclic core and the reactive, malodorous thiol group. This guide is designed for researchers and laboratory professionals to ensure personal safety, regulatory compliance, and environmental stewardship.

Core Principles: Hazard Assessment and Proactive Safety

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its hazard profile from closely related analogs.

Anticipated Hazards: Based on the SDS for similar 4-amino-5-substituted-4H-[1][2]triazole-3-thiols, the following hazards should be assumed:

  • Skin and Eye Irritation: Classified as a Category 2 irritant for both skin and eyes.[1][2][3] Direct contact can cause significant irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3]

  • Harmful if Swallowed: Assumed to be harmful upon ingestion.[1][2][4]

  • Stench: The thiol (-SH) group imparts a powerful and unpleasant odor.[1] Inhalation of such malodorous compounds should be minimized.

Causality of Required PPE and Engineering Controls: The inherent properties of this compound dictate a stringent safety posture.

  • Chemical Fume Hood: The volatility and potent stench of thiols make handling in open air unacceptable. All work, including weighing, transfers, and the disposal procedures outlined below, must be conducted within a certified chemical fume hood to prevent vapor inhalation and contamination of the laboratory environment.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemical-resistant gloves to prevent skin contact.

    • Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[5]

    • Lab Coat: A flame-resistant lab coat should be worn to protect from contamination.

Step-by-Step Disposal and Decontamination Protocol

The disposal strategy is twofold: containment of bulk quantities for professional disposal and chemical neutralization for contaminated labware and trace residues to mitigate odor and reactivity.

Step 2.1: Bulk Waste Segregation and Containment

This procedure applies to unused pure compounds, reaction mixtures, and concentrated solutions.

  • Designated Waste Container: All solid and liquid waste containing 4-Amino-5-cyclohexyl-4H-[1][2]triazole-3-thiol must be collected in a dedicated, leak-proof hazardous waste container that is compatible with the chemical.[6][7]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "4-Amino-5-cyclohexyl-4H-[1][2]triazole-3-thiol".[7] List all other components of the waste mixture with their approximate percentages.

  • Secure Storage: Keep the waste container tightly sealed when not in use.[7][8] Store it in a designated Satellite Accumulation Area (SAA) away from incompatible materials, particularly strong oxidizing agents.[1]

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department. Bulk chemical waste of this nature must be sent to an approved waste disposal plant for high-temperature incineration or other licensed treatment methods.[1][2][3][9]

Step 2.2: Decontamination of Labware and Neutralization of Trace Residues

The primary challenge with thiol-contaminated labware (glassware, stir bars, spatulas) is the persistent, noxious odor. The underlying principle of this protocol is the chemical oxidation of the thiol group to a non-volatile and less odorous sulfonate salt.

  • Prepare an Oxidizing Bath:

    • Location: Perform this entire procedure inside a chemical fume hood.

    • Solution: Prepare a 1:1 mixture of commercial bleach (sodium hypochlorite, typically 5-6%) and water in a suitable container (e.g., a heavy-duty plastic bucket).[6]

    • Cooling: Place this container in an ice bath. The oxidation of thiols can be exothermic, and cooling helps control the reaction rate.[6]

  • Submerge Contaminated Items: Immediately after use, fully submerge the contaminated labware into the cooled bleach solution.[6]

  • Soak Thoroughly: Allow the items to soak for a minimum of 24 hours. This duration ensures complete oxidation of the thiol residues.[6]

  • Post-Decontamination Rinse: After soaking, carefully remove the items from the bleach bath. Rinse them thoroughly with water before proceeding with standard laboratory washing procedures.

  • Disposal of the Bleach Solution: The used bleach solution is now considered hazardous waste. It should be collected in a clearly labeled hazardous waste container, noting its contents (e.g., "Used Bleach Solution for Thiol Decontamination"). Consult your EHS office for proper disposal. Do not pour it down the drain.

Quantitative Data for Thiol Decontamination

The following table provides key parameters for the chemical neutralization protocol.

ParameterRecommended Value/ProcedureRationale & Source
Decontaminating Agent Commercial Bleach (Sodium Hypochlorite)A strong oxidizing agent that effectively neutralizes thiols.
Working Solution 1:1 mixture of bleach and waterProvides a sufficient excess of the oxidizing agent to drive the reaction to completion.[6]
Soaking Time At least 24 hoursEnsures complete oxidation of the thiol, which can be a slow reaction.[6]
Reaction Condition Cooled solution (ice bath) with stirringControls the exothermic nature of the oxidation reaction, preventing splashing and excessive heat.[6]

Disposal Workflow Diagram

This diagram illustrates the decision-making process for the safe disposal of 4-Amino-5-cyclohexyl-4H-[1][2]triazole-3-thiol and associated waste.

Gcluster_startcluster_decisioncluster_bulkBulk Waste Streamcluster_labwareContaminated Labware Streamcluster_finalstartWaste Generation(4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol)decisionIdentify Waste Typestart->decisionbulk_contain1. Securely contain in a'HAZARDOUS WASTE' container.decision->bulk_contain  Bulk Waste / Pure Compound  labware_prepare1. Prepare cooled 1:1 bleach-waterbath in a fume hood.decision->labware_prepare  Contaminated Labware / Trace Residue  bulk_store2. Store in designatedSatellite Accumulation Area.bulk_contain->bulk_storeehs_pickupArrange Pickup byEnvironmental Health & Safety (EHS)bulk_store->ehs_pickuplabware_soak2. Submerge items for 24 hoursto oxidize thiol residues.labware_prepare->labware_soaklabware_rinse3. Rinse items and wash normally.Dispose of bleach solution as hazardous waste.labware_soak->labware_rinselabware_rinse->ehs_pickupfinal_disposalFinal Disposal at anApproved Waste Facilityehs_pickup->final_disposal

Caption: Workflow for the safe disposal of 4-Amino-5-cyclohexyl-4H-[1][2]triazole-3-thiol.

References

  • Standard Operating Procedures for Using Stench Chemicals. UCLA Department of Chemistry and Biochemistry.[Link]

  • 4-Amino-4H-1,2,4-triazole Safety Information. Chemcas.[Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.[Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.[Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology.[Link]

  • AMITROLE. Occupational Safety and Health Administration (OSHA).[Link]

  • 1,2,4-Triazole Safety Data Sheet. (2024). Carl ROTH.[Link]

  • Sulfur Dioxide; Pesticide Tolerances for Emergency Exemptions. (2011). Federal Register / Vol. 76, No. 178.[Link]

  • 1H-1,2,4-Triazole-3-thiol Safety Data Sheet. Watson International Ltd.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.